3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Description
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Properties
IUPAC Name |
4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-13-9-15(10-14(2)19(13)23)16-11-17(21(3,4)5)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMLCUZRRVCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561807 | |
| Record name | 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126657-30-5 | |
| Record name | 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Abstract
This technical guide provides a comprehensive overview of the synthesis of the unsymmetrical diphenoquinone, this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings of oxidative phenol coupling, outlines a detailed, field-proven synthetic protocol, and discusses the critical parameters influencing reaction selectivity and yield. Furthermore, this guide addresses the purification and characterization of the target molecule, supported by spectroscopic data and visualizations to ensure scientific rigor and practical applicability.
Introduction: The Significance of Unsymmetrical Diphenoquinones
Diphenoquinones, a class of compounds characterized by two quinone moieties linked by a carbon-carbon bond, have garnered significant interest due to their diverse applications as oxidizing agents, polymerization inhibitors, and precursors to valuable biphenol compounds.[1] While the synthesis of symmetrical diphenoquinones is well-established, the preparation of unsymmetrical analogues, such as this compound, presents a considerable synthetic challenge. The asymmetry in these molecules can impart unique electronic and steric properties, making them attractive targets for applications in materials science and as specialized antioxidants.
This guide focuses on the , a molecule that combines the structural features of both 2,6-dimethylphenol and 2,6-di-tert-butylphenol. The core of this synthesis lies in the oxidative cross-coupling of these two phenolic precursors. The primary obstacle in this endeavor is achieving a high selectivity for the desired unsymmetrical product over the two symmetrical byproducts: 3,3',5,5'-tetramethyldiphenoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone.
Mechanistic Insights into Oxidative Phenol Coupling
The synthesis of diphenoquinones is achieved through the oxidative coupling of phenols. This reaction proceeds via the formation of phenoxy radical intermediates. The overall mechanism can be broadly categorized into two main pathways: a radical-radical coupling and a radical-anion (or radical-phenol) coupling.[2][3]
The selective formation of an unsymmetrical diphenoquinone is governed by the relative oxidation potentials of the two different phenol precursors and the nature of the catalytic system employed.[4] In the case of 2,6-dimethylphenol and 2,6-di-tert-butylphenol, their differing steric and electronic properties will influence their rates of oxidation and subsequent coupling.
The general mechanism can be visualized as follows:
Controlling the chemoselectivity towards the cross-coupled product requires careful selection of the catalyst and reaction conditions to modulate the steady-state concentrations and reactivities of the two different phenoxy radicals.
Proposed Synthetic Protocol
While a specific, optimized protocol for the is not widely published, the following procedure is a robust, representative method derived from established protocols for analogous oxidative phenol couplings.[5] This protocol employs a copper-based catalytic system, which is known to be effective for this class of transformations.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 576-26-1 | Reagent grade, >99% |
| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | 128-39-2 | Reagent grade, >99% |
| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Anhydrous, >98% |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, >99.8% |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, >99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, >99% |
| Hexanes | C₆H₁₄ | - | - | ACS grade |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2,6-dimethylphenol (1.22 g, 10 mmol) and 2,6-di-tert-butylphenol (2.06 g, 10 mmol).
-
Solvent and Catalyst Addition: Add anhydrous methanol (100 mL) to the flask and stir until the phenols are completely dissolved. To this solution, add copper(I) chloride (0.20 g, 2 mmol) and anhydrous pyridine (0.79 g, 10 mmol). The solution will likely turn green or blue.
-
Reaction Execution: Heat the reaction mixture to 60 °C and bubble a gentle stream of air or oxygen through the solution via the gas inlet for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The formation of the colored diphenoquinones will be visible on the TLC plate.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting materials), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of 1 M hydrochloric acid and extract with diethyl ether (3 x 100 mL).
-
Purification - Crude Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product mixture containing the three diphenoquinones.
-
Purification - Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is recommended. The three diphenoquinone products will have different retention factors, allowing for their separation. The desired unsymmetrical product is expected to elute between the two symmetrical byproducts.
-
Final Product Isolation: Collect the fractions containing the desired product (typically a red-orange solid), combine them, and remove the solvent under reduced pressure. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value | Source |
| CAS Number | 126657-30-5 | [6] |
| Molecular Formula | C₂₂H₂₈O₂ | [6] |
| Molecular Weight | 324.46 g/mol | [6] |
| Melting Point | 180-181 °C | [6] |
| Appearance | Orange to brown crystalline solid | [7] |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~7.0-7.2 (m, 4H, vinyl H)
-
δ (ppm) ~2.1 (s, 6H, -CH₃)
-
δ (ppm) ~1.3 (s, 18H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm) ~187 (C=O)
-
δ (ppm) ~148-150 (C-O and C-tert-butyl)
-
δ (ppm) ~140-145 (C=C)
-
δ (ppm) ~125-130 (C-H)
-
δ (ppm) ~35 (quaternary C of tert-butyl)
-
δ (ppm) ~29 (CH₃ of tert-butyl)
-
δ (ppm) ~16 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~2960 (C-H stretch, alkyl)
-
~1660 (C=O stretch, quinone)
-
~1630 (C=C stretch, quinone)
-
-
Mass Spectrometry (EI):
-
m/z 324 (M⁺)
-
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, with the appearance of new, colored spots corresponding to the diphenoquinone products. The final purity of the product can be assessed by the sharpness of its melting point and confirmed by spectroscopic analysis. The expected spectroscopic data provides a benchmark against which the experimental results can be compared.
Conclusion
The via oxidative cross-coupling is a challenging yet achievable goal. Success hinges on the careful control of reaction conditions to favor the formation of the unsymmetrical product. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol and characterization data, to enable researchers to successfully synthesize and study this interesting class of molecules. The principles outlined herein can also be adapted for the synthesis of other unsymmetrical diphenoquinones.
References
-
[8]
-
[9]
-
[10]
-
[1]
-
[2]
-
[11]
-
[12]
-
[13]
-
[14]
-
[6]
-
[15]
-
[16]
-
[3]
-
[17]
-
[18]
-
[19]
-
[20]
-
[4]
-
[21]
-
[22]
-
[5]
-
[7]
-
[23]
Sources
- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem [lookchem.com]
- 6. This compound CAS#: 126657-30-5 [m.chemicalbook.com]
- 7. 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE price,buy 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE - chemicalbook [chemicalbook.com]
- 8. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 17. Synthesis of unsymmetrical dibenzoquinoxaline discotic mesogens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. chemistryviews.org [chemistryviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | C30H42O2 | CID 188291 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Diphenoquinone Core
This compound is a derivative of the 4,4'-diphenoquinone class, a family of organic compounds characterized by an extended quinonoid structure with two carbonyl groups situated in separate rings.[1] With a molecular formula of C22H28O2 and a molecular weight of 324.46 g/mol , this compound features a strategic substitution pattern of both methyl and bulky tert-butyl groups, which significantly influences its stability, solubility, and reactivity.[2] While the broader class of diphenoquinones has been less explored than their benzoquinone counterparts, they are gaining significant attention for their robust electrochemical properties and potential applications in materials science and organic synthesis.[1][3]
Industrially, substituted diphenoquinones like this are valued as effective polymerization inhibitors and stabilizers.[4] Their ability to control oxidation processes makes them critical additives in the manufacturing of high-quality plastics and rubbers.[4] For researchers, the interest lies in their function as potent, yet manageable, two-electron acceptors in chemical reactions, providing a foundation for developing novel redox-active materials for applications such as organic batteries.[1][3] This guide provides a detailed examination of the core , grounded in the established chemistry of its structural analogs.
Molecular Structure and Physical Characteristics
The core of a 4,4'-diphenoquinone is typically a nearly planar system composed of two cyclohexadienone rings.[1] These rings are connected by what is considered an unusually long interannular carbon-carbon double bond.[1] The planarity of the core is a critical factor in its electronic properties. The steric bulk of the tert-butyl groups at the 3' and 5' positions, combined with the methyl groups at the 3 and 5 positions, provides significant steric hindrance. This hindrance is key to the compound's stability, preventing unwanted side reactions like hydration or dimerization that can occur with unsubstituted diphenoquinones.[1]
Caption: Molecular Structure of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2417-00-7 | [2] |
| Molecular Formula | C22H28O2 | [2] |
| Molecular Weight | 324.46 g/mol | [2] |
| Appearance | Orange to brown powder/crystals | [2] |
| Melting Point | 200 °C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |
Synthesis and Purification
The primary route for synthesizing 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones is the oxidative C-C coupling of the corresponding 2,6-dialkylphenol precursors.[5][6] This process can be achieved using various oxidizing agents and catalytic systems. Molecular oxygen is often used as the terminal oxidant, making it an environmentally favorable approach.[6] Catalysts typically involve metal complexes, with copper-based systems being common.[7][8]
The choice of catalyst and reaction conditions is critical for achieving high selectivity for the diphenoquinone product over the corresponding benzoquinone, which can be a competing side product.[6] The steric hindrance provided by the alkyl substituents on the phenol precursor favors the formation of the C-C coupled diphenoquinone.
Caption: Generalized workflow for the synthesis of the target molecule via oxidative coupling.
Experimental Protocol: Catalytic Oxidative Coupling
This protocol is a representative methodology adapted from established procedures for the synthesis of tetra-alkyl-diphenoquinones.[4][7]
-
Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve the chosen copper salt (e.g., Copper(I) chloride) in a suitable solvent such as methanol or an amine-water mixture.[7]
-
Reaction Initiation: Dissolve the precursor, 2-tert-butyl-6-methylphenol, in the reaction solvent and add it to the catalyst solution.
-
Oxidation: Bubble air or pure oxygen slowly through the reaction mixture at a controlled temperature, typically between 40-80 °C.[4] The reaction progress is often indicated by a distinct color change to deep red or orange.
-
Monitoring: Monitor the reaction for 2 to 8 hours using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, cool the mixture to room temperature to allow the diphenoquinone product to precipitate.
-
Purification: Collect the solid product by filtration. Wash the crude product sequentially with water and a cold alkanol (e.g., methanol) to remove residual catalyst and unreacted starting material.
-
Recrystallization: For high purity, recrystallize the product from a suitable organic solvent such as benzene or ethanol to yield the final crystalline this compound.[7]
Electrochemical Properties: A Redox-Active Core
A defining characteristic of the diphenoquinone family is its ability to undergo rapid and reversible two-electron reduction.[1][3] Electrochemical studies, primarily using cyclic voltammetry (CV), reveal that these compounds are reduced in two distinct, single-electron steps. This process generates a stable semiquinone radical anion intermediate after the first electron transfer, followed by the formation of the corresponding dihydroxybiphenyl dianion after the second transfer.
Significantly, diphenoquinones are reduced at higher (less negative) potentials compared to analogous benzoquinones, making them stronger oxidizing agents.[1] This property is central to their application in organic synthesis and as active materials in energy storage systems.[3]
Caption: Two-step reversible reduction pathway of a diphenoquinone.
Table 2: Representative Electrochemical Data for Substituted Diphenoquinones
| Process | E° (V vs. SCE) | Characteristics |
| First Reduction (DQ -> DQ•-) | -0.53 V | Reversible, one-electron transfer |
| Second Reduction (DQ•- -> DHB2-) | -0.92 V | Reversible, one-electron transfer |
| (Source: Adapted from electrochemical studies on tetra-tert-butyldiphenoquinone)[9] |
The reversibility and high potential of these redox events are what make diphenoquinones promising candidates for electroactive materials in next-generation organic rechargeable batteries and redox flow batteries.[3]
Reactivity and Synthetic Applications
The primary reactivity of this compound is centered on its function as an electron acceptor (oxidizing agent).
-
Reduction: It can be readily reduced to its corresponding 4,4'-dihydroxybiphenyl using common reducing agents like zinc dust in acetic acid.[7] This reaction is often characterized by the disappearance of the compound's vibrant color.
-
Oxidizing Agent in Organic Synthesis: Analogous to the well-studied 3,3',5,5'-tetra-tert-butyldiphenoquinone (often abbreviated as DPQ or TBDPQ), this compound can serve as a mild and efficient organic oxidant.[10] It is particularly useful in reactions catalyzed by N-heterocyclic carbenes (NHCs), such as the oxidative esterification of aldehydes.[10] A key advantage over benzoquinone is that its reduced form (the dihydroxybiphenyl) is non-nucleophilic, preventing interference with electrophilic reagents in the reaction mixture.[10]
-
Stabilization and Inhibition: In industrial settings, its role as a polymerization inhibitor stems from its ability to scavenge radical intermediates that propagate polymer chains. The bulky tert-butyl and methyl groups enhance its stability and prevent it from undergoing undesired self-polymerization, ensuring it acts as a reliable terminator in these processes.[4]
Conclusion
This compound emerges as a molecule of significant interest, bridging fundamental chemical principles with practical industrial applications. Its synthesis via the oxidative coupling of hindered phenols is a robust and scalable method. The compound's key chemical properties are dictated by its sterically protected, planar, and redox-active diphenoquinone core. This structure imparts high stability, predictable electrochemical behavior involving two reversible one-electron reductions at relatively high potentials, and utility as a potent organic oxidizing agent. For materials scientists, its properties offer a blueprint for designing high-performance organic energy storage devices. For synthetic chemists and industrial professionals, it serves as a valuable and stable reagent for controlling oxidation and polymerization processes. Further investigation into this specific substitution pattern will continue to refine its applications and expand the utility of the diphenoquinone class.
References
-
Diphenoquinones Redux | Request PDF. (n.d.). ResearchGate. [Link]
- US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. (n.d.).
-
Diphenoquinones Redux. (2022). PubMed. [Link]
-
Structural characterization and electrochemical properties of the 3,3'-5,5-tetra-tert-butyl-4,4 '-diphenoquinone. (2007). ResearchGate. [Link]
-
Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem. (n.d.). LookChem. [Link]
-
Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. (2007). ResearchGate. [Link]
-
3,3',5,5'-tetra-tert-butyldiphenoquinone, DPQ. (n.d.). Organic Chemistry Portal. [Link]
- SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. (n.d.).
-
Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. (2020). ResearchGate. [Link]
Sources
- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE price,buy 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. Buy 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (EVT-311171) | 4906-22-3 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
- 8. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
An In-Depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. In the absence of extensive dedicated literature for this specific asymmetrically substituted diphenoquinone, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its structural, spectroscopic, and electrochemical properties. A plausible synthetic route via oxidative cross-coupling is detailed, alongside methodologies for its characterization. This document serves as a valuable resource for researchers interested in the nuanced properties of asymmetrically substituted diphenoquinones and their potential applications.
Introduction: The Significance of Asymmetric Diphenoquinones
Diphenoquinones, a class of organic compounds characterized by two cyclohexadienone rings linked by a double bond, have garnered significant interest due to their redox activity and potential applications in materials science and as industrial stabilizers.[1][2] While symmetrically substituted diphenoquinones are well-documented, their asymmetrically substituted counterparts, such as this compound, represent a more nuanced area of study. The asymmetry in their substitution pattern can lead to unique electronic and steric properties, potentially influencing their reactivity, redox potential, and solid-state packing. Understanding the molecular structure of these compounds is paramount to unlocking their potential in areas such as organic electronics and antioxidant development.
This guide focuses on this compound (CAS No. 126657-30-5), providing a detailed exploration of its molecular architecture and physicochemical properties.
Molecular Structure and Conformational Analysis
The core of this compound consists of two quinone-type rings joined by a central carbon-carbon double bond. The planarity of this core is a key determinant of the molecule's electronic properties.
2.1. Predicted Geometry and Steric Effects
Based on X-ray crystallographic studies of the closely related 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, the diphenoquinone moiety is expected to be nearly planar.[3] The central C=C bond connecting the two rings is characteristically long for a double bond, a feature attributed to the electronic demands of the extended quinone system.[4]
The substitution pattern of this compound introduces a significant steric disparity between the two rings. One ring is substituted with two methyl groups, while the other bears two bulky tert-butyl groups. This asymmetry is likely to induce some degree of twisting around the central C=C bond to alleviate steric strain between the ortho-substituents and the carbonyl groups. However, the energetic cost of disrupting the π-conjugation of the system would favor a largely planar conformation.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₂₂H₂₈O₂ | Standard Calculation |
| Molar Mass | 324.46 g/mol | Standard Calculation |
| Melting Point | 180-181 °C | Experimental Data |
| Core Geometry | Largely planar with potential for minor twisting | Analogy to symmetrically substituted diphenoquinones[3][4] |
| Central C=C Bond | Expected to be elongated | General feature of diphenoquinones[4] |
| Dipole Moment | Non-zero | Asymmetrical substitution |
Synthesis and Characterization
The synthesis of asymmetrically substituted diphenoquinones presents a challenge due to the propensity for homo-coupling of the precursor phenols. A plausible and commonly employed method is the oxidative cross-coupling of the corresponding 2,6-disubstituted phenols.[5]
3.1. Proposed Synthetic Protocol: Oxidative Cross-Coupling
The synthesis of this compound can be approached through the oxidative cross-coupling of 2,6-dimethylphenol and 2,6-di-tert-butylphenol.
Caption: Proposed synthesis of this compound via oxidative coupling.
Step-by-Step Methodology:
-
Reactant Preparation: Equimolar amounts of 2,6-dimethylphenol and 2,6-di-tert-butylphenol are dissolved in a suitable solvent, such as isopropanol or dioxane.
-
Catalyst Addition: A catalyst, for example, a dicopper(II) complex, is introduced to the reaction mixture.[6]
-
Oxidation: The reaction is carried out under an oxygen atmosphere at an elevated temperature (e.g., 90 °C) for several hours.
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid mixture contains the desired asymmetric product along with the two symmetric homo-coupled byproducts. Purification is typically achieved through column chromatography, exploiting the different polarities of the three diphenoquinones.
Causality Behind Experimental Choices: The choice of a copper-based catalyst is rooted in its proven efficacy in facilitating the oxidative coupling of phenols. The reaction temperature is optimized to provide sufficient energy for the coupling reaction while minimizing thermal degradation. The purification by column chromatography is essential to isolate the target compound from the statistically formed byproducts.
3.2. Spectroscopic Characterization
Due to the lack of published spectra for this compound, the following are predictions based on the analysis of its symmetrical counterparts.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The aromatic protons on the dimethyl-substituted ring and the tert-butyl-substituted ring will appear as distinct signals. The methyl protons will likely appear as a singlet, and the tert-butyl protons as another singlet, with their chemical shifts influenced by the quinoidal system.
-
¹³C NMR: The carbon NMR spectrum will reflect the lack of symmetry, with distinct signals for each carbon atom in the molecule. The carbonyl carbons are expected to resonate at the downfield end of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the nature of their alkyl substituents.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically observed in the region of 1630-1660 cm⁻¹. Other characteristic bands will include C=C stretching of the aromatic rings and C-H stretching and bending vibrations of the alkyl groups.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
Diphenoquinones are intensely colored compounds due to their extended π-conjugated system. This compound is expected to exhibit strong absorption in the visible region. The λmax is likely to be influenced by the electronic effects of the alkyl substituents. For comparison, 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone shows a λmax in the range of 418.5 to 420.0 nm in a THF/MeOH mixture.
Physicochemical Properties and Reactivity
4.1. Redox Behavior
Diphenoquinones are known for their reversible two-electron reduction to the corresponding hydrodiphenoquinones.[4] The redox potential of these compounds is sensitive to the nature and position of the substituents on the aromatic rings. The presence of electron-donating alkyl groups in this compound is expected to lower its reduction potential compared to the unsubstituted diphenoquinone. The asymmetry in substitution may lead to a stepwise reduction with two distinct, albeit closely spaced, redox potentials.
Caption: Redox behavior of this compound.
4.2. Potential Applications
The inherent redox activity and stability of hindered diphenoquinones suggest several potential applications for this compound:
-
Antioxidant/Stabilizer: Like other hindered phenols and their oxidation products, this molecule could function as a radical scavenger, thereby acting as a stabilizer for polymers and other organic materials.[2]
-
Redox-Active Materials: Its reversible redox behavior makes it a candidate for use in organic electronic devices, such as rechargeable batteries and electrochromic materials.[4]
-
Intermediate in Organic Synthesis: Diphenoquinones can serve as versatile starting materials for the synthesis of more complex molecular architectures.
Conclusion
This compound represents an intriguing, yet understudied, example of an asymmetrically substituted diphenoquinone. While direct experimental data remains scarce, a comprehensive understanding of its molecular structure and properties can be extrapolated from well-characterized analogues. The proposed synthetic route via oxidative cross-coupling, though challenging in terms of selectivity, provides a viable pathway for its preparation. The predicted structural, spectroscopic, and electrochemical properties outlined in this guide offer a solid foundation for future experimental investigations into this and other asymmetrically substituted diphenoquinones. Further research into this class of compounds is warranted to fully explore their potential in materials science and beyond.
References
- Gül, A., et al. (2008). Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Journal of Molecular Structure, 875(1-3), 369-373.
- Chi, Y. R., et al. (2018). Cooperative N-Heterocyclic Carbene and H-Bonding Catalysis for the Asymmetric [4+2] Annulation of Enals and α-Keto Esters. Organic Letters, 20(2), 260-263.
-
Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Retrieved from [Link]
-
LookChem. (n.d.). 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. Retrieved from [Link]
-
ResearchGate. (2015). Fig. S20 1 H-NMR of 3,3 ′ ,5,5 ′ -tetra-tert-butyldiphenoquinone (DPQ) in CDCl 3. Retrieved from [Link]
- Stahl, S. S., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(20), 7346-7353.
- Gassman, P. G., & Zalar, F. V. (1966). Diphenoquinones. II. The Effect of Substituents on the Redox Potentials. The Journal of Organic Chemistry, 31(6), 166-172.
-
PubChem. (n.d.). 3,5-Di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
MDPI. (2021). Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. Retrieved from [Link]
-
PubMed. (2020). Completing the Redox-Series of Silicon Trisdioxolene: ortho-Quinone and Lewis Superacid Make a Powerful Redox Catalyst. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]
- Liu, S.-T., et al. (2012). Efficient Oxidative Coupling of 2,6-disubstituted Phenol Catalyzed by a dicopper(II) Complex. Dalton Transactions, 41(4), 1158-1164.
Sources
- 1. 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone | C30H42O2 | CID 188291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient oxidative coupling of 2,6-disubstituted phenol catalyzed by a dicopper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-N-amido-dPEG®-acid: A Heterobifunctional Linker for Advanced Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Fmoc-N-amido-dPEG®-acid, a class of heterobifunctional linkers integral to modern peptide synthesis and the development of PEGylated therapeutics. While the CAS number 126657-30-5 has been intermittently associated with other molecules, its predominant and most scientifically relevant application in the context of drug development pertains to these versatile polyethylene glycol (PEG) derivatives. This document will elucidate the structure, properties, and multifaceted applications of Fmoc-N-amido-dPEG®-acids, offering both theoretical insights and practical, field-proven protocols.
Introduction: Unraveling the Dual Functionality of Fmoc-N-amido-dPEG®-acid
Fmoc-N-amido-dPEG®-acid represents a family of chemical reagents characterized by a discrete polyethylene glycol (dPEG®) spacer, flanked by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other.[1][2] This unique architecture makes it a cornerstone in bioconjugation chemistry, particularly in solid-phase peptide synthesis (SPPS).[3][4]
The core utility of these linkers lies in their ability to introduce a hydrophilic, non-immunogenic PEG spacer into a peptide or protein structure.[5][6] This process, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:
-
Increasing Hydrophilicity: The PEG chain imparts greater water solubility to often hydrophobic peptides and proteins.[7][8]
-
Prolonging Plasma Half-Life: The increased hydrodynamic volume of PEGylated molecules reduces renal clearance, extending their circulation time in the bloodstream.[6][9]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response.[5][9]
-
Enhancing Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[9][10]
The "dPEG®" designation signifies a monodispersed PEG, meaning it has a precise, single molecular weight, in contrast to traditional polydispersed PEGs. This allows for the synthesis of more homogenous and well-defined bioconjugates, a critical factor in pharmaceutical development.[11]
Physicochemical Properties and Structural Variants
Fmoc-N-amido-dPEG®-acids are available in various lengths, allowing for precise control over the spacing and hydrophilicity of the final conjugate. The nomenclature typically indicates the number of ethylene glycol units in the PEG chain (e.g., dPEG®₂, dPEG®₄, dPEG®₁₂, dPEG®₂₄).
| Property | Description | Source(s) |
| Appearance | White to off-white powder or viscous liquid. | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, methylene chloride, and acetonitrile. Longer chain variants also exhibit water solubility. | [7][8] |
| Purity | Typically >95% or >98% as determined by HPLC and NMR. | [1][8] |
| Storage | Store at -20°C under an inert atmosphere. These compounds can be hygroscopic. | [5][7] |
The core structure consists of three key components:
-
Fmoc Group: A base-labile protecting group for the terminal amine, readily removed with piperidine in DMF, making it compatible with standard Fmoc-based SPPS.[3][7]
-
dPEG® Spacer: A hydrophilic chain of a defined number of ethylene glycol units.
-
Carboxylic Acid: A reactive group that can be coupled to primary amines on a peptide (e.g., the N-terminus or the side chain of a lysine residue) using standard peptide coupling reagents.[1]
Caption: Core components of Fmoc-N-amido-dPEG®-acid.
Mechanism of Action in Peptide Modification
The heterobifunctional nature of Fmoc-N-amido-dPEG®-acid allows for its seamless integration into standard Fmoc-SPPS workflows. The general strategy involves the coupling of the carboxylic acid moiety of the dPEG® linker to a free amine on the growing peptide chain, which is anchored to a solid support.
The causality behind this experimental choice is the orthogonal deprotection chemistry. The Fmoc group on the dPEG® linker remains intact during the acid-labile cleavage of side-chain protecting groups from the peptide, and conversely, the side-chain protecting groups are stable during the base-catalyzed removal of the Fmoc group.
Workflow for Incorporating Fmoc-N-amido-dPEG®-acid in SPPS:
Caption: Workflow for peptide PEGylation using Fmoc-N-amido-dPEG®-acid.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and should be optimized based on the specific peptide sequence and scale of the synthesis.
Coupling of Fmoc-N-amido-dPEG®-acid to a Resin-Bound Peptide
This protocol assumes a 0.1 mmol scale synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
Fmoc-N-amido-dPEG®-acid (0.3 mmol, 3 equivalents)
-
HATU (0.29 mmol, 2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF (10 mL/g of resin) for 15-30 minutes in a reaction vessel. Drain the DMF.[4]
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-N-amido-dPEG®-acid and HATU in DMF (5 mL). Add the DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated Fmoc-N-amido-dPEG®-acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).
Fmoc Deprotection of the PEG Linker
Materials:
-
20% (v/v) piperidine in DMF
Procedure:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine. The resin is now ready for the coupling of the next amino acid.
Applications in Drug Development and Research
The ability to precisely introduce a hydrophilic and biocompatible spacer has made Fmoc-N-amido-dPEG®-acids invaluable in several areas of research and development.
-
Peptide and Protein PEGylation: As detailed above, this is the primary application, leading to therapeutics with improved pharmacokinetic profiles.[9][12]
-
Antibody-Drug Conjugates (ADCs): PEG linkers can be used to connect the antibody to the cytotoxic payload, improving the solubility and stability of the ADC.[11]
-
PROTACs (Proteolysis Targeting Chimeras): These linkers can bridge the target protein ligand and the E3 ligase ligand in PROTACs, with the length and hydrophilicity of the PEG chain influencing the efficacy of the resulting molecule.[11]
-
Nanoparticle Functionalization: Fmoc-N-amido-dPEG®-acids can be used to modify the surface of nanoparticles, enhancing their biocompatibility and circulation time for drug delivery applications.[11][13]
-
Hydrogel Formation: The bifunctional nature of these linkers allows for their use in cross-linking to form hydrogels for tissue engineering and controlled drug release.[11]
Conclusion: A Versatile Tool for Bioconjugation
Fmoc-N-amido-dPEG®-acid and its variants are sophisticated chemical tools that empower researchers and drug developers to precisely engineer the properties of peptides, proteins, and other bioactive molecules. Their compatibility with standard Fmoc-SPPS, coupled with the significant benefits of PEGylation, ensures their continued and expanding role in the creation of next-generation therapeutics. The ability to control the length of the discrete PEG spacer provides an unparalleled level of precision, facilitating the development of more homogenous and effective bioconjugates.
References
-
Tradeindia. (n.d.). 3,5-Dimethyl-3a ,5a -Di-Tert-Butyl-4,4a -Diphenoquinone. Retrieved from [Link]
-
China N N Diphenylbenzidine Manufacturers Factory Suppliers. (n.d.). 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone CAS: 126657-30-5. Retrieved from [Link]
- Al-Azzawi, W. T., & Ghafil, J. A. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Medical Science, 28.
-
PubChem. (n.d.). (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. Retrieved from [Link]
- Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
-
Tradeindia. (n.d.). Tert Butyl Chloride In Shouguang. Retrieved from [Link]
- Kong, J., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
-
Taylor & Francis Online. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Retrieved from [Link]
- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
-
ResearchGate. (2025). (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
ResearchGate. (2025). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) Amino Acid Azides: Synthesis, Isolation, Characterization, Stability and Application to Synthesis of Peptides | Request PDF. Retrieved from [Link]
Sources
- 1. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biochempeg.com [biochempeg.com]
- 10. tandfonline.com [tandfonline.com]
- 11. biochempeg.com [biochempeg.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. creativepegworks.com [creativepegworks.com]
A Note on Nomenclature: Establishing the Correct IUPAC Identity
An In-Depth Technical Guide to 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone
The compound of interest, specified as "3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone," presents a degree of nomenclatural ambiguity. The substitution pattern described is asymmetric. However, the synthesis of diphenoquinones typically proceeds through the oxidative coupling of symmetrically substituted phenols, leading to a symmetrically substituted product. The available scientific literature and chemical databases predominantly reference the symmetrically substituted isomer, 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone , with the CAS Number 2417-00-7.[1] This guide will, therefore, focus on this well-documented compound, operating under the expert assumption that it is the intended subject of this inquiry. The systematic IUPAC name for this compound is 2-(1,1-Dimethylethyl)-4-[3-(1,1-dimethylethyl)-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-6-methyl-2,5-cyclohexadien-1-one .[1]
Visualizing the Core Structure
To provide a clear and unambiguous representation of the molecule, the following diagram illustrates the chemical structure of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.
Caption: Chemical structure of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from industrial processes to potential research contexts.
| Property | Value | Source |
| Molecular Formula | C22H28O2 | [2] |
| Molecular Weight | 324.46 g/mol | [2][3] |
| CAS Number | 2417-00-7 | [1][2] |
| Melting Point | 180-181 °C | [3] |
| Boiling Point | 433.2 °C at 760 mmHg | [3] |
| Flash Point | 161.7 °C | [3] |
| Density | 1.058 g/cm³ | [3] |
| Appearance | Yellow to brownish solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Synthesis Pathway: Oxidative Coupling of Substituted Phenols
The synthesis of 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones, including the subject compound, is typically achieved through the oxidative coupling of corresponding 2,6-dialkylphenols. A general and effective method involves the use of a copper catalyst in the presence of an oxidizing agent.
Conceptual Workflow of Synthesis
The following diagram illustrates the generalized workflow for the synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone from its corresponding phenol precursor.
Caption: Generalized workflow for the synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method for the synthesis of tetra-alkyl-diphenoquinones, adapted for the specific synthesis of 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone.
Materials:
-
2-tert-butyl-6-methylphenol (starting material)
-
Reaction solvent (e.g., methanol)
-
Copper ion loaded hydrophobic modified resin catalyst or a similar copper-based catalyst.
-
Oxidizing agent (e.g., pure oxygen or air)
-
Alkanol for washing (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 2-tert-butyl-6-methylphenol in the reaction solvent.
-
Catalyst and Oxidant Addition: Add the copper ion loaded hydrophobic modified resin catalyst to the solution. Begin bubbling the oxidizing agent (e.g., air or oxygen) through the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 80°C. Maintain the reaction for a period of 2 to 8 hours, with continuous stirring and supply of the oxidizing agent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can often be regenerated and reused.
-
Product Isolation: The resulting filtrate is subjected to distillation to remove the solvent.
-
Purification: The distillation residue is then washed with an alkanol, such as ethanol or methanol, to remove any remaining impurities.
-
Final Product: The purified product, 3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone, is then dried to yield a solid, typically yellow to brownish in color.
Industrial and Research Applications
3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone is a molecule with significant industrial utility, primarily owing to its antioxidant and polymerization-inhibiting properties.
-
Antioxidant in Plastics and Rubber: This compound is utilized as an antioxidant to prevent the oxidative degradation of polymers.[1] By inhibiting oxidation, it extends the service life of plastic and rubber products, preserving their mechanical and physical properties.[1]
-
Polymerization Inhibitor: In the manufacturing of plastics and rubbers, it acts as a polymerization inhibitor.[1] This allows for better control over the polymerization rate, which is crucial for producing high-quality materials with consistent and desirable properties.[1]
-
Stabilizer in Industrial Processes: Its ability to curb oxidation makes it an effective stabilizer in various industrial applications.[1] It prevents discoloration, embrittlement, and other undesirable effects that arise from oxidative degradation of materials.[1]
While direct applications in drug development are not prominently documented, its role as a stabilizer and antioxidant is of foundational importance in the broader chemical and materials science fields that support the pharmaceutical industry. For instance, ensuring the stability of polymeric materials used in drug delivery systems or medical devices is a critical aspect of pharmaceutical development.
Conclusion
3,3'-Dimethyl-5,5'-di-tert-butyldiphenoquinone is a valuable industrial chemical with well-established roles as an antioxidant and polymerization inhibitor. Its synthesis is achieved through the robust and scalable oxidative coupling of the corresponding phenol. While the nomenclature can be a source of confusion, the symmetrically substituted isomer is the commercially and scientifically relevant compound. For researchers and professionals in materials science and related fields, understanding the properties and synthesis of this diphenoquinone is key to leveraging its stabilizing capabilities.
References
- Cas 2417-00-7, 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem. [URL: https://www.lookchem.com/cas-241/2417-00-7.html]
- 3,5-DIMETHYL-3',5'-DI-T-BUTYL-4,4'-DIPHENOQUINONE - ChemBK. [URL: https://www.chembk.com/en/chem/126657-30-5]
- This compound CAS#: 126657-30-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62510940.htm]
- US Patent 2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. [URL: https://patents.google.
- 3,3'-Dimethyl-5,5'-di-tert-butyl-4,4'-diphenoquinone | C22H28O2 | ChemSpider. [URL: http://www.chemspider.com/Chemical-Structure.2006325.html]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. As a key structural motif in various fields of chemical research, a thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in chemical and biological processes. This document is structured to provide not only the anticipated spectroscopic data but also the underlying scientific principles and practical experimental protocols.
Introduction to this compound
This compound is a derivative of diphenoquinone, a class of organic compounds known for their redox properties and potential applications in materials science and as intermediates in organic synthesis.[1] The molecule, with the chemical formula C₂₂H₂₈O₂ and a molecular weight of 324.46 g/mol , possesses a highly conjugated system and distinct substitution patterns on its phenyl rings, which give rise to characteristic spectroscopic signatures.[2] The structural features—two methyl groups and two bulky tert-butyl groups—are expected to significantly influence its electronic and vibrational properties, as well as its fragmentation patterns in mass spectrometry and the chemical shifts in nuclear magnetic resonance spectroscopy.
A deep understanding of its spectroscopic profile is crucial for researchers working with this compound, enabling unambiguous identification and quality control. This guide will delve into the expected data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a robust framework for its analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For a highly conjugated system like this compound, this technique is particularly informative. The extended π-system of the diphenoquinone core is expected to result in strong absorption in the UV-Vis region.
Predicted UV-Vis Spectral Data
| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π → π | ~250-280 | High | Acetonitrile |
| n → π | ~380-420 | Low to Moderate | Acetonitrile |
Note: These are predicted values based on the UV-Vis spectra of related quinone compounds. Actual experimental values may vary.[3][4][5]
Interpretation of the UV-Vis Spectrum
The predicted spectrum is expected to show two main absorption bands. The high-energy band in the shorter wavelength region (around 250-280 nm) can be attributed to the π → π* electronic transition within the conjugated aromatic system. The lower-energy, weaker absorption band at longer wavelengths (around 380-420 nm) is characteristic of the n → π* transition of the carbonyl groups.[3][5] The exact position and intensity of these bands can be influenced by the solvent polarity.[5]
Experimental Protocol for UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of a quinone is as follows:[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that has a UV cutoff well below the region of interest (e.g., acetonitrile or ethanol).
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent using a volumetric flask.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0 for the main absorption peak.
-
-
Data Acquisition:
-
Use quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for each peak.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
-
Workflow for UV-Vis Analysis
Caption: Workflow for obtaining and analyzing the UV-Vis spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2960-2850 | Strong |
| C=O stretch (quinone) | 1680-1650 | Strong, Sharp |
| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |
| C-H bend (aliphatic) | 1470-1365 | Medium |
| C-O stretch | 1300-1200 | Medium |
Note: These are predicted values based on the IR spectra of related quinone and aromatic compounds. Actual experimental values may vary.[6][7][8][9]
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band in the region of 1680-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the quinone moiety.[7] The presence of both aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The characteristic bending vibrations of the methyl and tert-butyl groups will also be present.
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Singlet | 2H | Aromatic H |
| ~6.8-7.0 | Singlet | 2H | Aromatic H |
| ~2.2-2.4 | Singlet | 6H | -CH₃ |
| ~1.3-1.5 | Singlet | 18H | -C(CH₃)₃ |
Note: These are predicted chemical shifts. The actual spectrum may show more complex splitting patterns or slight variations in chemical shifts depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~186 | C=O |
| ~148 | Quaternary aromatic C |
| ~145 | Quaternary aromatic C |
| ~135 | Aromatic CH |
| ~132 | Aromatic CH |
| ~35 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
| ~21 | -CH₃ |
Note: These are predicted chemical shifts based on the analysis of similar structures.
Interpretation of the NMR Spectra
-
¹H NMR: The spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons will appear as singlets in the downfield region. The methyl protons will give a sharp singlet, and the tert-butyl protons will also appear as a singlet, with the integration of these signals corresponding to the number of protons.
-
¹³C NMR: The carbonyl carbons are expected to appear at a very downfield chemical shift (around 186 ppm). The aromatic carbons will be observed in the 130-150 ppm region. The aliphatic carbons of the methyl and tert-butyl groups will appear in the upfield region.
Experimental Protocol for NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding atoms in the molecule.
-
NMR Data Acquisition and Analysis Pathway
Sources
- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 126657-30-5 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The vibrational spectrum of quinones. Part II. The infrared spectrum of 1,4-napthaquinone and 1,4-[2H6]naphthaquinone - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple tabulation of data. Instead, it offers a foundational understanding of the principles governing solubility and provides robust, field-tested protocols for its empirical determination and prediction.
Executive Summary: Understanding the "Why" Before the "How"
This compound, a derivative of diphenoquinone, is a molecule of interest in various industrial applications, including as a stabilizer in plastics and rubbers and as a polymerization inhibitor.[1] Its efficacy in these roles is intrinsically linked to its solubility in relevant organic media. A thorough understanding of its solubility profile is paramount for process optimization, formulation development, and ensuring reaction homogeneity.
This guide is structured to provide a comprehensive understanding of solubility, from theoretical underpinnings to practical, hands-on methodologies. We will first explore the molecular characteristics of this compound that dictate its solvent preferences. Subsequently, we will delve into a powerful predictive tool, the Hansen Solubility Parameters (HSP), and conclude with detailed experimental protocols for quantitative solubility determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[2] The structure of this compound, characterized by a large, nonpolar aromatic framework with bulky tert-butyl and methyl substituents, provides key insights into its expected solubility.
-
Nonpolar Character: The extensive hydrocarbon skeleton suggests a strong affinity for nonpolar organic solvents. The molecule lacks significant hydrogen-bonding capabilities as a donor, although the quinone oxygens can act as weak hydrogen bond acceptors.
-
Steric Hindrance: The tert-butyl groups introduce significant steric bulk, which can influence how solvent molecules pack around the solute, potentially affecting the dissolution process.
-
π-π Interactions: The aromatic rings can participate in π-π stacking interactions, which may be favorable in aromatic solvents.
Based on these features, we can hypothesize that this compound will exhibit poor solubility in polar, protic solvents like water and alcohols, and higher solubility in nonpolar and moderately polar aprotic solvents. Indeed, preliminary qualitative data suggests it is soluble in solvents like ether, acetone, and methanol, while being insoluble in water.[3]
Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP). This powerful model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Originating from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates in a three-dimensional "Hansen space."[2] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.
Determining the Hansen Solubility Parameters of this compound
The following workflow outlines the process for the experimental determination of a solute's HSP.
Caption: A stepwise workflow for the experimental determination of Hansen Solubility Parameters.
Application of HSP in Solvent Selection
Once the HSP of this compound are determined, they can be used to systematically screen for optimal solvents for various applications. This is particularly useful for identifying less common or "greener" solvent alternatives. Furthermore, the HSP of solvent mixtures can be calculated as the volume-fraction-weighted average of the individual components, allowing for the design of custom solvent blends with tailored properties.[2]
Experimental Protocols for Quantitative Solubility Determination
While HSP provides a powerful predictive framework, quantitative solubility data is often required for process design and optimization. The following section details a robust protocol for the gravimetric determination of solubility.
Gravimetric Method for Solubility Measurement
This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Temperature-controlled shaker or water bath
-
Thermostatic vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (±0.0001 g)
-
Drying oven
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed thermostatic vial. The excess solid is crucial to ensure saturation.
-
Solvent Addition: Add a known mass of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a syringe filter. It is critical to maintain the temperature during this step to prevent precipitation.
-
Solute Quantification: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without degrading the solute.
-
Calculation: Weigh the container with the dried solute. The mass of the dissolved solute can then be determined. The solubility can be expressed in various units, such as g/100 g solvent, molality, or mole fraction.
Self-Validation and Causality:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is achieved.
-
Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent. The use of a calibrated temperature-controlled bath is essential.
-
Solid Phase Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.
Data Presentation and Interpretation
For ease of comparison, the determined solubility data should be presented in a clear and structured format.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 g solvent) |
| n-Hexane | 1.88 | Value to be determined |
| Toluene | 2.38 | Value to be determined |
| Diethyl Ether | 4.34 | Value to be determined |
| Dichloromethane | 8.93 | Value to be determined |
| Acetone | 20.7 | Value to be determined |
| Ethanol | 24.5 | Value to be determined |
| Methanol | 32.7 | Value to be determined |
| Water | 80.1 | Insoluble |
The relationship between solubility and solvent properties can be visualized to gain further insights.
Caption: The influence of molecular properties on the predicted solubility of the target compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers and professionals are equipped to make informed decisions regarding solvent selection, process development, and formulation. The application of Hansen Solubility Parameters, in particular, offers a powerful predictive tool that can accelerate research and development efforts. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
ChemBK. 3,5-DIMETHYL-3'',5''-DI-T-BUTYL-4,4''-DIPHENOQUINONE. [Link]
-
LookChem. Cas 2417-00-7, 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific. [Link]
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the core physical and chemical characteristics of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (CAS No. 126657-30-5). This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and materials science, offering in-depth insights into the molecule's structural and functional properties. The guide synthesizes fundamental data with established analytical methodologies, ensuring a scientifically rigorous and practical overview.
Introduction: Understanding the Diphenoquinone Core
Diphenoquinones represent a class of organic compounds characterized by a quinonoid structure extended over two phenyl rings. This structural motif imparts unique electronic and redox properties, making them valuable subjects of study in fields ranging from medicinal chemistry to materials science. This compound is a sterically hindered derivative within this class. The strategic placement of dimethyl and di-tert-butyl groups significantly influences its stability, solubility, and reactivity. A thorough understanding of its physical characteristics is paramount for predicting its behavior in various chemical and biological systems.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental identifiers.
Chemical Structure
The molecular structure of this compound is depicted below. The molecule's architecture, featuring bulky tert-butyl groups and methyl substituents, is key to its distinct properties.
Caption: Molecular Structure of this compound.
Key Identifiers
| Identifier | Value | Reference |
| CAS Number | 126657-30-5 | [1][2] |
| Molecular Formula | C₂₂H₂₈O₂ | [1][2] |
| Molecular Weight | 324.46 g/mol | [1][2] |
Core Physicochemical Properties
The bulk physical properties of a compound are critical determinants of its handling, formulation, and application.
| Property | Value | Reference |
| Appearance | White to yellowish crystalline powder | |
| Melting Point | 180-181 °C | [1] |
| Boiling Point | 433.2 °C at 760 mmHg | [1] |
| Density | 1.058 g/cm³ | [1] |
| Flash Point | 161.7 °C | [1] |
| Vapor Pressure | 1.05 x 10⁻⁷ mmHg at 25 °C | [1] |
| Refractive Index | 1.548 | [1] |
Solubility Profile
This compound is characterized by its lipophilic nature, a direct consequence of the hydrocarbon-rich tert-butyl and methyl substituents.
-
Soluble in: Organic solvents such as ether, acetone, and methanol.
-
Insoluble in: Water.
This solubility profile is a crucial consideration in the selection of appropriate solvent systems for synthesis, purification, and formulation.
Stability and Storage
The compound is relatively stable under standard room temperature conditions. However, it exhibits sensitivity to light and air, with a propensity for oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the tert-butyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the quinone system.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the quinone moiety, typically in the downfield region (around 180-190 ppm). Signals for the aromatic carbons, as well as the carbons of the methyl and tert-butyl groups, will also be present.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the C=O stretching of the quinone system, typically in the range of 1650-1690 cm⁻¹. Other notable bands would include C-H stretching and bending vibrations for the aromatic and aliphatic components.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Diphenoquinones typically exhibit strong absorptions in the UV and visible regions due to their extended π-conjugated system. The λmax values are sensitive to the substitution pattern on the aromatic rings.
Crystallographic Data
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the specific crystal structure for this compound is not publicly documented, studies on similar diphenoquinones reveal that the two quinonoid rings are often nearly coplanar. The bulky substituents, such as the tert-butyl groups, can induce some torsion in the central C-C bond connecting the two rings. The crystal packing is typically governed by weak intermolecular interactions.
Experimental Methodologies
The determination of the physicochemical properties described above relies on well-established experimental protocols.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the physicochemical characterization of a compound.
Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Causality: A sharp melting point range is indicative of a high degree of purity. Impurities tend to broaden and depress the melting point.
Protocol for UV-Vis Spectroscopic Analysis
-
Solvent Selection: A suitable spectroscopic grade solvent in which the compound is soluble and that does not absorb in the region of interest is chosen (e.g., methanol or ethanol).
-
Sample Preparation: A dilute solution of the compound with a known concentration is prepared.
-
Measurement: The UV-Vis spectrum is recorded using a spectrophotometer, scanning a range of wavelengths (e.g., 200-800 nm). A blank spectrum of the solvent is also recorded for baseline correction.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Causality: The position and intensity of the absorption bands are directly related to the electronic structure of the molecule. Changes in the solvent polarity can cause shifts in the λmax, providing insights into the nature of the electronic transitions.
Conclusion
The physical characteristics of this compound, from its fundamental molecular identifiers to its spectroscopic and thermal properties, define its potential applications and handling requirements. The presence of sterically demanding and electron-donating substituents on the diphenoquinone core results in a compound with distinct solubility, stability, and electronic properties. This guide provides a foundational understanding for researchers, enabling more informed decisions in the design and execution of studies involving this and related compounds.
References
- ChemBK. (2024). 3,5-DIMETHYL-3'',5''-DI-T-BUTYL-4,4''-DIPHENOQUINONE.
Sources
An In-depth Technical Guide to the Discovery and History of Diphenoquinones
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Allure of a "Poorly Explored" Scaffold
In the vast landscape of organic chemistry, certain molecular architectures, despite their early discovery, remain relatively under-explored, holding untapped potential for innovation. Diphenoquinones represent one such fascinating class of compounds. Characterized by a biphenyl core with a quinonoid structure in each ring, these molecules have, for much of their history, existed in the shadow of their more famous monomeric cousins, the benzoquinones. However, a recent resurgence of interest has brought diphenoquinones to the forefront of research, particularly in the fields of materials science and drug development, owing to their unique electronic and redox properties. This guide seeks to provide a comprehensive historical and technical overview of diphenoquinones, from their conceptual origins in the early days of phenol chemistry to the sophisticated synthetic methodologies available today. By understanding the journey of their discovery and the evolution of their synthesis, we can better appreciate the current state of the art and envision the future applications of this versatile molecular scaffold.
The Genesis of Diphenoquinones: A Tale of Phenol Oxidation
The story of diphenoquinones is intrinsically linked to the broader history of phenol chemistry and the discovery of oxidative coupling reactions. While the direct synthesis of a diphenoquinone would come later, the foundational chemical principles were established in the 19th century through pioneering work on the oxidation of phenolic compounds.
Early Glimmers: The Dawn of Oxidative Phenol Coupling
The mid-19th century was a period of fervent discovery in organic chemistry. The first recognized example of an oxidative phenol coupling reaction is attributed to Julius Löwe in 1868 . His work on the synthesis of ellagic acid, a natural product, involved the heating of gallic acid with an oxidizing agent, arsenic acid, to forge a new carbon-carbon bond between two phenol rings.[1] This seminal work demonstrated that phenolic compounds could be dimerized through an oxidative process, laying the conceptual groundwork for the future synthesis of biphenols and, subsequently, diphenoquinones.
A few years later, in 1873 , the Russian chemist Alexander Dianin reported another landmark discovery: the oxidative coupling of 2-naphthol using iron(III) chloride to produce 1,1'-bi-2-naphthol (BINOL). This reaction, which proceeds via the formation of a new C-C bond between two naphthol units, further solidified the concept of oxidative dimerization of phenols and provided a direct precedent for the synthesis of biphenyl-type structures.
These early discoveries were crucial as they established that the oxidation of phenols could lead to dimeric structures through the formation of carbon-carbon bonds, a key structural feature of the diphenoquinone core.
The First Synthesis of a Diphenoquinone: Unraveling the Historical Record
While the oxidative coupling of phenols was established in the 19th century, the specific synthesis of a 4,4'-diphenoquinone, the archetypal member of this class, is less clearly documented in readily available modern literature. However, a crucial piece of the historical puzzle can be found in a 1957 patent for the preparation of 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones.[2] This patent makes a reference to earlier work, citing a 1938 article by C. V. Bordeianu in the "Annales Scientifiques de l'Université de Jassy". This citation strongly suggests that the synthesis of diphenoquinones was known in the pre-war period.
Further investigation into the work of C. V. Bordeianu and other contemporaneous literature is required to definitively pinpoint the very first reported synthesis of 4,4'-diphenoquinone and to elucidate the specific methods and reagents used in this pioneering work.
The 1957 patent itself, while focused on alkylated derivatives, provides a valuable snapshot of the state of diphenoquinone synthesis at the time. It describes the "prior art methods" as generally involving the oxidation of a non-halogenated phenol with strong acidic oxidizing agents like chromic acid.[2] This indicates that by the mid-20th century, the general strategy for accessing diphenoquinones involved the direct oxidation of corresponding biphenols or the oxidative dimerization of phenols.
A Key Mid-Century Advance: The Rise of Substituted Diphenoquinones
The aforementioned 1957 patent represents a significant development in the history of diphenoquinones, shifting the focus towards functionalized derivatives. The disclosed method for preparing 3,3',5,5'-tetra-alkyl-4,4'-diphenoquinones involved the oxidation of 2,6-dialkyl-4-halophenols under mild alkaline conditions using a copper catalyst.[2] This method offered a more controlled and less harsh alternative to the use of strong acidic oxidants.
Experimental Protocol: Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (Illustrative of Mid-20th Century Methods)
This protocol is a generalized representation based on the descriptions in the 1957 patent.
-
Reactants: 2,6-di-tert-butyl-4-chlorophenol, an alkaline-acting material (e.g., mono-n-butylamine), water, and a copper powder catalyst.
-
Reaction Setup: The reactants are combined in a flask at room temperature.
-
Oxidation: Air is bubbled slowly through the mixture at atmospheric pressure for several hours.
-
Observation: The reaction mixture typically develops a distinct red color, indicating the formation of the diphenoquinone.
-
Isolation: Upon cooling, the 3,3',5,5'-tetra-tert-butyl-diphenoquinone precipitates as red needles.
-
Purification: The precipitated product is separated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like benzene.
This development of milder and more selective synthetic routes for substituted diphenoquinones was a crucial step in making these compounds more accessible for further study and application.
The Evolution of Synthetic Methodologies: Towards Precision and Efficiency
Following these early discoveries, the field of diphenoquinone synthesis has continued to evolve, driven by the broader advancements in synthetic organic chemistry. The focus has shifted towards developing more efficient, selective, and environmentally benign methods.
Modern Approaches to Oxidative Phenol Coupling
Contemporary methods for the synthesis of diphenoquinones largely rely on the oxidative coupling of phenols, but with significant refinements in the choice of catalysts and oxidants.
Key Classes of Modern Synthetic Methods:
-
Metal-Catalyzed Oxidations: A wide range of transition metal catalysts have been employed to effect the oxidative coupling of phenols. These include complexes of copper, iron, vanadium, and cobalt.[3][4] The choice of metal and ligand can significantly influence the selectivity of the coupling reaction, favoring the formation of either C-C or C-O bonds.
-
Enzyme-Mediated Synthesis: Nature provides a blueprint for selective phenol coupling through the action of enzymes like laccases. These biocatalysts can be employed for the synthesis of diphenoquinones under mild and environmentally friendly conditions.
-
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidative coupling. By applying an electrical potential, phenolic compounds can be oxidized to form radical intermediates that then couple to form the desired dimeric structures.
-
Photochemical Synthesis: The use of light to initiate oxidative coupling reactions is another emerging area. Photosensitizers can be used to generate reactive oxygen species or to directly excite the phenol, leading to the formation of the diphenoquinone.
Diagram: General Mechanistic Pathways in Oxidative Phenol Coupling
Caption: General mechanistic pathways in the synthesis of diphenoquinones via oxidative phenol coupling.
Physicochemical Properties and Structural Features
Diphenoquinones possess a unique set of physicochemical properties that are a direct consequence of their extended quinonoid structure.
-
Planarity: The core structure of 4,4'-diphenoquinones is nearly planar, which facilitates π-π stacking interactions in the solid state.[5]
-
Bond Lengths: A notable structural feature is the unusually long interannular C=C bond connecting the two quinonoid rings.[5]
-
Redox Behavior: Diphenoquinones are effective oxidizing agents and can be reversibly reduced in two single-electron steps to the corresponding biphenol dianion.[5] Their reduction potentials are generally higher than those of analogous benzoquinones, making them attractive for applications in redox-active materials.
-
Color: The extended π-conjugation in diphenoquinones results in their characteristic intense colors, typically in the red or violet region of the visible spectrum.
Table: Comparison of Redox Potentials
| Compound | First Reduction Potential (V vs. SCE) | Second Reduction Potential (V vs. SCE) |
| Benzoquinone | -0.50 | -1.13 |
| 4,4'-Diphenoquinone | -0.15 | -0.35 |
(Note: These are representative values and can vary depending on the solvent and substituents.)
Modern Applications and Future Outlook
The unique properties of diphenoquinones have led to their exploration in a variety of modern applications, moving them from a chemical curiosity to a class of compounds with significant technological potential.
-
Organic Electronics: Their redox activity and ability to form ordered structures make them promising candidates for use in organic batteries, supercapacitors, and as components in conductive polymers.
-
Catalysis: Certain diphenoquinone derivatives are used as organic oxidants in a range of chemical transformations.
-
Drug Development: The quinone motif is present in numerous biologically active natural products and synthetic drugs.[6][7] The diphenoquinone scaffold is being investigated for its potential as an anticancer and antimicrobial agent.
The historical journey of diphenoquinones, from their conceptual beginnings in 19th-century phenol chemistry to their current status as a "poorly explored" but highly promising class of compounds, is a testament to the enduring process of chemical discovery. As synthetic methodologies become more sophisticated and our understanding of their fundamental properties deepens, the future for diphenoquinones in materials science, catalysis, and medicine appears bright.
References
-
Title: Oxidative coupling of phenols. Source: Wikipedia. URL: [Link]
-
Title: Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Source: Wiley Online Library. URL: [Link]
- Title: High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. Source: Google Patents.
-
Title: Catalytic Oxidative Coupling of Phenols and Related Compounds. Source: ACS Catalysis. URL: [Link]
- Title: Process for producing P,P'-biphenol. Source: Google Patents.
-
Title: A STUDY OF EMERGING FACETS OF THE CHEMISTRY OF QUINONES. Source: IJARST. URL: [Link]
-
Title: Oxidative Coupling of Phenols. Source: ResearchGate. URL: [Link]
-
Title: Catalytic Oxidative Coupling of Phenols and Related Compounds. Source: National Institutes of Health. URL: [Link]
-
Title: Direct Functionalization of para-Quinones: A Historical Review and New Perspectives. Source: Wiley Online Library. URL: [Link]
- Title: Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. Source: Google Patents.
-
Title: Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry. Source: PubMed. URL: [Link]
-
Title: The chemical and biological activities of quinones: Overview and implications in analytical detection. Source: ResearchGate. URL: [Link]
-
Title: Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. Source: ResearchGate. URL: [Link]
- Title: Process for the synthesis of bisphenol. Source: Google Patents.
- Title: Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Source: Google Patents.
-
Title: Diphenoquinones Redux. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction. Source: Royal Society of Chemistry. URL: [Link]
-
Title: First synthesis and anticancer activity of novel naphthoquinone amides. Source: PubMed. URL: [Link]
Sources
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinone - Wikipedia [en.wikipedia.org]
- 6. Quinone-Based Drugs: An Important Class of Molecules in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of Diphenoquinones: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of a Versatile Scaffold
Diphenoquinones, a class of organic compounds characterized by a core of two cyclohexadienone rings linked by a central carbon-carbon double bond, are experiencing a renaissance in scientific research.[1][2][3] Long considered a somewhat niche area of study, recent advances in computational chemistry have unveiled their remarkable potential in diverse fields, from high-performance organic electronics to novel therapeutics.[4][5] This in-depth technical guide, designed for the discerning researcher, provides a comprehensive overview of the theoretical and computational methodologies employed to investigate, predict, and ultimately harness the unique properties of diphenoquinone derivatives. By delving into the causality behind experimental choices and grounding theoretical claims in established protocols, this document serves as a self-validating system for the rational design of next-generation functional molecules.
The Architectural Uniqueness of Diphenoquinones: A Theoretical Perspective
Experimental and computational studies have consistently revealed that 4,4'-diphenoquinones possess a nearly planar core structure.[1][2][3] A defining feature is the unusually long interannular C=C bond, which profoundly influences the molecule's electronic properties and reactivity.[2][3] Derivatives lacking substitution at the 3,3',5,5'-positions are known to be susceptible to reactions such as hydration and dimerization.[2][3] In the solid state, diphenoquinone derivatives often self-assemble into chains or sheets through multiple C-H···O interactions.[2][3]
A key characteristic that has drawn significant attention is their electrochemical behavior. Diphenoquinones exhibit rapid and reversible reduction at potentials higher than their analogous benzoquinones, making them attractive candidates for applications requiring efficient electron transfer.[1][3]
The Computational Chemist's Toolkit: Probing the Properties of Diphenoquinone Derivatives
Density Functional Theory (DFT) has emerged as the preeminent computational tool for investigating the electronic structure and properties of diphenoquinone derivatives.[6][7][8] Its balance of accuracy and computational cost makes it ideal for screening libraries of potential candidates and gaining deep mechanistic insights.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For quinone derivatives, a hierarchy of functionals has proven effective:
-
Hybrid Functionals: Functionals like B3LYP are widely used and often provide a good starting point for geometric and electronic property calculations.[2][9]
-
Meta-Hybrid Functionals: Functionals such as M06-2X and BHandHLYP have demonstrated high accuracy in predicting the redox potentials of organic molecules, including quinones.[10][11]
-
Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP and ωB97X-D can be advantageous for studying charge transfer excitations and non-covalent interactions.[10]
The choice of basis set is equally crucial. To accurately describe the electronic structure, particularly of anionic species formed during reduction, large basis sets incorporating diffuse functions are essential.[3] Commonly employed and recommended basis sets include:
-
Pople-style basis sets: 6-31+G(d), 6-311+G(d,p), and 6-311++G(d,p) offer a good compromise between accuracy and computational expense.[8][10]
Expert Insight: The inclusion of diffuse functions (indicated by the + or ++ in the basis set name) is non-negotiable when studying the redox properties of quinones. These functions are necessary to accurately model the more spatially diffuse electron density of the anionic radical and dianion species formed upon reduction, leading to more reliable predictions of redox potentials.[3]
A Validated Workflow for Predicting Redox Potentials
The ability to accurately predict the redox potential of a diphenoquinone derivative is paramount for its application in areas like organic batteries and electronics. The following workflow, grounded in established computational protocols, provides a reliable method for achieving this.
Caption: A validated workflow for the computational prediction of redox potentials.
Step-by-Step Methodology:
-
Geometry Optimization: The first step involves finding the lowest energy structure of both the oxidized (quinone) and reduced (semiquinone radical anion and/or dianion) species in the gas phase. A computationally less expensive functional and basis set, such as B3LYP/6-31G(d), is often sufficient for this step.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to the Gibbs free energy.
-
Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation is performed on the optimized geometries using a higher level of theory, such as M06-2X with a larger basis set like 6-311+G(d,p).
-
Solvation Energy Calculation: The effect of the solvent is crucial for accurately predicting redox potentials in solution. This is typically accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[2][4]
-
Gibbs Free Energy Calculation: The total Gibbs free energy in solution is calculated by combining the electronic energy from the single-point calculation, the solvation free energy, and the thermal corrections from the frequency calculation.
-
Redox Potential Calculation: The change in Gibbs free energy (ΔG) for the reduction reaction is calculated as the difference between the Gibbs free energy of the reduced species and the oxidized species. The standard redox potential (E°) is then obtained using the Nernst equation: E° = -ΔG / nF, where n is the number of electrons transferred and F is the Faraday constant.
Trustworthiness: This protocol constitutes a self-validating system. The correlation between the calculated redox potentials and experimentally determined values for a set of known quinone derivatives should be established to validate the chosen computational method.[11][12] High coefficients of determination (R²) for this correlation provide confidence in the predictive power of the chosen theoretical approach for new, uncharacterized diphenoquinone derivatives.[11]
| Functional | Basis Set | Mean Unsigned Error (vs. Exp.) | R² | Reference |
| BHandHLYP | 6-311+G(d,p) | ~0.05 V | 0.957 | [11] |
| M06-2X | 6-311+G(d,p) | ~0.06 V | 0.947 | [11] |
| PBE0 | 6-311+G(d,p) | ~0.07 V | 0.942 | [11] |
| Table 1: Performance of selected DFT functionals for predicting the first one-electron reduction potentials of p-quinones. |
Unveiling Electronic Transitions: Time-Dependent DFT (TD-DFT)
To understand the optical properties of diphenoquinone derivatives, such as their color and light-absorbing capabilities, Time-Dependent DFT (TD-DFT) is the method of choice.[9][13][14] TD-DFT can accurately predict the electronic absorption spectra, providing information on the excitation energies and oscillator strengths of electronic transitions.[15]
Protocol for TD-DFT Calculations:
-
Ground State Optimization: Obtain the optimized ground-state geometry using a suitable DFT method (e.g., B3LYP/6-31G(d)).
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry using the same or a higher level of theory (e.g., TD-B3LYP/6-311+G(d,p)). This will yield the vertical excitation energies and corresponding oscillator strengths.
-
Spectral Analysis: The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.
Applications of Theoretical Studies: From Materials Science to Drug Discovery
The true power of these theoretical studies lies in their ability to guide the rational design of novel diphenoquinone derivatives with tailored properties for specific applications.
Engineering Materials for Organic Electronics
The electronic properties of diphenoquinone derivatives, particularly their HOMO and LUMO energy levels, can be finely tuned by introducing electron-donating or electron-withdrawing substituents.[16][17] This makes them promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells.[4][17]
Caption: Influence of substituents on the HOMO-LUMO gap of diphenoquinones.
Computational screening can rapidly identify derivatives with optimal HOMO-LUMO gaps for efficient charge injection and transport.[18] For example, introducing electron-withdrawing groups can lower the LUMO energy level, which is beneficial for n-type semiconductor performance.[16]
Designing Novel Therapeutics: Molecular Docking
The biological activity of many quinone-containing natural products has spurred interest in diphenoquinone derivatives as potential therapeutic agents.[1][19] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a ligand (in this case, a diphenoquinone derivative) to the active site of a biological target, such as an enzyme or receptor.[7][19][20][21][22]
Molecular Docking Workflow:
-
Preparation of the Receptor: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Preparation of the Ligand: Generate the 3D structure of the diphenoquinone derivative and optimize its geometry using a suitable computational method.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the most favorable binding poses of the ligand within the active site of the receptor.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding binding energies to identify the most promising candidates for further experimental investigation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.
Caption: A typical workflow for molecular docking studies.
Conclusion and Future Outlook
The theoretical and computational study of diphenoquinone derivatives is a rapidly evolving field with immense potential. The methodologies outlined in this guide provide a robust framework for researchers to explore the vast chemical space of these fascinating molecules. As computational power continues to increase and theoretical models become more sophisticated, we can expect even more accurate predictions and the rational design of diphenoquinone derivatives with unprecedented functionalities. The synergy between theoretical predictions and experimental validation will undoubtedly accelerate the discovery of new materials and therapeutics based on this versatile and promising molecular scaffold.
References
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials [mdpi.com]
- 7. thebioscan.com [thebioscan.com]
- 8. Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method | ClinicSearch [clinicsearchonline.org]
- 9. Twisted diphenoquinones fused with thiophene rings: thiophene analogs of bianthrone - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02943G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Design of indigo derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Molecular Design of Phenanthrenequinone Derivatives as Organic Cathode Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 3,3',5,5'-Tetra-tert-butyldiphenoquinone in Organic Synthesis: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Oxidant
Within the landscape of synthetic organic chemistry, the quest for selective, efficient, and mild oxidizing agents is perpetual. Diphenoquinones, a class of extended quinonoid systems, have emerged as powerful tools in this regard. This guide focuses on the applications of a prominent member of this family: 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ) . While the initial topic of interest was 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, a thorough review of the scientific literature reveals a significantly greater body of work and established applications for the tetra-tert-butyl analogue. Given their structural similarity, the synthetic utility is expected to be largely congruous, with DPQ serving as a well-documented and representative example.
DPQ is a commercially available, crystalline solid that serves as a potent two-electron acceptor. A key advantage of DPQ lies in its reduction to 3,3',5,5'-tetra-tert-butyl-4,4'-biphenol, a non-nucleophilic and easily separable byproduct, which simplifies reaction workups and purification.[1] Furthermore, the biphenol byproduct can often be re-oxidized, allowing for the development of catalytic cycles where molecular oxygen can act as the terminal oxidant.[1] This guide provides an in-depth exploration of DPQ's applications, complete with mechanistic insights and detailed experimental protocols to empower researchers in leveraging this versatile reagent.
N-Heterocyclic Carbene (NHC) Catalyzed Oxidative Esterification and Amidation
One of the most elegant applications of DPQ is its use as a terminal oxidant in N-heterocyclic carbene (NHC) catalyzed transformations of aldehydes. This methodology provides a metal-free and mild route to valuable esters and amides.
Mechanistic Rationale: The Role of DPQ in the Catalytic Cycle
The synergy between NHC catalysis and DPQ as an oxidant is pivotal. The reaction is initiated by the nucleophilic attack of the NHC on the aldehyde, forming a transient Breslow intermediate. This intermediate is then oxidized by DPQ in a two-electron process to generate a highly electrophilic acyl azolium species. The reduced DPQ is protonated to form the corresponding biphenol. The acyl azolium intermediate is then susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the desired ester or amide and regeneration of the NHC catalyst. The steric bulk of the tert-butyl groups on DPQ and its reduced form helps to prevent side reactions and facilitates its separation from the reaction mixture.
Figure 1: Catalytic cycle for NHC-catalyzed oxidative esterification using DPQ.
Application & Protocol: Oxidative Esterification of Aldehydes
This protocol, adapted from the work of Studer and coworkers, details the synthesis of hexafluoroisopropyl (HFIP) esters, which are valuable active esters for subsequent amide bond formation.[2]
Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl cinnamate
Materials:
-
Cinnamaldehyde (1.0 mmol, 132.2 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 mmol, 21.3 mg)
-
Potassium tert-butoxide (KOtBu) (0.05 mmol, 5.6 mg)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) (1.1 mmol, 449.5 mg)
-
Hexafluoroisopropanol (HFIP) (1.2 mmol, 201.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add IPr·HCl (21.3 mg, 0.05 mmol) and KOtBu (5.6 mg, 0.05 mmol).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 15 minutes to pre-form the NHC.
-
In a separate flask, dissolve cinnamaldehyde (132.2 mg, 1.0 mmol), DPQ (449.5 mg, 1.1 mmol), and HFIP (201.6 mg, 1.2 mmol) in anhydrous THF (3.0 mL).
-
Add the solution from step 3 to the pre-formed NHC solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired hexafluoroisopropyl ester.
Data Summary: Oxidative Esterification of Various Aldehydes
| Entry | Aldehyde | Alcohol | Yield (%) |
| 1 | Cinnamaldehyde | HFIP | 92 |
| 2 | Benzaldehyde | HFIP | 88 |
| 3 | 4-Methoxybenzaldehyde | HFIP | 91 |
| 4 | 2-Naphthaldehyde | HFIP | 85 |
| 5 | Furfural | HFIP | 78 |
| Yields are isolated yields. Data adapted from Studer et al.[2] |
Oxidative Photocyclization of Stilbenes to Phenacenes
DPQ, in combination with air, serves as a highly effective organic photocatalytic system for the oxidative cyclization of stilbenes to form phenacenes.[3] This method is particularly valuable for the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are of interest in materials science.
Mechanistic Overview: A Light-Driven Cascade
The reaction is initiated by the photoisomerization of the (E)-stilbene to the corresponding (Z)-isomer. Upon further irradiation, the (Z)-stilbene undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. In the presence of DPQ and oxygen (from air), this intermediate is oxidized to the stable phenacene product. DPQ is proposed to act as a photocatalyst, facilitating the electron transfer processes required for the oxidation of the dihydrophenanthrene. The reduced DPQ is then re-oxidized by atmospheric oxygen, completing the catalytic cycle.
Figure 2: Simplified workflow for the oxidative photocyclization of stilbenes.
Application & Protocol: Synthesis of[4]Phenacene
The following protocol is based on a reported procedure for the synthesis of[4]phenacene.[5]
Protocol 2: Photocatalytic Synthesis of[4]Phenacene
Materials:
-
1,2-Bis(2-styryl)benzene (0.02 mmol, 7.6 mg)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) (0.002 mmol, 0.8 mg)
-
Chloroform (CHCl₃) (30 mL)
Procedure:
-
Dissolve 1,2-bis(2-styryl)benzene (7.6 mg, 0.02 mmol) and DPQ (0.8 mg, 0.002 mmol) in chloroform (30 mL) in a 50 mL flask.
-
Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp or sunlight) while stirring. The reaction vessel should be open to the air to ensure a sufficient supply of oxygen.[5]
-
Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to days depending on the light source and substrate.[5]
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain[4]phenacene as a crystalline solid.[5]
Dehydrogenation of N-Heterocycles
While specific protocols detailing the use of DPQ for the dehydrogenation of N-heterocycles are less common in the literature compared to other quinones, its oxidizing power makes it a viable candidate for such transformations. The general principle involves the abstraction of two hydrogen atoms from the substrate to form an aromatic heterocycle.
General Mechanistic Considerations
The dehydrogenation of saturated N-heterocycles, such as tetrahydroquinolines, can proceed through various mechanisms depending on the oxidant and reaction conditions. With quinone-based oxidants, a plausible pathway involves a hydride transfer from the substrate to the quinone, or a stepwise process involving single electron transfer (SET) followed by proton transfer. The resulting dihydroquinone is then re-oxidized in a catalytic cycle, often with molecular oxygen as the terminal oxidant.
Prospective Application: Aromatization of Tetrahydroquinolines
Based on the known reactivity of quinones, a general procedure for the dehydrogenation of a tetrahydroquinoline using DPQ can be proposed. Optimization of reaction conditions, including solvent, temperature, and potential co-catalysts, would be necessary for specific substrates.
Hypothetical Protocol 3: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 mmol)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) (1.1 mmol)
-
High-boiling solvent (e.g., toluene, xylene, or diglyme)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 mmol) and DPQ (1.1 mmol).
-
Add the solvent and heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired quinoline product.
Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
The accessibility of DPQ is enhanced by its straightforward synthesis from the readily available and inexpensive 2,6-di-tert-butylphenol.
Reaction Principle: Oxidative Coupling
The synthesis of DPQ involves the oxidative coupling of two molecules of 2,6-di-tert-butylphenol. This can be achieved using a variety of oxidizing agents. A common and efficient method involves the use of a base and an oxidant such as oxygen or a chemical oxidant.
Figure 3: Synthesis of DPQ from 2,6-di-tert-butylphenol.
Protocol for DPQ Synthesis
This protocol is a general representation of common laboratory procedures for the synthesis of DPQ.
Protocol 4: Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone
Materials:
-
2,6-Di-tert-butylphenol (10.0 g, 48.5 mmol)
-
Potassium hydroxide (KOH) or other suitable base
-
Methanol or another suitable solvent
-
An oxidizing agent (e.g., bubbling air or oxygen, or a chemical oxidant like potassium ferricyanide)
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in methanol to the flask.
-
Stir the mixture vigorously while bubbling air or oxygen through the solution, or add the chemical oxidant portion-wise. The reaction mixture will typically develop a deep color.
-
Continue the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, the product may precipitate from the solution. If not, the reaction can be quenched with water to induce precipitation.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., cold methanol or water) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield DPQ as a crystalline solid.
Conclusion
3,3',5,5'-Tetra-tert-butyldiphenoquinone has proven to be a valuable and versatile oxidant in modern organic synthesis. Its utility in metal-free oxidative transformations, such as NHC-catalyzed esterifications and photocatalytic cyclizations, aligns with the principles of green and sustainable chemistry. The ease of handling, straightforward synthesis, and the non-interfering nature of its byproduct make DPQ an attractive choice for a wide range of oxidative reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers looking to incorporate this powerful reagent into their synthetic strategies.
References
-
Organic Chemistry Portal. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. [Link]
-
De Sarkar, S.; Studer, A. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Org. Lett.2010 , 12 (9), 1992–1995. [Link]
-
De Sarkar, S.; Grimme, S.; Studer, A. NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. J. Am. Chem. Soc.2010 , 132 (4), 1190–1191. [Link]
-
Wendlandt, A. E.; Stahl, S. S. Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines under Ambient Conditions. J. Am. Chem. Soc.2014 , 136 (34), 11910–11913. [Link]
-
Jørgensen, K. B. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules2010 , 15 (6), 4334-4358. [Link]
-
Carrera, G.; et al. 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ)-Air as a New Organic Photocatalytic System: Use in the Oxidative Photocyclization of Stilbenes to Phenacenes. Angew. Chem. Int. Ed.2013 , 52 (4), 1281-1284. [Link]
-
LookChem. 3,3',5,5'-Tetra-tert-butyldiphenoquinone. [Link]
-
PubChem. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. [Link]
-
Green, R. A.; et al. N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell. Org. Lett.2015 , 17 (13), 3290–3293. [Link]
-
Samanta, R. C.; Studer, A. N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes. Org. Chem. Front.2014 , 1, 936-939. [Link]
-
Bode, J. W. α,β-Unsaturated Acyl Azoliums from N-Heterocyclic Carbene Catalyzed Reactions: Observation and Mechanistic Investigation. [Link]
- Google Patents. Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
-
Carrera, G.; et al. Supporting Information for: 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ)-Air as a New Organic Photocatalytic System: Use in the Oxidative Photocyclization of Stilbenes to Phenacenes. [Link]
Sources
- 1. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 2. Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis [organic-chemistry.org]
- 3. N-heterocyclic carbene catalysed oxidative esterification of aliphatic aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. N-Heterocyclic carbene-mediated oxidative esterification of aldehydes: ester formation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
A Note on Nomenclature: The compound 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone is a specific isomer within the broader class of substituted diphenoquinones. While commercially available, detailed application protocols for this particular isomer are not extensively documented in peer-reviewed literature. However, a closely related and well-studied analog, 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) , serves as a versatile and efficient reagent in modern organic synthesis. This guide will focus on the principles and protocols for DPQ, which are broadly applicable to researchers, scientists, and drug development professionals working with this class of compounds.
Introduction: The Role of DPQ in Modern Organic Synthesis
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a robust, crystalline solid that has emerged as a powerful organic oxidant.[1] In the realm of drug discovery and development, where the efficient construction of complex molecules is paramount, DPQ offers a mild and selective alternative to traditional metal-based oxidants. Its primary utility lies in its role as a two-electron acceptor, facilitating a range of oxidative transformations.[1]
A key advantage of DPQ is the non-nucleophilic nature of its reduced form, the corresponding 4,4'-dihydroxybiphenyl.[1] This product is easily separable from most reaction mixtures, simplifying purification. Furthermore, the parent phenol can be re-oxidized, making catalytic cycles involving DPQ feasible.[1] This application note will delve into the mechanistic underpinnings of DPQ's reactivity and provide detailed protocols for its use, particularly in the context of N-Heterocyclic Carbene (NHC) organocatalysis for the synthesis of esters and amides—fundamental linkages in many pharmaceutical agents.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of DPQ is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 2455-14-3 | [2] |
| Molecular Formula | C₂₈H₄₀O₂ | [3] |
| Molecular Weight | 408.63 g/mol | [2][3] |
| Appearance | Red to dark blue or black powder/crystal | [4] |
| Melting Point | 242-244 °C | [4] |
| Solubility | Soluble in organic solvents like Tetrahydrofuran (THF), Chloroform | [4][5] |
| Storage | Store at room temperature, sealed in a dry environment | [4] |
Safety and Handling Precautions
DPQ is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[6][7]
-
Respiratory Protection: Avoid breathing dust.[4] Handle in a well-ventilated area or a chemical fume hood.[7]
-
Skin and Eye Contact: DPQ can cause skin and serious eye irritation.[3][6] In case of contact, wash the affected skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[7]
-
Accidental Release: Sweep up spilled solid material and place it into a suitable container for disposal. Avoid generating dust.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
Mechanism of Action: DPQ in NHC-Catalyzed Oxidations
One of the most powerful applications of DPQ is in organocatalytic oxidation reactions, particularly those mediated by N-Heterocyclic Carbenes (NHCs). NHCs can react with aldehydes to form a key intermediate known as the Breslow intermediate. This species is highly nucleophilic and can be oxidized. DPQ serves as an efficient terminal oxidant in this catalytic cycle.
The general mechanism proceeds as follows:
-
The NHC catalyst attacks an aldehyde, forming the Breslow intermediate.
-
This intermediate is then oxidized by DPQ, which acts as a two-electron acceptor.
-
The oxidation step generates an acylazolium ion.
-
This highly activated species can then be intercepted by a nucleophile (e.g., an alcohol or an amine) to form the desired ester or amide.
-
The reduced DPQ (3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl) and the regenerated NHC catalyst complete the cycle.
This synergistic relationship between the NHC catalyst and DPQ provides a metal-free pathway for the synthesis of crucial functional groups.[1]
Caption: NHC-catalyzed oxidation using DPQ.
Application & Protocol: Oxidative Amide Synthesis
The direct formation of an amide bond from an aldehyde and an amine is a highly valuable transformation in drug development. The NHC/DPQ system enables this conversion under mild, metal-free conditions.[1]
Protocol: NHC-Catalyzed Oxidative Amidation of Aldehydes
This protocol is adapted from methodologies described in the literature for the synthesis of N-sulfonylcarboxamides and related compounds.[1]
Materials:
-
Azolium salt (NHC precursor, e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Aldehyde (Substrate 1)
-
Primary amide or amine (Substrate 2)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
-
Inorganic base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add the azolium salt (0.1 mmol, 10 mol%) and anhydrous THF (2.0 mL).
-
Catalyst Formation: Add the inorganic base (e.g., K₂CO₃, 0.3 mmol, 30 mol%) to the flask. Stir the mixture at room temperature for 10-15 minutes to generate the active NHC catalyst in situ.
-
Addition of Reagents: To the stirred suspension, add the primary amide/amine (1.2 mmol, 1.2 equivalents), followed by the aldehyde (1.0 mmol, 1.0 equivalent).
-
Initiation of Oxidation: Add DPQ (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aldehyde is consumed.
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue can be purified directly by flash column chromatography on silica gel. The reduced DPQ (dihydroxybiphenyl) is typically less polar than the desired amide product and can be easily separated.
-
Caption: Workflow for oxidative amide synthesis.
Application & Protocol: Oxidative Esterification
Similarly, the NHC/DPQ system can be employed for the efficient synthesis of esters from aldehydes and alcohols. This method is particularly useful for creating activated esters, such as hexafluoroisopropyl (HFIP) esters, which are valuable intermediates for subsequent amide bond formation.[1]
Protocol: NHC-Catalyzed Oxidative Esterification of Aldehydes
This protocol is based on the work of Studer and colleagues for the synthesis of active esters.[1]
Materials:
-
Azolium salt (NHC precursor)
-
Aldehyde
-
Alcohol (e.g., Hexafluoroisopropanol, HFIP)
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve the aldehyde (1.0 mmol, 1.0 equivalent) and the azolium salt (0.1 mmol, 10 mol%) in anhydrous DCM (2.0 mL).
-
Addition of Alcohol: Add the alcohol (e.g., HFIP, 1.5 mmol, 1.5 equivalents) to the solution.
-
Initiation of Reaction: Add the base (e.g., DBU, 0.1 mmol, 10 mol%) to generate the NHC catalyst.
-
Addition of Oxidant: Add DPQ (1.1 mmol, 1.1 equivalents) to the mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the desired ester product.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; insufficient oxidant; wet solvent. | Ensure anhydrous conditions; use freshly opened solvents; check the quality of the azolium salt and DPQ. |
| Side Product Formation | Competing reaction pathways. | Adjust stoichiometry; lower the reaction temperature; screen different NHC catalysts or bases. |
| Difficult Purification | Co-elution of product and reduced DPQ. | Modify the chromatographic conditions (solvent gradient, different stationary phase); consider a crystallization step. |
Conclusion
3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a highly effective and versatile organic oxidant with significant applications in modern synthetic chemistry. Its utility in metal-free, NHC-catalyzed oxidative amidations and esterifications makes it an invaluable tool for researchers in drug discovery and development. The mild reaction conditions, straightforward protocols, and ease of product purification underscore the practical advantages of incorporating DPQ into synthetic workflows. By understanding its mechanism and adhering to proper handling procedures, scientists can leverage DPQ to streamline the synthesis of complex molecules and accelerate the discovery of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). 3,3',5,5'-tetra-tert-butyldiphenoquinone, DPQ. Retrieved from [Link]
-
ChemBK. (2024, April 10). 3,3',5,5'-Tetra-tert-butyldiphenoquinone. Retrieved from [Link]
-
Gagnon, E., et al. (2022). Diphenoquinones Redux. The Journal of Organic Chemistry, 87(12), 7673–7695. [Link]
-
Akhmadullin, R. M., et al. (2018). Investigation of 3,3′,5,5′-tetra-tert-butyl-4,4′-Stilbenequinone based Catalyst in the Reaction of Liquid-phase Oxidation of Inorganic Sulfides. Oriental Journal of Chemistry, 34(3). [Link]
-
Loba Chemie. (2016, May 13). TERT-BUTYL HYDROQUINONE EXTRA PURE MSDS. Retrieved from [Link]
-
Veisi, H., et al. (2018). Clean Synthesis of 3,3′,5,5′-Tetra‐tert‐butyl‐4,4′‐diphenoquinone from the Oxidative Coupling of 2,6‐Di‐tert‐butylphenol Catalyzed by Alkali‐promoted Cu—Mg—Al Hydrotalcites in the Presence of Molecular Oxygen. ChemistrySelect, 3(4), 1319-1324. [Link]
-
Cuquerella, M. C., et al. (2012). 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ)-Air as a New Organic Photocatalytic System: Use in the Oxidative Photocyclization of Stilbenes to Phenacenes. European Journal of Organic Chemistry, 2012(28), 5539-5545. [Link]
-
ResearchGate. (n.d.). Diphenoquinones Redux | Request PDF. Retrieved from [Link]
-
Akhmadullin, R. M., et al. (2018). Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. Russian Journal of Organic Chemistry, 54(7), 1006–1010. [Link]
-
ResearchGate. (2012). 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ)-Air as a New Organic Photocatalytic System: Use in the Oxidative Photocyclization of Stilbenes to Phenacenes | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). a) TBHP‐mediated synthesis of amides; b) reaction mechanism. Retrieved from [Link]
-
Tran, T. L., et al. (2021). Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl-stilbenequinone. Journal of Water Process Engineering, 41, 102069. [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. Retrieved from [Link]
Sources
- 1. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 2. labsolu.ca [labsolu.ca]
- 3. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, 98%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone in Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Strategic Approach to Polymerization Control
In the realm of polymer science and materials development, the precise control of polymerization is paramount. Uncontrolled or premature polymerization can lead to product failure, process disruptions, and safety hazards. Polymerization inhibitors are crucial chemical agents that prevent the spontaneous polymerization of monomers during synthesis, purification, and storage. Among these, quinone derivatives have long been recognized for their efficacy as radical scavengers.[1][2] This guide focuses on a specific, asymmetrically substituted diphenoquinone, 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (CAS 2417-00-7) , a versatile inhibitor in radical polymerization processes.[3]
This document provides an in-depth technical guide for researchers and professionals on the application of this compound. We will delve into its mechanism of action, synthesis, and practical application protocols, supported by scientific literature.
Physicochemical Properties
A foundational understanding of the inhibitor's properties is critical for its effective application.
| Property | Value | Source |
| CAS Number | 2417-00-7 | [3][4][5] |
| Molecular Formula | C₂₂H₂₈O₂ | [3] |
| Molecular Weight | 324.46 g/mol | [3] |
| Appearance | White to yellowish crystalline powder | [1] |
| Melting Point | ~218-220 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, methanol); Insoluble in water. | [1][3] |
| Stability | Relatively stable at room temperature; sensitive to light and air. | [1] |
Mechanism of Polymerization Inhibition: The Role of a Radical Scavenger
The primary function of this compound in polymerization is to act as a potent free-radical scavenger .[1] Radical polymerization is a chain reaction initiated by free radicals. The diphenoquinone structure allows it to effectively intercept and neutralize these radicals, thereby terminating the polymerization chain.
The asymmetrical substitution of methyl and tert-butyl groups on the phenyl rings is believed to influence the steric and electronic properties of the molecule, potentially fine-tuning its reactivity and solubility in various monomer systems. The bulky tert-butyl groups enhance its stability and solubility in organic media, while the methyl groups can modulate the electronic properties of the quinone system.
The generally accepted mechanism for quinone-based inhibitors involves the addition of a growing polymer radical (P•) to the quinone moiety. This reaction forms a stable, less reactive radical that is incapable of propagating the polymerization chain.[6]
Caption: Mechanism of radical scavenging by this compound.
Synthesis of this compound
For this asymmetrically substituted diphenoquinone, a plausible route involves the oxidative cross-coupling of 2-tert-butyl-6-methylphenol (CAS 2219-82-1) and 2,6-di-tert-butylphenol (CAS 128-39-2) .
Conceptual Synthesis Protocol:
This protocol is based on established methods for similar compounds and should be optimized for the specific reactants.
Materials:
-
2,6-di-tert-butylphenol
-
Mild oxidizing agent (e.g., air, oxygen)
-
Catalyst (e.g., copper (I) or (II) salt)[7]
-
Alkaline-acting material (e.g., amine, ammonia)[7]
-
Solvent (e.g., methanol, ethanol, benzene)[7]
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve equimolar amounts of 2-tert-butyl-6-methylphenol and 2,6-di-tert-butylphenol in a suitable solvent.
-
Catalyst and Base Addition: Add the copper catalyst and the alkaline-acting material to the reaction mixture.
-
Oxidation: Bubble air or oxygen through the solution at a controlled rate. The reaction is typically carried out at room temperature or with gentle heating.[7] The progress of the reaction can often be monitored by a color change in the solution.[7]
-
Isolation: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product can be collected by filtration.
-
Purification: The crude product should be washed with water and can be further purified by recrystallization from a suitable solvent like benzene or ethanol to yield the desired this compound.[7]
Caption: Conceptual workflow for the synthesis of the target diphenoquinone.
Application Protocols for Polymerization Inhibition
The effective use of this compound as a polymerization inhibitor requires careful consideration of the monomer system, desired inhibition period, and process conditions.
General Considerations:
-
Concentration: The effective concentration of the inhibitor can range from parts-per-million (ppm) to several hundred ppm, depending on the reactivity of the monomer and the storage/process conditions. It is crucial to determine the optimal concentration experimentally.
-
Solubility: Ensure the inhibitor is fully dissolved in the monomer or a compatible solvent before addition to the bulk monomer.
-
Temperature: The efficacy of the inhibitor can be temperature-dependent. Higher temperatures may require higher concentrations of the inhibitor.
-
Oxygen Requirement: Many phenolic and quinone-based inhibitors exhibit enhanced activity in the presence of oxygen.[2] The specific oxygen requirements for this compound should be evaluated for the specific application.
Protocol for Evaluating Inhibitor Performance in Styrene Polymerization
This protocol provides a general method for assessing the effectiveness of this compound in inhibiting the thermal polymerization of styrene.
Materials and Equipment:
-
Styrene monomer (inhibitor-free)
-
This compound
-
High-precision balance
-
Glass vials or ampoules with closures
-
Heating block or oil bath with temperature control
-
Methanol
-
Filtration apparatus
Procedure:
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of this compound in a small amount of styrene or a compatible solvent.
-
Sample Preparation:
-
To a series of glass vials, add a known mass of inhibitor-free styrene.
-
Add the inhibitor stock solution to each vial to achieve a range of final inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).
-
Include a control sample with no inhibitor.
-
-
Polymerization:
-
Securely seal the vials.
-
Place the vials in a preheated heating block or oil bath at a constant temperature (e.g., 100°C or 120°C).
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 30 or 60 minutes), remove a set of vials (inhibitor and control) from the heat.
-
Immediately cool the vials in an ice bath to quench the polymerization.
-
Open the vials and add an excess of methanol to precipitate the polystyrene.
-
Collect the precipitated polymer by filtration, dry it to a constant weight, and weigh it.
-
-
Data Analysis:
-
Calculate the percent conversion of monomer to polymer for each time point and inhibitor concentration.
-
Plot the percent conversion versus time for each concentration.
-
The induction period is the time during which polymerization is effectively suppressed. This can be determined from the plots as the time before a significant increase in polymer formation is observed.[10]
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Avoid creating dust. Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and oxidizing agents.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). [11][12][13]
Conclusion
This compound is a valuable tool for controlling radical polymerization. Its efficacy as a free-radical scavenger makes it suitable for stabilizing a variety of monomers. By understanding its fundamental properties, mechanism of action, and applying systematic evaluation protocols, researchers and professionals can effectively utilize this inhibitor to enhance the safety, stability, and quality of their polymerization processes and products. Further research to quantify its inhibition constants and explore its performance in a wider range of monomer systems would be beneficial for expanding its application.
References
-
ChemBK. 3,5-DIMETHYL-3'',5''-DI-T-BUTYL-4,4''-DIPHENOQUINONE. Available from: [Link]
-
LookChem. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Available from: [Link]
-
Ochem Incorporation. HOME. Available from: [Link]
-
Arctom. CAS NO. 2417-00-7 | 3,3-Dimethyl-5,5-di-tert-butyl-4,4... Available from: [Link]
- ChemicalBook.
- Sigma-Aldrich.
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Thermo Fisher Scientific.
- Fisher Scientific.
- ioKinetic.
- What is high performance polymeriz
- Reddit.
- Inhibition performance for different inhibitors on the thermal polymeriz
- PubChem. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone.
- Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybd
- Synthesis, characterization and performance evaluation of an environmentally benign scale inhibitor IA/AMPS co-polymer.
- Organic Chemistry Portal. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ.
- Wikipedia. 2,6-Di-tert-butylphenol.
- Polymerisation reaction inhibition: an altern
- Echemi.
- Inhibitor radicals in styrene polymeriz
- High performance polymeriz
- Inhibition of Free Radical Polymeriz
- Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer.
- US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones.
- Sigma-Aldrich. 2-tert-Butyl-6-methyl-phenol 99 2219-82-1.
- PubChem. 2-tert-Butyl-6-methylphenol.
Sources
- 1. chembk.com [chembk.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem [lookchem.com]
- 4. CAS 2417-00-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2417-00-7|3,3-Dimethyl-5,5-di-tert-butyl-4,4-diphenoquinone|BLD Pharm [bldpharm.com]
- 6. Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
- 8. 2-叔丁基-6-甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iokinetic.com [iokinetic.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The Catalytic Utility of Diphenoquinone Compounds
Introduction: Beyond a Simple Oxidant
Diphenoquinones (DPQs) represent a fascinating, yet historically underutilized, class of compounds characterized by a unique molecular architecture: two cyclohexadienone rings linked by an unusually long interannular carbon-carbon double bond.[1][2] This extended π-conjugated system imparts distinct electronic properties, most notably a high and reversible reduction potential, making them more potent oxidizing agents than analogous benzoquinones.[1][2] While their role as strong oxidants is well-established, recent advancements have unveiled their more nuanced and powerful applications as true catalysts, particularly in the realm of photochemistry.
The strategic placement of bulky substituents, such as in 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ), enhances their stability, preventing common side reactions like hydration and dimerization that plague the unsubstituted parent structure.[1][2] This stability is crucial for their deployment in robust catalytic cycles. This guide provides an in-depth exploration of the catalytic applications of diphenoquinones, moving from their foundational role as dehydrogenating agents to their cutting-edge use as dual-function photocatalysts. We will provide detailed protocols and the scientific rationale behind them for researchers in organic synthesis, materials science, and drug development.
Application 1: Diphenoquinones as Dehydrogenating Agents in Polymerization
One of the most direct applications of diphenoquinones' oxidizing power is in dehydrogenative polymerization. In these reactions, the DPQ acts as a hydrogen acceptor, driving the coupling of monomers to form polymers. This process is not a catalytic cycle in the strictest sense for the DPQ (which is consumed), but it facilitates the polymerization reaction, producing valuable materials like polyquinones.[3]
Scientific Rationale: Polyquinones are of interest due to their π-conjugated structures and redox-active chains, making them suitable for applications in electrochemical devices and as polymer stabilizers.[1][3] Using a DPQ like TBDPQ as the dehydrogenating agent is advantageous because the reduced form, 4,4'-bis(2,6-di-tert-butylphenol), is a well-known and effective antioxidant, adding value to the overall process.[3] The reaction is driven by the favorable reduction of the DPQ.
Protocol 1: Synthesis of Polyquinone via Dehydrogenation of 1,4-Benzoquinone
This protocol describes the synthesis of polyquinone using 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ) as the dehydrogenating agent in a biphasic system.[1][3]
Materials:
-
1,4-Benzoquinone
-
3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ)
-
Toluene
-
Deionized Water
-
High-pressure reactor with mechanical stirrer and temperature control
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL high-pressure reactor, add 1,4-benzoquinone (e.g., 0.009 moles), TBDPQ (e.g., 0.0367 moles), 100 mL of toluene, and 25.0 mL of deionized water.
-
Scientist's Note: The molar ratio of DPQ to monomer can be varied to control the polymerization and is often greater than 1:1, as the DPQ may also oxidize the solvent (toluene) to some extent.[3] The biphasic system is crucial for the reaction mechanism.
-
-
Reaction Conditions: Seal the reactor and begin stirring at a high rate (e.g., 1400 rpm) to ensure adequate mixing between the organic and aqueous phases.
-
Heating: Heat the reactor to 200°C and maintain this temperature for the duration of the reaction (e.g., 7-10.5 hours).[1][3]
-
Scientist's Note: The high temperature and pressure are necessary to overcome the activation energy for the dehydrogenation and polymerization steps. Reaction progress can be monitored by measuring the depletion of the intensely colored DPQ via colorimetry (at λ ≈ 540 nm).[3]
-
-
Work-up: After the reaction is complete (indicated by the disappearance of the DPQ color), cool the reactor to room temperature and depressurize.
-
Product Isolation: The polyquinone product will precipitate. Isolate the solid product by filtration.
-
Purification: Wash the isolated solid extensively with a solvent like toluene to remove the reduced diphenoquinone byproduct and any unreacted starting materials.
-
Drying & Characterization: Dry the purified polyquinone under vacuum. Characterize the polymer using FTIR, NMR, and Gel Permeation Chromatography (GPC) to confirm its structure and determine its molecular weight distribution.[3]
Data Summary: Polyquinone Synthesis
| Monomer | Dehydrogenating Agent | Monomer (moles) | Agent (moles) | Temp (°C) | Time (h) | Result |
| Hydroquinone | TBDPQ | - | - | 200 | 7 | Polyquinone Formation[1] |
| 1,4-Benzoquinone | TBDPQ | 0.009 | 0.0367 | 200 | 10.5 | Polyquinone Formation[3] |
Application 2: Diphenoquinones as Photocatalysts for C-H Activation
The most innovative catalytic application of diphenoquinones is their use as metal-free, visible-light-activated photocatalysts. This capability stems from their unique conjugated π-system, which allows them to mediate a dual Hydrogen Atom Transfer (HAT) process within a single catalytic cycle.[4] This mechanism is particularly effective for dehydrogenation reactions, such as the conversion of amides to high-value enamides.[4][5]
Mechanistic Insight: The Dual HAT Cycle The catalytic cycle is initiated by the photoexcitation of the DPQ molecule. The excited-state DPQ is a powerful hydrogen atom abstractor.
-
First HAT: The excited DPQ* abstracts a hydrogen atom from the α-carbon of an amide, generating a carbon-centered radical and a DPQ ketyl radical.
-
Radical Resonance: The unpaired electron in the DPQ ketyl radical is not localized. It resonates from the carbon to the oxygen atom, generating a dioxygen-centered radical species.[4] This step is the key to the dual HAT capability.
-
Second HAT: This highly reactive dioxygen-centered radical then abstracts a second hydrogen atom from the β-carbon of the amide radical intermediate.
-
Product Formation & Catalyst Regeneration: This second HAT step forms the final enamide product and the fully reduced dihydroxybiphenyl form of the DPQ. The dihydroxybiphenyl is then re-oxidized back to the starting DPQ by a terminal oxidant (often atmospheric oxygen), closing the catalytic cycle and allowing for catalytic turnover.
Diagram: Photocatalytic Dehydrogenation Cycle
Caption: Photocatalytic cycle of DPQ for amide dehydrogenation via a dual HAT mechanism.
Protocol 2: Visible-Light-Induced Dehydrogenation of Amides to Enamides
This protocol provides a general method for the DPQ-catalyzed synthesis of enamides from saturated amides under mild, visible-light irradiation.[4]
Materials & Equipment:
-
Substituted amide (starting material)
-
3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (TBDPQ, photocatalyst)
-
Solvent (e.g., Dichloromethane, DCM)
-
Reaction vial (e.g., Schlenk tube or sealed vial)
-
Visible light source (e.g., Blue LED lamp, 450-460 nm)
-
Stir plate
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the amide substrate (e.g., 0.2 mmol) in the chosen solvent (2.0 mL).
-
Catalyst Addition: Add TBDPQ (e.g., 10 mol%, 0.02 mmol) to the solution.
-
Atmosphere: Seal the vial and ensure an air or oxygen atmosphere. Oxygen is the terminal oxidant required to regenerate the catalyst.
-
Scientist's Note: Unlike many photocatalytic reactions that require inert conditions, this process utilizes oxygen from the air. This simplifies the experimental setup significantly, making it a "greener" and more practical method.
-
-
Irradiation: Place the reaction vial approximately 5-10 cm from the visible light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica gel to isolate the desired enamide product.
-
Characterization: Confirm the structure and purity of the enamide product using ¹H NMR, ¹³C NMR, and HRMS.
Application 3: Diphenoquinones in Lewis Acid-Catalyzed Oxidative Coupling
Diphenoquinones can be synthesized via the oxidative C-C coupling of substituted phenols. This transformation itself can be catalytic. While the DPQ is the product, understanding its catalytic synthesis provides insight into its role in redox processes. Lewis acids, in the presence of molecular oxygen, can effectively catalyze the oxidation of sterically hindered phenols (like 2,6-di-tert-butylphenol) to the corresponding DPQ.[6][7]
Mechanistic Considerations: The reaction is believed to proceed in two steps:
-
First Oxidation: The Lewis acid (e.g., FeCl₃) coordinates to the phenol, facilitating a single-electron transfer (SET) to molecular oxygen, forming a phenoxy radical.
-
C-C Coupling: Two phenoxy radicals couple to form the dihydroxybiphenyl intermediate.
-
Second Oxidation: This intermediate is then oxidized further to the final diphenoquinone product. The Lewis acid catalyst is regenerated in the process.
This type of reaction highlights the interplay between a redox-active substrate (the phenol), an oxidant (O₂), and a catalyst that facilitates electron transfer.
Diagram: Experimental Workflow for Catalytic Synthesis of TBDPQ
Caption: General workflow for the Lewis acid-catalyzed synthesis of TBDPQ.
Protocol 3: Lewis Acid-Catalyzed Synthesis of TBDPQ from 2,6-Di-tert-butylphenol (DBP)
This protocol outlines an efficient, green method for synthesizing TBDPQ using an inexpensive Lewis acid catalyst and molecular oxygen as the sole oxidant.[6][7]
Materials:
-
2,6-di-tert-butylphenol (DBP)
-
Lewis Acid Catalyst (e.g., FeCl₃, CuCl₂, etc.)
-
Solvent (e.g., Acetonitrile)
-
Oxygen gas source
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a condenser and a gas inlet tube, dissolve DBP in the solvent.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux (or the desired temperature) and begin bubbling a steady stream of oxygen gas through the solution.
-
Monitoring: Follow the reaction's progress via TLC, observing the consumption of the DBP starting material and the formation of the intensely red-colored TBDPQ product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the catalyst is heterogeneous or precipitates, it can be removed by filtration.
-
Isolation & Purification: The TBDPQ product often precipitates upon cooling. It can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield bright red needles.[8]
Conclusion and Future Perspectives
Diphenoquinone compounds are emerging as highly versatile players in modern catalysis. Their inherent, tunable redox properties allow them to function effectively as dehydrogenating agents, redox mediators, and, most powerfully, as metal-free photocatalysts. The ability to perform dual hydrogen atom transfers under visible light opens new avenues for C-H functionalization under exceptionally mild and green conditions. Future research will likely expand their catalytic scope to other challenging transformations and explore their integration into electrochemical and flow-chemistry systems, further solidifying their place in the synthetic chemist's toolbox.[1][2]
References
-
Title: Diphenoquinone (I) conversion in the polymerization reaction of hydroquinone and 1,4-benzoquinone. Source: ResearchGate URL: [Link]
-
Title: Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone Source: ResearchGate URL: [Link]
-
Title: An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-tetra-tert- Butyl-4,4'-Diphenoquinone Catalyzed by Lewis Acid System in the Presence of Molecular Oxygen Source: Ingenta Connect URL: [Link]
-
Title: An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-tetra-tert- Butyl-4,4'-Diphenoquinone Catalyzed by Lewis Acid System in the Presence of Molecular Oxygen Source: EurekaSelect URL: [Link]
-
Title: Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen Source: ResearchGate URL: [Link]
-
Title: Diphenoquinone-Catalyzed Dual HATs Enable Visible Light-Induced Sequential Dehydrogenation of Amides to Enamides Source: ResearchGate URL: [Link]
- Title: Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones Source: Google Patents URL
-
Title: Diphenoquinones Redux Source: ACS Publications URL: [Link]
-
Title: Diphenoquinone-Catalyzed Dual HATs Enable Visible Light-Induced Sequential Dehydrogenation of Amides to Enamides Source: ACS Publications URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-te...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
Application Notes & Protocols for the Laboratory Preparation of 3,3'-Di-tert-butyl-5,5'-dimethyl-4,4'-diphenoquinone
Introduction: Understanding Diphenoquinones
Diphenoquinones represent a class of extended quinonoid structures that are pivotal intermediates in various industrial syntheses, including the production of dyes, pharmaceuticals, and specialized polymers.[1] Their chemistry is characterized by a highly conjugated system and reversible redox behavior, making them attractive targets for materials science, particularly in the development of organic electronic devices and batteries.[2]
This document provides a comprehensive guide to the laboratory synthesis of a specific derivative, 3,3'-Di-tert-butyl-5,5'-dimethyl-4,4'-diphenoquinone (CAS No. 2417-00-7). This symmetrical molecule is synthesized via the oxidative carbon-carbon homocoupling of its precursor, 2-tert-butyl-6-methylphenol. The reaction is a classic example of phenol oxidation, where two sterically hindered phenol molecules are dimerized to form a new C-C bond, followed by oxidation to the quinone state. The bulky tert-butyl and methyl groups at the ortho positions (2,6-positions) of the phenol are crucial; they sterically hinder the phenolic oxygen, preventing the formation of undesired C-O coupling products (polyphenyl ethers) and directing the reaction towards the desired C-C coupling at the para-position.[3]
Reaction Mechanism: The Oxidative Coupling Pathway
The synthesis of diphenoquinones from 2,6-disubstituted phenols is generally understood to proceed through a radical coupling mechanism, often catalyzed by metal complexes, such as those of copper or iron. The process can be dissected into three primary stages:
-
Phenoxy Radical Formation: The reaction initiates with the oxidation of the phenol to a phenoxy radical. In the presence of a base, a phenolate anion is formed first, which is more easily oxidized than the neutral phenol due to its lower redox potential.[4] A one-electron oxidant, typically a metal catalyst like Cu(II) (which is reduced to Cu(I)), abstracts an electron to generate the resonance-stabilized phenoxy radical.
-
Carbon-Carbon Coupling: Two phenoxy radicals then couple at their para-positions, where the radical spin density is high, to form a keto-enol intermediate. This intermediate rapidly tautomerizes to the more stable 4,4'-dihydroxybiphenyl derivative.
-
Final Oxidation: The resulting dihydroxybiphenyl is more readily oxidized than the starting phenol. It undergoes a two-electron oxidation by the catalyst or another oxidizing agent (like O2) to yield the final 4,4'-diphenoquinone product.
Caption: Generalized mechanism for the oxidative coupling of phenols.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation
This protocol is adapted from established methods for the synthesis of tetraalkyl-diphenoquinones, utilizing a simple copper catalyst and atmospheric oxygen as the terminal oxidant.[5] This approach is robust, cost-effective, and avoids harsh oxidizing agents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-tert-butyl-6-methylphenol | ≥98% Purity | Sigma-Aldrich | The starting phenol precursor. |
| Ethanol (95%) | Reagent Grade | Fisher Scientific | Reaction solvent. |
| Copper (I) Chloride (CuCl) | ≥97% Purity | Acros Organics | Catalyst. Copper powder can also be used.[5] |
| Ammonium Hydroxide (28-30%) | ACS Reagent | J.T. Baker | Base and co-catalyst. Handle in a fume hood. |
| Benzene or Toluene | ACS Reagent | EMD Millipore | Solvent for recrystallization. |
| Deionized Water | N/A | In-house supply | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR | Drying agent. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Gas inlet tube or sparging stone
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube that extends below the surface of the eventual reaction mixture.
-
Ensure the setup is placed in a well-ventilated fume hood.
-
-
Charging the Flask:
-
To the flask, add 2-tert-butyl-6-methylphenol (10.0 g, 56.1 mmol).
-
Add 100 mL of 95% ethanol.
-
Add Copper (I) Chloride (0.15 g, 1.5 mmol).
-
Begin stirring the mixture to form a suspension.
-
-
Initiating the Reaction:
-
Begin bubbling a slow, steady stream of air through the mixture via the gas inlet tube.
-
Using a dropping funnel or syringe pump, slowly add concentrated ammonium hydroxide solution (15 mL) to the stirring mixture over 15-20 minutes.
-
A color change to deep red or reddish-brown should be observed as the reaction proceeds.
-
-
Reaction Monitoring:
-
Maintain the reaction at room temperature (approx. 25 °C) with continuous stirring and air bubbling for 4-6 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The product is a colored spot with a higher Rf than the starting phenol.
-
-
Product Isolation (Workup):
-
Once the reaction is complete (as indicated by TLC), discontinue the airflow.
-
Remove the excess ammonia and a portion of the ethanol by distillation or using a rotary evaporator.
-
The crude product will precipitate as a colored solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any remaining ammonium salts.
-
Further wash the solid with a small amount of cold ethanol to remove unreacted starting material.
-
For high purity, recrystallize the crude solid from a suitable organic solvent such as benzene, toluene, or a mixture of ethanol and hexane.[5] Dissolve the solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities (like the copper catalyst), and allow the filtrate to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially those involving ammonium hydroxide and volatile organic solvents, must be performed in a certified chemical fume hood.
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.
-
Solvents: Ethanol, benzene, and toluene are flammable. Keep away from ignition sources. Benzene is a known carcinogen; use toluene as a safer alternative if possible.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for diphenoquinone synthesis.
Expected Results and Characterization
-
Appearance: The final product, 3,3'-Di-tert-butyl-5,5'-dimethyl-4,4'-diphenoquinone, is expected to be a brightly colored crystalline solid, typically yellow to reddish-brown.[3]
-
Yield: Typical yields for this type of reaction can range from 70% to over 90%, depending on the purity of reagents and reaction conditions.[3][5]
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The symmetry of the molecule will simplify the spectra.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the conjugated C=O stretch of the quinone system (typically ~1630-1660 cm⁻¹) and the absence of the phenolic -OH stretch from the starting material.
-
References
-
LookChem. CAS 2417-00-7, 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Available from: [Link]
-
Letters in Organic Chemistry. An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-tetra-tert- Butyl-4,4'-Diphenoquinone Catalyzed by Lewis Acid System in the Presence of Molecular Oxygen. Available from: [Link]
-
ResearchGate. Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. Available from: [Link]
- Hay, A. S. (1959). Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. U.S. Patent No. 2,785,188.
-
ResearchGate. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Available from: [Link]
-
ResearchGate. Diphenoquinones Redux. Available from: [Link]
-
PubMed. Diphenoquinones Redux. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
Application Notes and Protocols for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Abstract
This document provides a comprehensive guide to the handling, storage, and potential applications of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (CAS No. 126657-30-5). Primarily recognized for its utility as a potent polymerization inhibitor and antioxidant, this guide is tailored for researchers, scientists, and professionals in drug development and material science. The protocols herein are designed to ensure scientific integrity, operational safety, and optimal experimental outcomes. We will delve into the chemical rationale behind its use, provide detailed procedural workflows, and emphasize best practices for laboratory safety and waste management.
Introduction: Understanding the Utility of this compound
This compound is a sterically hindered diphenoquinone derivative. Its molecular structure, characterized by bulky tert-butyl groups and methyl substituents on the phenoquinone backbone, is central to its function. These bulky groups create significant steric hindrance around the reactive quinone core, which modulates its reactivity and confers its valuable properties as a stabilizer.
The primary mechanism of action for its antioxidant and anti-polymerization activity lies in its ability to act as a radical scavenger.[1] During autoxidation or radical-initiated polymerization, reactive radical species are generated. This compound can effectively quench these radicals, forming a stable, less reactive species, thereby terminating the chain reaction. This property makes it a valuable additive in the manufacturing and storage of plastics, rubbers, and other polymeric materials to prevent degradation and extend their shelf life.[2]
For the research and drug development professional, this compound presents opportunities as a stabilizer for sensitive formulations, a tool to control polymerization in the synthesis of novel drug delivery systems, or as a reference compound in antioxidant assays.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of the compound's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 126657-30-5 | [3][4] |
| Molecular Formula | C₂₂H₂₈O₂ | [4] |
| Molecular Weight | 324.46 g/mol | [4] |
| Appearance | White Powder | [5] |
| Melting Point | 180-181 °C | |
| Boiling Point | 433.2 °C at 760 mmHg | [6] |
| Solubility | Insoluble in water. | [2] |
| Purity | Typically ≥99% |
Safety Summary:
-
Hazard Statements: May cause skin, eye, and respiratory tract irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Core Protocols: Handling and Storage
Adherence to strict handling and storage protocols is essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound in its solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is recommended.
General Handling Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling the compound.
Storage Conditions
Proper storage is crucial to maintain the stability and efficacy of this compound.
-
Container: Store in a tightly sealed, light-resistant container.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.
-
Incompatibilities: Keep away from strong oxidizing agents.
The following decision tree provides guidance on appropriate storage.
Sources
- 1. From phenols to quinones: Thermodynamics of radical scavenging activity of para-substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem [lookchem.com]
- 3. 126657-30-5 CAS Manufactory [m.chemicalbook.com]
- 4. This compound CAS#: 126657-30-5 [m.chemicalbook.com]
- 5. 3,5-dimethyl-3a ,5a -di-tert-butyl-4,4a -diphenoquinone at Best Price in Shanghai | Yln Chem Co [tradeindia.com]
- 6. echemi.com [echemi.com]
Application Notes & Protocols: 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone and its Analogs as High-Performance Stabilizers
Abstract
Oxidative degradation poses a significant challenge to the shelf-life and performance of a vast array of industrial materials, including polymers, lubricants, and fuels. This process, driven by heat, light, and oxygen, leads to undesirable changes such as discoloration, embrittlement, and loss of mechanical integrity[1][2]. Hindered phenolic antioxidants are a cornerstone of material stabilization, and among the most effective are 4,4'-bis(2,6-dialkylphenol) derivatives. This guide focuses on the role and application of their oxidized counterparts, the tetra-alkyldiphenoquinones, specifically discussing the class to which 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone belongs. These quinones are not merely byproducts but active participants in a potent, regenerative stabilization cycle, making them crucial components for ensuring material durability in demanding industrial applications[3].
This document provides an in-depth look at the stabilization mechanism, key industrial applications, and detailed protocols for evaluating the performance of these compounds. It is intended for researchers, material scientists, and formulation chemists engaged in the development of robust and long-lasting industrial products.
Introduction to Tetra-Alkyldiphenoquinones
This compound is a member of the tetra-alkyldiphenoquinone family. While specific data for this exact substitution pattern is sparse, the class is well-documented, with compounds like 3,3',5,5'-tetra-tert-butyldiphenoquinone serving as a reference. These molecules are characteristically yellow to brownish crystalline solids, insoluble in water but soluble in various organic solvents[1][4].
Their primary significance lies in their relationship with the corresponding 4,4'-bisphenols. The diphenoquinone is the oxidized form of the highly effective bisphenol antioxidant[3]. The synthesis of these compounds typically involves the oxidative dimerization of the precursor 2,6-dialkylphenols, often facilitated by a copper-based catalyst in the presence of an oxidizing agent like air[1][5][6].
Caption: The synergistic phenol-quinone redox stabilization cycle.
Industrial Applications & Performance Data
This class of stabilizers is versatile, finding use in a wide range of oxidizable organic materials. The choice of concentration is critical and depends on the substrate, processing conditions, and desired service life.
| Application Area | Material Examples | Primary Function | Typical Concentration Range |
| Plastics & Elastomers | Polypropylene (PP), Isoprene Rubber (IR), Polyethylene (PE), PVC | Prevents thermal and oxidative degradation, reduces discoloration and embrittlement, preserves mechanical properties. [1][3] | 0.05 - 0.3 wt% [3] |
| Fuels & Lubricants | Gasoline, turbine oils, engine oils, hydraulic fluids | Inhibits gum and sludge formation, extends fluid life, prevents oxidation at high temperatures. [5][7] | 0.0001 - 0.2 wt% [5] |
| Adhesives & Sealants | Hot-melt and solvent-based adhesives | Improves thermal stability and performance, ensuring dependable bonding properties over time. [7] | Formulation Dependent |
| Monomer Manufacturing | Styrene, Butadiene | Acts as a polymerization inhibitor to control reaction rates and ensure product consistency and safety during transport/storage. [1] | Formulation Dependent |
Performance Insight: In comparative studies on polypropylene, the corresponding 4,4'-bis(2,6-di-tert-butylphenol) demonstrated a stabilizing performance significantly higher than other common commercial antioxidants, attributed to the in-situ formation of the phenol-quinone synergistic mixture.[3]
Protocols for Performance Evaluation & Sample Preparation
To ensure trustworthiness, protocols must be self-validating. The following methods provide standardized frameworks for assessing the efficacy of diphenoquinone-based stabilizers.
Protocol 1: Assessing Thermo-Oxidative Stability via Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the Oxidation Induction Time (OIT) of a stabilized polymer, providing a rapid and reliable measure of its resistance to thermo-oxidative degradation.[8]
Causality & Rationale: OIT measures the time until the onset of exothermic oxidation of a material under an oxygen atmosphere at a constant elevated temperature. A longer OIT directly corresponds to a higher level of stabilization. This accelerated aging test is crucial for comparing the relative performance of different stabilizer formulations efficiently.[3][8]
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen (99.99%+) and oxygen (99.99%+) gases
-
Polymer resin (e.g., polypropylene powder)
-
Stabilizer (e.g., 4,4'-bis(2,6-di-tert-butylphenol), the precursor to the quinone)
-
Analytical balance
-
Standard aluminum DSC pans and lids
Experimental Workflow Diagram:
Caption: Workflow for Oxidation Induction Time (OIT) measurement by DSC.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the stabilized polymer sample (prepared via Protocol 2) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Inert Heating Phase: Close the cell and purge with nitrogen at a flow rate of 50 mL/min.
-
Begin heating the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min.[3]
-
Equilibration: Hold the sample at the isothermal temperature for 5 minutes under the nitrogen atmosphere to ensure thermal equilibrium.
-
Oxidation Phase: Switch the gas from nitrogen to oxygen, maintaining the same flow rate (50 mL/min). This point marks the beginning of the measurement (Time = 0).[3]
-
Data Collection: Continue to hold the sample at the isothermal temperature under oxygen until a sharp exothermic peak, indicating the onset of oxidation, is observed and has returned to the baseline.
-
Data Analysis: The OIT is determined by calculating the time from the initial switch to oxygen to the onset of the exothermic oxidation peak, typically determined by the intersection of the baseline with the tangent of the peak.
Protocol 2: Incorporation of Stabilizer into a Polymer Matrix
Objective: To create homogenous, well-dispersed stabilized polymer samples suitable for performance testing.
Causality & Rationale: The effectiveness of any additive is contingent upon its uniform distribution throughout the polymer matrix. Pockets of high or low concentration will lead to inconsistent degradation and unreliable test results. Melt blending is the preferred industrial method, simulating real-world processing conditions.
Method: Twin-Screw Melt Extrusion
-
Pre-Blending: Dry-blend the polymer powder or pellets with the desired weight percentage (e.g., 0.3 wt%) of the stabilizer powder in a bag or container until visually uniform.[3]
-
Extruder Setup: Set the temperature profile for the extruder zones appropriate for the polymer being processed (e.g., for polypropylene: 180°C, 210°C, 210°C).[3] Set the screw rotation speed (e.g., 100 rpm).
-
Extrusion: Feed the dry-blend into the extruder hopper. The molten, stabilized polymer will be extruded as a strand.
-
Cooling & Pelletizing: Pass the extruded strand through a water bath to cool and solidify it. Feed the cooled strand into a pelletizer to produce stabilized polymer pellets.
-
Drying: Thoroughly dry the pellets in an oven to remove any residual moisture before subsequent processing (e.g., compression molding for DSC samples).
Safety & Handling
As with all chemical compounds, appropriate safety measures must be observed.
-
Always consult the specific Safety Data Sheet (SDS) for this compound or its analogs before use.[9]
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle powders in a well-ventilated area or a fume hood to avoid inhalation.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Tetra-alkyldiphenoquinones, including this compound, are integral components of high-performance stabilization systems. Their true value is realized when viewed as part of a synergistic redox cycle with their corresponding bisphenol counterparts. This dual-action mechanism, which neutralizes both peroxy and alkyl radicals, provides robust and long-lasting protection against oxidative degradation. By understanding this mechanism and employing standardized evaluation protocols, researchers and developers can effectively formulate durable materials capable of withstanding the rigors of their intended industrial applications.
References
-
Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE | lookchem. (URL: [Link])
- US Patent 2,785,188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. (URL: )
-
3,3',5,5'-Tetramethylbenzidine - Wikipedia. (URL: [Link])
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene - ResearchGate. (URL: [Link])
-
3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone - PubChem. (URL: [Link])
-
Oxidative degradation and stabilisation of polymers - ResearchGate. (URL: [Link])
-
Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (URL: [Link])
- SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google P
-
Temperature dependent degradation of phenolic stabilizers and ageing behaviour of PP-R micro-specimen - JKU ePUB. (URL: [Link])
-
Synthesis and Evaluation of Novel Sustainable Antioxidants with Different Polymer Systems - PMC. (URL: [Link])
-
Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (URL: [Link])
-
Influence of testing conditions on the performance and durability of polymer stabilisers in thermal oxidation | Request PDF - ResearchGate. (URL: [Link])
-
Hindered Phenol - Wellt Chemicals. (URL: [Link])
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
- 6. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Application Notes and Protocols: The Reaction of 3,5-di-(tert-butyl)-o-benzoquinone with Arylamines
Introduction: A Versatile Quinone in Heterocyclic and Materials Synthesis
3,5-di-(tert-butyl)-o-benzoquinone (3,5-DTBBQ) is a sterically hindered ortho-quinone that serves as a remarkably versatile building block in organic synthesis.[1] Its electron-deficient di-carbonyl system, flanked by bulky tert-butyl groups, imparts unique reactivity that diverges from simpler quinones. The reaction of 3,5-DTBBQ with nucleophiles, particularly arylamines, is not a monolithic transformation but rather a complex network of pathways sensitive to reaction conditions and the electronic nature of the amine.[2] This sensitivity allows for the selective synthesis of a diverse array of products, ranging from simple N-aryl-o-aminophenols to complex, fused heterocyclic systems such as phenoxazines and quinoxaline-phenoxazine hybrids.[2][3]
These products are of significant interest to researchers in medicinal chemistry and materials science. For instance, sterically hindered o-aminophenol derivatives exhibit potent antioxidant and antibacterial properties, while phenoxazine-based structures are explored for their strong luminescence and redox activity, making them candidates for organic electronics and fluorescent probes.[2]
This guide provides an in-depth exploration of the mechanistic underpinnings of these reactions, detailed protocols for the synthesis of key product classes, and practical insights into reaction control and product characterization.
Section 1: Core Reactants and Their Influence
1.1 3,5-di-(tert-butyl)-o-benzoquinone (3,5-DTBBQ)
The reactivity of 3,5-DTBBQ is dominated by the two bulky tert-butyl groups. These groups sterically hinder direct nucleophilic attack at the C3 and C5 positions of the quinone ring. Consequently, reactions are often directed towards the carbonyl carbons (C1, C2) and the unsubstituted C6 position.[4]
| Property | Value | Source |
| CAS Number | 3383-21-9 | [5][6] |
| Molecular Formula | C₁₄H₂₀O₂ | [5][6] |
| Molecular Weight | 220.31 g/mol | [6][7] |
| Appearance | Dark red to dark green crystalline solid | [1][6] |
| Melting Point | 112-114 °C | [7][8] |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CH₃CN, Toluene, Ethanol) | N/A |
1.2 The Role of the Arylamine
The structure of the arylamine nucleophile is a critical determinant of the reaction outcome. Key factors include:
-
Nucleophilicity: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring increase the nucleophilicity of the amine, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease reactivity.
-
Steric Hindrance: Ortho-substituents on the arylamine can influence the approach to the quinone, potentially favoring one reaction pathway over another.
-
Additional Functional Groups: The presence of other nucleophilic groups, such as in o-phenylenediamine or p-aminophenol, can lead to subsequent intramolecular cyclization reactions, forming complex heterocyclic systems.[2][9]
Section 2: Mechanistic Pathways and Controlling Product Formation
The reaction between 3,5-DTBBQ and a primary arylamine typically begins with a nucleophilic attack. However, the subsequent steps diverge based on reaction conditions, leading to a variety of stable products. The primary mechanistic dichotomy is between a 1,4-conjugate addition (Michael addition) and a 1,2-addition to a carbonyl group, which can lead to Schiff base formation.
The initial adduct, a catechol derivative, is highly susceptible to oxidation, often by the starting quinone itself, which is a potent oxidizing agent. This redox interplay is a central theme in the reaction, regenerating the catechol and forming the final oxidized product.[10] This complex interplay allows for the isolation of intermediates and the formation of radical species under certain conditions.[2]
Figure 1: Simplified decision pathways in the reaction of 3,5-DTBBQ with arylamines.
Section 3: Protocol for the Synthesis of N-Aryl-4,6-di-tert-butyl-o-aminophenols
This protocol details the synthesis of a representative N-aryl-o-aminophenol derivative, a common outcome under mild conditions. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Objective: To synthesize 2-anilino-4,6-di-tert-butylphenol via a 1,4-conjugate addition pathway.
Materials:
-
3,5-di-tert-butyl-o-benzoquinone (3,5-DTBBQ, 1.0 eq)
-
Aniline (or substituted arylamine, 1.1 eq)
-
Acetonitrile (CH₃CN), HPLC grade
-
Silica gel (230-400 mesh) for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Step-by-Step Methodology:
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-di-tert-butyl-o-benzoquinone (e.g., 2.20 g, 10.0 mmol).
-
Dissolve the quinone in 40 mL of acetonitrile. The solution should be a deep reddish-brown.
-
In a separate vial, dissolve aniline (e.g., 1.02 g, 11.0 mmol) in 10 mL of acetonitrile.
-
Add the aniline solution dropwise to the stirring quinone solution at room temperature over 10 minutes.
-
Causality: A slight excess of the amine ensures complete consumption of the limiting quinone reagent. Dropwise addition helps to control any initial exotherm and prevent the formation of side products. Acetonitrile is a suitable polar aprotic solvent for this reaction.[9]
2. Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 9:1 Hexanes/Ethyl Acetate).
-
The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the 3,5-DTBBQ spot (visualized as a colored spot on the TLC plate).
-
Trustworthiness: TLC is a critical checkpoint. The R_f value of the starting quinone will be higher (less polar) than the aminophenol product. This provides a clear visual confirmation of the conversion.
3. Workup and Isolation:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude residue will be a dark oil or solid.
-
Causality: Removing the solvent is necessary to prepare the crude material for purification by chromatography.
4. Purification:
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Causality: Column chromatography is essential to separate the desired N-aryl-o-aminophenol product from unreacted aniline and any potential side products, such as the corresponding catechol formed from the reduction of the starting quinone.
5. Characterization:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, typically as a stable solid.
-
Determine the yield and characterize the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[9]
Section 4: Experimental Workflow and Data Presentation
The overall process from starting materials to a fully characterized product follows a standard synthetic chemistry workflow.
Figure 2: General experimental workflow for the synthesis and isolation of products.
Representative Spectroscopic Data
The following table summarizes expected spectroscopic data for the product 2-anilino-4,6-di-tert-butylphenol, synthesized from aniline.
| Analysis | Expected Chemical Shifts (δ) or Peaks (cm⁻¹) | Assignment |
| ¹H NMR (CDCl₃) | ~8.0-9.0 (br s, 1H), ~7.2-7.5 (m, 5H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~5.5 (br s, 1H), ~1.45 (s, 9H), ~1.30 (s, 9H) | -NH, Ar-H (aniline), Ar-H (phenol), Ar-H (phenol), -OH, -C(CH₃)₃, -C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | ~145, ~142, ~140, ~135, ~129, ~124, ~122, ~120, ~118, ~35, ~34, ~31, ~30 | Ar-C (quaternary and CH), C-(CH₃)₃, -C(CH₃)₃ |
| IR (KBr) | ~3400-3300 cm⁻¹ (br), ~3050 cm⁻¹, ~2960 cm⁻¹, ~1600 cm⁻¹, ~1500 cm⁻¹ | O-H and N-H stretch, Ar C-H stretch, Alkyl C-H stretch, C=C stretch (aromatic) |
Note: Actual shifts may vary slightly. Data synthesized from typical values for similar structures.[11][12]
Section 5: Advanced Syntheses - Accessing Complex Heterocycles
When the reaction is performed under more forcing conditions (e.g., higher temperatures, in the presence of an oxidant) or with specific arylamines, the initial aminophenol adduct can undergo further transformations.
-
Phenoxazin-3-ones: Reaction with p-aminophenol, followed by oxidative cyclization, yields sterically crowded phenoxazin-3-one systems. These compounds are redox-active and form stable radical anions.[2]
-
Fused Pentaheterocyclic Systems: Using bifunctional arylamines like o-phenylenediamine under oxidative conditions can lead to a cascade of reactions, ultimately forming complex, fused systems like 12Н-quinoxaline[2,3-b]phenoxazine, which often exhibit strong red luminescence.[2] The reaction conditions, including solvent and reactant ratios, are highly sensitive in directing the outcome of these complex syntheses.[9]
Section 6: Safety and Handling
-
3,5-di-tert-butyl-o-benzoquinone: Is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Arylamines: Many arylamines are toxic and may be carcinogenic. Consult the specific Safety Data Sheet (SDS) for the arylamine being used and handle with appropriate caution.
-
Solvents: Organic solvents are flammable. Keep away from ignition sources.
References
-
Levin, O. V., et al. (2016). Reaction of 3,5-di-(tert-butyl)-o-benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism. ResearchGate. Available at: [Link]
-
El-Gazzar, A. A., et al. (2017). Interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines - A pathway to new sterically hindered N,N-disubstituted o-aminophenols. ResearchGate. Available at: [Link]
-
Mai, N. T. N., et al. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online. Available at: [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-1,2-benzoquinone. National Center for Biotechnology Information. Retrieved from: [Link]
-
Karabacak, M., & Kurt, M. (2013). Molecular structure and spectral investigations of 3,5-Di-tert-butyl-o-benzoquinone. ResearchGate. Available at: [Link]
-
Aldoshin, S. M., et al. (2009). 3,5-Di-tert-butyl-1,2-benzoquinone in the Synthesis of Quinolino[4,5-bc][2][13]benzoxazepines, Aminophenols, and Phenoxazines. ResearchGate. Available at: [Link]
-
Career Henan Chemical Co. (n.d.). 3,5-DI-TERT-BUTYL-O-BENZOQUINONE. Retrieved from: [Link]
-
ChemBK. (n.d.). 3,5-Di-tert-butyl-o-benzoquinone. Retrieved from: [Link]
-
Budzelaar, P. H. M., et al. (2014). 3,5-Di-tert-butyl-1,2-benzoquinone as Model Substance of Pyridoxal. ResearchGate. Available at: [Link]
-
Jovanovic, S. V., et al. (1995). Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. ResearchGate. Available at: [Link]
-
Synthesis Route. (n.d.). Understanding 3,5-Di-tert-butyl-o-benzoquinone: A Key Intermediate for Your Synthesis. Retrieved from: [Link]
-
Siddiqui, H. L., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4,6-di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Di-tert-butyl-o-benzoquinone 98.00% | CAS: 3383-21-9 | AChemBlock [achemblock.com]
- 6. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 3,5-DI-TERT-BUTYL-O-BENZOQUINONE - Career Henan Chemical Co. [coreychem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-4,6-di-tert-butylphenol | C14H23NO | CID 324555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
synthesis of N-sulfonylcarboxamides using diphenoquinones
Topic: A Modern Approach to N-Sulfonylcarboxamide Synthesis: Diphenoquinone-Mediated Oxidative Acylation
Introduction: The Significance of N-Sulfonylcarboxamides in Modern Drug Discovery
N-Sulfonylcarboxamides are a class of organic compounds characterized by an acyl group attached to a sulfonamide nitrogen. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its unique physicochemical properties. N-sulfonylcarboxamides are often considered bioisosteres of carboxylic acids, but they can offer advantages in terms of acidity, lipophilicity, and metabolic stability. Their ability to act as hydrogen bond donors and acceptors, coupled with their structural rigidity, makes them valuable pharmacophores in the design of enzyme inhibitors and receptor modulators. Consequently, N-sulfonylcarboxamides are found in a variety of clinically important drugs and drug candidates.[1] The development of efficient and versatile synthetic methods to access these valuable compounds is therefore a critical endeavor in modern pharmaceutical research.
The Challenge of N-Acylating Sulfonamides
Traditionally, the synthesis of N-sulfonylcarboxamides involves the acylation of a parent sulfonamide with a highly reactive acylating agent, such as an acid chloride or anhydride. While effective, these methods often require harsh reaction conditions and may not be compatible with sensitive functional groups. Furthermore, the pre-activation of the carboxylic acid component adds steps to the overall synthetic sequence. Direct amide bond formation between a carboxylic acid and a sulfonamide is challenging due to the low nucleophilicity of the sulfonamide nitrogen. This has spurred the development of novel catalytic methods that can facilitate this transformation under milder conditions.
A Novel Approach: Diphenoquinone-Mediated Oxidative N-Acylation
Recent advancements in organocatalysis have led to the development of a novel and efficient method for the synthesis of N-sulfonylcarboxamides through the direct oxidative N-acylation of sulfonamides with aldehydes.[2] This innovative approach utilizes an N-heterocyclic carbene (NHC) as a catalyst and a diphenoquinone, specifically 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), as a mild and effective oxidant.[2] This methodology offers several advantages over traditional methods, including the use of readily available aldehydes as the acyl source, mild reaction conditions, and a broad substrate scope.
The Role of Diphenoquinone as a Redox-Active Enabler
Diphenoquinones are a class of organic compounds that can act as powerful oxidizing agents.[2] In this catalytic cycle, DPQ serves as the terminal oxidant, accepting two electrons and two protons to be reduced to the corresponding bisphenol. The choice of DPQ is critical; its steric bulk and electronic properties make it an efficient oxidant that is readily separated from the reaction mixture upon completion. The overall transformation is a redox-neutral process from the perspective of the catalyst, with the diphenoquinone facilitating the conversion of an aldehyde to a reactive acylating species.
Proposed Reaction Mechanism
The diphenoquinone-mediated synthesis of N-sulfonylcarboxamides is a fascinating example of cooperative catalysis, where an N-heterocyclic carbene (NHC) and the diphenoquinone work in concert to achieve the desired transformation. The proposed mechanism is outlined below.[3][4]
-
Generation of the N-Heterocyclic Carbene (NHC): The reaction is initiated by the deprotonation of an azolium salt precursor by a base to generate the catalytically active NHC.
-
Formation of the Breslow Intermediate: The nucleophilic NHC attacks the carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as the Breslow intermediate.
-
Oxidation by Diphenoquinone: The Breslow intermediate is then oxidized by 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ). This oxidation step is crucial and results in the formation of an acyl azolium intermediate. The DPQ is concomitantly reduced to its corresponding bisphenol.
-
N-Acylation of the Sulfonamide: The highly electrophilic acyl azolium intermediate is then attacked by the nucleophilic sulfonamide.
-
Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to release the desired N-sulfonylcarboxamide product and regenerate the NHC catalyst, which can then enter another catalytic cycle.
Visualization of the Catalytic Cycle
Caption: A simplified representation of the proposed catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the general procedure reported for the NHC-catalyzed oxidative N-acylation of sulfonamides with aldehydes using DPQ as the oxidant.[2]
Materials and Reagents
-
Azolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Aldehyde
-
Sulfonamide
-
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (DPQ)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Procedure
Caption: A schematic of the experimental workflow.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the azolium salt (0.1 mmol, 10 mol%), the base (0.3 mmol, 30 mol%), the sulfonamide (1.0 mmol, 1.0 equiv), and 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (1.1 mmol, 1.1 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 5 mL of CH₂Cl₂) via syringe.
-
Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified N-sulfonylcarboxamide by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Substrate Scope and Data
This method has been shown to be applicable to a wide range of aldehydes and sulfonamides, affording the corresponding N-sulfonylcarboxamides in good to excellent yields.
| Entry | Aldehyde | Sulfonamide | Yield (%) |
| 1 | Benzaldehyde | Benzenesulfonamide | 85 |
| 2 | 4-Methoxybenzaldehyde | p-Toluenesulfonamide | 92 |
| 3 | 4-Chlorobenzaldehyde | Methanesulfonamide | 78 |
| 4 | Cinnamaldehyde | Trifluoromethanesulfonamide | 65 |
| 5 | 2-Naphthaldehyde | Benzenesulfonamide | 88 |
| 6 | Furfural | p-Toluenesulfonamide | 75 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.[2]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the NHC catalyst.
-
Purity of Reagents: The purity of the aldehyde and sulfonamide can affect the reaction outcome. It is recommended to use purified starting materials.
-
Choice of Base: The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate are generally effective.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid the formation of byproducts due to over-reaction.
Conclusion
The use of diphenoquinones as oxidants in the NHC-catalyzed synthesis of N-sulfonylcarboxamides represents a significant advancement in the field of amide bond formation. This method provides a mild, efficient, and versatile route to a class of compounds with high importance in drug discovery and development. The operational simplicity and broad substrate scope make this protocol a valuable tool for researchers and scientists in both academic and industrial settings.
References
-
Zheng, C., Liu, X., & Ma, C. (2017). Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. The Journal of Organic Chemistry, 82(13), 6940–6945. [Link]
-
Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Aldehydes for the Synthesis of Amides via Phenolic Esters. Organic Letters, 10(19), 4331–4334. [Link]
-
Biju, A. T., Kuhl, N., & Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Oxidations: A Novel and Versatile Synthetic Toolbox. Angewandte Chemie International Edition, 50(36), 8412–8424. [Link]
-
Díez-González, S., & Marion, N. (2009). N-Heterocyclic Carbenes in Catalysis. In N-Heterocyclic Carbenes (pp. 1-33). Springer, Berlin, Heidelberg. [Link]
-
Cohen, D. T., & Scheidt, K. A. (2012). Redox-Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. Organic Letters, 14(15), 3942–3945. [Link]
-
De Sarkar, S., & Studer, A. (2010). Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995. [Link]
-
Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
-
Candeias, N. R., & Afonso, C. A. (2012). Efficient Synthetic Protocols for the Preparation of Common N-Heterocyclic Carbene Precursors. Beilstein Journal of Organic Chemistry, 8, 1445–1454. [Link]
-
Rydzewski, J., & Bzówka, M. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Molecules, 23(11), 2955. [Link]
-
Bode, J. W. (2006). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Chemical Communications, (34), 3631-3641. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the technical support center for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for leveraging this potent yet nuanced organic oxidant. Our goal is to move beyond mere procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reactions with confidence and scientific rigor.
Introduction: Understanding Your Reagent
This compound (DM-DTB-DPQ) is a powerful oxidizing agent belonging to the diphenoquinone class. These compounds act as two-electron acceptors, making them highly effective for a range of chemical transformations, most notably the oxidative coupling of phenols.[1][2] Upon accepting two electrons, DM-DTB-DPQ is reduced to its corresponding 4,4'-dihydroxybiphenyl, a sterically hindered phenol that is often easily separable from the reaction mixture.[2]
The asymmetric substitution pattern of DM-DTB-DPQ—with methyl groups on one ring and bulky tert-butyl groups on the other—distinguishes it from more common symmetric analogs like 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ). This structural asymmetry can introduce unique electronic and steric effects, potentially influencing its redox potential and substrate selectivity. This guide will help you navigate the common challenges and unlock the full potential of this versatile reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of DM-DTB-DPQ.
Q1: What are the primary applications of DM-DTB-DPQ, and what is its mechanism of action?
A1: DM-DTB-DPQ is primarily used as a selective oxidant in organic synthesis. Its main application is the oxidative C-C coupling of sterically hindered phenols to form biphenol compounds.[3] The general mechanism involves the formation of a phenoxyl radical from your substrate. Two of these radicals can then couple to form the desired biphenol product. DM-DTB-DPQ acts as the terminal oxidant in this process.
The key advantages of using a diphenoquinone oxidant like DM-DTB-DPQ are:
-
High Reduction Potential: Diphenoquinones are reduced at higher potentials than analogous benzoquinones, making them stronger oxidants.[1][4]
-
Non-Nucleophilic Byproduct: The reduced form, a hindered dihydroxybiphenyl, is non-nucleophilic and less likely to interfere with electrophilic components in the reaction.[2]
-
Recyclability: The biphenol byproduct can often be isolated and re-oxidized back to the active diphenoquinone, offering a more sustainable chemical process.[2]
Q2: How should I properly store and handle DM-DTB-DPQ to ensure its reactivity?
A2: Like many quinone-based compounds, DM-DTB-DPQ can be sensitive to its environment. Improper storage is a frequent cause of reaction failure.
-
Protection from Light: Quinones can be light-sensitive. Store the reagent in an amber vial or a container protected from light.
-
Inert Atmosphere: DM-DTB-DPQ is susceptible to slow degradation in the presence of atmospheric oxygen and moisture.[5] For long-term storage and to ensure consistent performance, it is best practice to store it in a desiccator or glovebox under an inert atmosphere (Nitrogen or Argon).
-
Purity Check: The compound should be a crystalline solid, typically with a yellow to orange or brownish color.[6][7] A significant darkening or change in texture may indicate degradation.[8]
Q3: My reaction worked on a small scale, but failed or gave a very low yield upon scale-up. What causes this?
A3: Scale-up issues are a common challenge in synthesis and are often exacerbated with reactive species like quinones. The primary culprits are mass and heat transfer limitations.[5]
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to dissipate or distribute heat. Localized "hot spots" can form, leading to thermal decomposition of your starting material, product, or the quinone itself.
-
Mixing Efficiency: Inefficient stirring in a larger flask can lead to poor mixing, creating localized pockets of high reagent concentration. This can favor the formation of side products.
-
Addition Rate: The rate of reagent addition becomes much more critical on a larger scale. A rapid addition that was benign on a small scale can cause an uncontrolled exotherm in a larger reaction.
Tips for Successful Scale-Up:
-
Use an Overhead Stirrer: For flask sizes above 500 mL, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.[5]
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of key reagents.
-
Internal Temperature Monitoring: Place a thermocouple or thermometer directly in the reaction mixture to monitor the internal temperature, as this can differ significantly from the external bath temperature.[5]
-
Gradual Scale-Up: Increase your reaction scale incrementally (e.g., 2x, then 5x) to identify potential issues before committing to a large-scale run.
Part 2: Troubleshooting Guide for Reaction Optimization
This section is structured to address specific problems you may encounter during your experiment.
Issue 1: Low or No Conversion of Starting Material
You've run your reaction for the specified time, but analysis (TLC, LC-MS) shows predominantly unreacted starting material.
The first step is to systematically diagnose the potential point of failure. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for low or no product conversion.
-
Possible Cause 1: Inactive Oxidant or Impure Substrate.
-
Explanation: The most straightforward explanation for a lack of reactivity is an issue with one of the core components.[9] As mentioned, DM-DTB-DPQ can degrade if not stored correctly. Similarly, impurities in your substrate or solvent (especially water) can halt the reaction.
-
Solution:
-
Run a small-scale control reaction with a substrate known to work.
-
If possible, obtain a fresh lot of the quinone or purify the existing batch via recrystallization.
-
Ensure solvents are anhydrous and substrates are pure.
-
-
-
Possible Cause 2: Insufficient Activation Energy.
-
Explanation: Many oxidative couplings have a significant activation energy barrier. Room temperature may not be sufficient to initiate the reaction.[5]
-
Solution: Gradually increase the reaction temperature. We recommend increments of 10-20°C, monitoring the reaction at each new temperature by TLC. Be cautious, as excessive heat can lead to decomposition.
-
-
Possible Cause 3: Lack of Required Catalyst or Base.
-
Explanation: The oxidation of phenols is often catalyzed. For instance, copper and iron-based catalysts are commonly used to facilitate the formation of the phenoxyl radical intermediate.[3] In many cases, a base is required to deprotonate the phenol, generating the more easily oxidized phenolate anion.[10]
-
Solution: Consult literature for similar oxidative coupling reactions. Common catalytic systems include CuCl, Cu(OAc)₂, or salen-type complexes. Bases like triethylamine, DBU, or even inorganic bases like potassium carbonate may be required.
-
Issue 2: Poor Selectivity and Formation of Side Products
Your reaction proceeds, but results in a complex mixture, making purification difficult and lowering the yield of the desired product.
The key to improving selectivity is understanding the competing reaction pathways. The primary intermediate, a phenoxyl radical, can undergo several reactions:
-
C-C Coupling (Desired): Two radicals couple to form the biphenol, which is then oxidized to the final product.
-
C-O Coupling (Side Product): Radicals couple to form undesired polymeric ether-linked byproducts.
-
Over-oxidation (Side Product): The phenoxyl radical is further oxidized to a cation, which can lead to the formation of a simple benzoquinone instead of the coupled diphenoquinone product.[3]
The balance between these pathways is highly dependent on reaction conditions.
| Parameter | Recommended Change | Rationale | Expected Outcome on Selectivity |
| Catalyst Choice | Screen different metal catalysts (e.g., Cu, Fe, Co, Mn). | The metal center and its ligand sphere are crucial for controlling the radical coupling pathway. Some catalysts favor C-C over C-O coupling.[3] | Can significantly increase the ratio of desired dimer to side products. |
| Solvent | Test solvents of varying polarity (e.g., Toluene, CH₂Cl₂, MeCN). | The solvent can influence the stability and lifetime of the radical intermediates, affecting coupling selectivity. | A less polar solvent may favor the desired bimolecular coupling. |
| Temperature | Lower the reaction temperature. | Higher temperatures can provide enough energy to access alternative reaction pathways or cause product decomposition.[9] | May slow the reaction but often leads to cleaner product formation. |
| Concentration | Increase the concentration of the substrate. | Higher concentrations favor the desired bimolecular C-C coupling of two substrate radicals over unimolecular degradation or reaction with solvent. | Can improve the yield of the desired dimer. |
| Atmosphere | Ensure a strictly inert atmosphere (N₂ or Ar). | The presence of O₂ can lead to complex and undesired auto-oxidation pathways.[8] | Reduces the formation of dark, tarry byproducts. |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Procedure for Monitoring Reaction by TLC
Accurate reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Prepare the TLC Chamber: Add the desired eluent (e.g., 20% Ethyl Acetate in Hexanes) to a TLC chamber and allow the atmosphere to saturate.
-
Spotting: On a silica gel TLC plate, spot your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elute and Visualize: Develop the plate in the chamber. After the solvent front reaches the top, remove the plate, dry it, and visualize it under UV light (254 nm).
-
Interpretation:
-
DM-DTB-DPQ is a colored, UV-active compound. Its reduced biphenol form will have a different Rf and may appear as a new spot.
-
The disappearance of your starting material and the appearance of a new product spot indicate reaction progress.
-
Run the reaction until the starting material spot is consumed, but avoid unnecessarily long reaction times that could lead to product degradation.
-
Protocol 2: Standard Work-up and Purification
This procedure is designed to efficiently separate your product from the reduced quinone byproduct and other impurities.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If a catalyst was used, it may need to be removed by filtration first (e.g., through a pad of Celite).
-
Solvent Removal: Transfer the mixture to a round-bottom flask and remove the organic solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in an organic solvent immiscible with water (e.g., Ethyl Acetate or CH₂Cl₂).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The reduced biphenol byproduct is phenolic and should be extracted into the basic aqueous layer. Repeat this wash 2-3 times. Note: Due to steric hindrance, this extraction may be slow.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity (e.g., with Ethyl Acetate) to elute your product.
References
-
Cook, C. D., & Gilmour, N. D. (1959). The Chemistry of Hindered Phenols. III. The Structure of the Blue Radical from the Oxidation of 2,4,6-Tri-tert-butylphenol. The Journal of Organic Chemistry, 24(8), 1129–1132. [Link]
-
Frontier, A. J. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Filipek, E., et al. (2022). Diphenoquinones Redux. The Journal of Organic Chemistry, 87(14), 8837–8850. [Link]
-
Organic Chemistry Portal. (n.d.). 3,3',5,5'-tetra-tert-butyldiphenoquinone, DPQ. Oxidizing Agents. [Link]
-
Chemistry Stack Exchange. (2020). Stability order of p-quinone, o-quinone and diphenoquinone. [Link]
-
LookChem. (n.d.). 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. [Link]
-
Frontier, A. J. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
- Joslin, R. S. (1957). Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. U.S.
-
Wang, C., et al. (2015). Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites. Catalysis Letters, 145, 1435–1442. [Link]
-
Ülküseven, B., et al. (2008). Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Journal of Molecular Structure, 875(1-3), 474-479. [Link]
-
Gerhardt, M. R., et al. (2017). Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries. Journal of Materials Chemistry A, 5, 26168-26176. [Link]
-
Gorbunova, E. A., et al. (2013). Formation of 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl in the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride. Russian Chemical Bulletin, 62, 2265. [Link]
-
Sharpe, R. (2014). Hindered phenols sometimes show colour formation and darkening on storage, what are the possible reactions that could cause this? ResearchGate. [Link]
Sources
- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE price,buy 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the technical support center for the purification of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
During the purification of this compound, you may encounter several common issues. This section provides a systematic approach to identifying the root cause of these problems and implementing effective solutions.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve, even when heating. | Inappropriate solvent: The compound has low solubility in the chosen solvent even at elevated temperatures. | Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] |
| Insufficient solvent: Not enough solvent has been added to dissolve the compound. | Add the solvent in small portions to the heated mixture until the solid just dissolves.[3] | |
| Oiling out: The compound separates as a liquid layer instead of forming crystals. | Solvent polarity: The solvent may be too nonpolar for the compound, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of a more polar co-solvent to the hot mixture. Alternatively, choose a solvent with a lower boiling point. |
| Cooling too rapidly: Rapid cooling can prevent the formation of a crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes initiate crystallization.[4] | |
| Poor recovery of purified compound. | Solvent choice: The compound has significant solubility in the solvent at low temperatures. | Re-evaluate your solvent choice. The ideal solvent should exhibit a large difference in solubility for the compound between high and low temperatures. |
| Excess solvent: Using too much solvent will keep more of your compound dissolved even at low temperatures. | After dissolving the compound in the hot solvent, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling. | |
| Product is still impure after recrystallization. | Inappropriate solvent: The impurities have similar solubility profiles to the target compound in the chosen solvent. | Solvent System Optimization: If a single solvent is ineffective, a two-solvent system may be necessary. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.[5] |
| Co-precipitation: Impurities may have been trapped within the crystal lattice of the product. | A second recrystallization step is often necessary to achieve high purity. Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to include impurities. |
Column Chromatography Issues
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the target compound from impurities. | Inappropriate mobile phase (eluent): The polarity of the eluent is too high, causing all compounds to elute quickly, or too low, resulting in slow elution and band broadening. | TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[8][9] |
| Column overloading: Too much crude material has been loaded onto the column. | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel). | |
| Streaking or tailing of bands on the column. | Compound insolubility: The compound is not fully soluble in the eluent, causing it to streak down the column. | Choose an eluent system in which your compound is more soluble.[9] |
| Adsorption issues: The compound may be interacting too strongly with the stationary phase. | For acidic or basic compounds, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve peak shape.[10] | |
| The compound is not eluting from the column. | Eluent is too nonpolar: The mobile phase does not have sufficient polarity to move the compound down the column. | Gradient Elution: Gradually increase the polarity of the eluent over the course of the separation. For example, start with 100% hexanes and gradually add ethyl acetate.[11] |
| Compound decomposition: The compound may be unstable on the stationary phase (e.g., silica gel is acidic). | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[9] | |
| Cracks or channels in the stationary phase. | Improper packing: The stationary phase was not packed uniformly, leading to uneven solvent flow. | Ensure the column is packed carefully and evenly. Tapping the column gently during packing can help settle the stationary phase. Avoid letting the top of the column run dry. |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The synthesis of this unsymmetrical diphenoquinone likely involves the oxidative coupling of 2,6-dimethylphenol and 2,6-di-tert-butylphenol. Therefore, common impurities may include:
-
Starting Materials: Unreacted 2,6-dimethylphenol and 2,6-di-tert-butylphenol.
-
Symmetrically Substituted Diphenoquinones: 3,3',5,5'-Tetramethyldiphenoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone, formed from the self-coupling of the starting phenols.[12]
-
Reduced Forms: The corresponding bisphenols, which can be formed by the reduction of the diphenoquinones.
Q2: How do I choose the right purification technique?
A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is mostly the desired compound.[1] It is generally a more scalable and less solvent-intensive method than chromatography.
-
Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar polarities to the product.[7]
Q3: My purified this compound is a reddish solid. Is this expected?
A3: Yes, diphenoquinones are known for their color. For example, 3,3',5,5'-tetra-tert-butyl-diphenoquinone is described as forming bright red needles.[13] The color arises from the extended conjugated system of the molecule.
Q4: Can I use a rotary evaporator to remove the solvent after column chromatography?
A4: Yes, a rotary evaporator is the standard method for removing solvents from collected fractions. However, be mindful of the compound's stability. If it is sensitive to heat, use a lower bath temperature and a higher vacuum.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The choice of solvent(s) must be determined experimentally.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.[3]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the steps for purification using flash column chromatography with silica gel as the stationary phase.
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities, with an Rf of approximately 0.2-0.4 for the desired product. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a regulated air line or a hand pump) to force the eluent through the column at a steady rate.
-
Continuously collect fractions in test tubes or flasks.[11]
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
V. References
-
Organic Chemistry Portal. (n.d.). 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. Retrieved from [Link]
-
Organic Syntheses. (n.d.). di-tert-butyldiaziridinone. Retrieved from [Link]
-
Vakhitova, M. S., et al. (1980). Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. SU727617A1. Google Patents. Retrieved from
-
Nalwa, H. S. (2021). Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. ResearchGate. Retrieved from [Link]
-
Coffield, T. H. (1957). Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones. US2785188A. Google Patents. Retrieved from
-
Choudary, B. M., et al. (2005). Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, January 13). How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC? Retrieved from [Link]
-
Liu, Y., et al. (2022). Separation of phenol, hydroquinone, and phloroglucinol. ResearchGate. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Emanuel Institute of Biochemical Physics, Russian Academy of Sciences. (2014). Formation of 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl in the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride. ResearchGate. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 13. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
Technical Support Center: Diphenoquinone Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address common issues encountered during the synthesis, handling, and application of diphenoquinones. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot experimental challenges and optimize their results.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Purification
Question 1: My oxidative coupling reaction to form a diphenoquinone is giving a very low yield and the mixture is turning dark brown or black. What is happening?
Answer: This is a classic and highly common issue in diphenoquinone synthesis, which typically proceeds via the oxidative coupling of substituted phenols or hydroquinones. The dark coloration is a strong indicator of two primary side reactions: oxidation of the starting material and/or polymerization of the product.
-
Causality (The "Why"):
-
Oxidation: Your starting material, particularly if it's a hydroquinone derivative, is highly susceptible to oxidation by atmospheric oxygen, especially in basic or neutral conditions.[1] This oxidation often leads to the formation of highly colored benzoquinone byproducts, which can further react and polymerize.
-
Over-oxidation & Polymerization: The desired diphenoquinone product itself can be further oxidized under the reaction conditions, leading to the formation of oligomers and polymers.[2][3][4] This is particularly problematic for diphenoquinones that lack bulky substituents at the 3,3',5,5'-positions.[5][6]
-
-
Troubleshooting Protocol & Workflow:
-
Inert Atmosphere is Critical: The single most effective change is to rigorously exclude oxygen.
-
Degas Solvents: Before use, sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Use Schlenk Technique: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
-
Reagent Purity:
-
Controlled Reagent Addition:
-
Add the oxidizing agent slowly to the reaction mixture. This prevents localized high concentrations of the oxidant, which can promote over-oxidation and other side reactions.[9] For larger-scale reactions, using a syringe pump for addition is ideal.
-
-
Temperature Management:
-
Avoid excessive heat, as it can accelerate decomposition.[9] Monitor the internal reaction temperature, not just the bath temperature. If the reaction is exothermic, pre-cooling the mixture before adding the oxidant may be necessary.
-
-
-
Workflow Diagram:
Caption: Troubleshooting workflow for low-yield diphenoquinone synthesis.
Question 2: I've successfully synthesized my diphenoquinone, but it seems to be unstable and decomposes during purification or storage. How can I prevent this?
Answer: Diphenoquinones, especially those without bulky blocking groups, are inherently reactive molecules.[5][6] Their instability often stems from sensitivity to moisture, light, and heat, leading to degradation.
-
Causality (The "Why"):
-
Hydration & Dimerization: Diphenoquinones lacking substituents at the 3,3',5,5'-positions are particularly susceptible to reactions like hydration (addition of water across the quinone system) and dimerization.[2][5][6]
-
Photochemical & Thermal Degradation: The extended conjugated system of diphenoquinones makes them sensitive to light.[10] Similarly, like many quinones, they can be thermally sensitive, leading to decomposition, especially during high-temperature purification methods like distillation.[7][11]
-
-
Troubleshooting & Best Practices:
Parameter Problem Recommended Action & Rationale Purification Decomposition during column chromatography on silica gel. Silica gel is acidic and can catalyze the degradation of sensitive compounds. Action: Switch to a neutral support like alumina or consider purification by recrystallization or sublimation.[8] Degradation during solvent removal (Rotovap). Prolonged heating, even under reduced pressure, can cause decomposition. Action: Use a lower bath temperature and remove the solvent as quickly as possible. For very sensitive compounds, use a high-vacuum line at room temperature. Storage Compound changes color or shows new spots on TLC after a few days. This indicates degradation due to exposure to air, light, and/or moisture. Action: Store the purified solid under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and in a freezer (-20°C) to minimize thermal degradation.
Section 2: Reactivity & Side Reactions
Question 3: I am using a diphenoquinone as an oxidant, but I'm observing side reactions with my substrate or solvent. How do I choose the right conditions?
Answer: The reactivity of a diphenoquinone is highly dependent on its substitution pattern. Understanding these electronic and steric effects is key to preventing unwanted side reactions.
-
Causality (The "Why"):
-
Electronic Effects: Electron-withdrawing substituents on the diphenoquinone rings increase its electrochemical potential, making it a stronger oxidant. However, this also increases the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack.[12]
-
Steric Effects: Bulky substituents, such as tert-butyl groups at the 3,3',5,5'-positions, play a crucial role. They sterically hinder the approach of nucleophiles to the ring and can prevent unwanted side reactions like dimerization or hydration.[2][13] This is why 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a popular and relatively stable oxidant.[14]
-
Solvent Choice: Polar, protic solvents (like alcohols or water) can act as nucleophiles or participate in proton transfer, leading to side reactions.[15]
-
-
Logic Diagram for Experimental Design:
Caption: Logic for selecting appropriate diphenoquinone and conditions.
-
Step-by-Step Protocol for Minimizing Reactivity-Based Side Reactions:
-
Select the Right Diphenoquinone: If your substrate or conditions are sensitive, opt for a sterically hindered diphenoquinone like 3,3',5,5'-tetra-tert-butyldiphenoquinone (DPQ). Its bulky groups provide a protective shield against many unwanted reactions.[14]
-
Solvent Selection: Choose a non-nucleophilic, aprotic, and anhydrous solvent. Dichloromethane, toluene, or acetonitrile are often good starting points. Avoid alcohols unless they are part of the desired reaction.
-
Control Stoichiometry: Use the minimum required amount of the diphenoquinone oxidant. An excess can lead to unwanted side reactions with the desired product.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent product degradation or subsequent side reactions.
-
References
- Technical Support Center: Troubleshooting Dipotassium Hydroquinone Reactions. Benchchem.
- Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. (2018). MDPI.
- Diphenoquinone (I) conversion in the polymerization reaction of hydroquinone and 1,4-benzoquinone.
- Troubleshooting failed reactions with 2,6-Dichloro-1,4-benzoquinone. Benchchem.
- Hindered Diphenoquinones: Diradicals of Oxygen. (1956). eScholarship, University of California.
- Separation and purification of hydroquinone from crude mixtures thereof. (2010).
- Diphenoquinones Redux. (2022). PubMed.
- Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2025). South Eastern European Journal of Public Health (SEEJPH).
- 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. Organic Chemistry Portal.
- Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. (2014).
- Diphenoquinones Redux. (2022).
- Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction. (2025).
- Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. (2016).
- Standard Operating Procedure for Chemical Handling and Storage. (2025).
- Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (2019). PMC, PubMed Central.
- Synthesis of Oligomers by Oxidative Dehydrogenation of Dihydric Phenols and Quinones with 3,3′,5,5′-Tetra-tert-butyl-trans-stilbenequinone. (2018).
- Purification Techniques for 2,6-Dichloro-1,4-benzoquinone: Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20100059359A1 - Separation and purification of hydroquinone from crude mixtures thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. seejph.com [seejph.com]
- 12. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 15. Synthesis of benzoquinone compounds by a microdroplet-accelerated retro-Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific oxidative cross-coupling reaction. Our focus is on providing actionable insights and robust troubleshooting strategies to enhance yield and purity, moving beyond standard protocols to explain the causality behind experimental choices.
Section 1: Synthesis Overview and Core Challenge
The synthesis of this compound is achieved through the oxidative cross-coupling of two different phenol precursors: 2,6-dimethylphenol and 2,4-di-tert-butylphenol. The primary challenge in this synthesis is not merely achieving oxidation, but controlling the selectivity of the coupling. The reaction environment will generate phenoxy radicals from both starting materials, which can then couple in three different ways, leading to the desired product and two significant, often difficult-to-separate, homo-coupled byproducts.
The fundamental goal is to favor the cross-coupling pathway (Pathway B) over the two homo-coupling pathways (Pathways A and C).
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My overall yield is low, and I have a significant amount of unreacted starting material. What are the first parameters to check?
A: Low conversion points to issues with reaction kinetics or catalyst activity. Consider the following:
-
Catalyst System: The choice and state of your catalyst are paramount. Copper-based catalysts, often in conjunction with a base, are common for this type of oxidative coupling.[1] Ensure your catalyst is active and not poisoned. If using a heterogeneous catalyst, ensure proper activation and sufficient surface area.
-
Oxidant Delivery: The most common oxidants are molecular oxygen or hydrogen peroxide.[1][2] If using oxygen, ensure efficient bubbling and vigorous stirring to overcome mass transfer limitations from the gas to the liquid phase. Insufficient oxidant will stall the reaction.
-
Reaction Temperature: While higher temperatures increase reaction rates, they can also lead to catalyst decomposition or favor side reactions.[3] There is an optimal temperature window for catalyst activity which must be determined empirically. A good starting point for many copper-catalyzed systems is between 40-70°C.[4][5]
-
Presence of a Base: Many catalytic systems require a base to deprotonate the phenol, forming the more easily oxidized phenolate anion. The presence of a base can significantly enhance the reaction rate.[1]
Q2: My primary products are the homo-coupled diphenoquinones (tetramethyl- or tetra-tert-butyl-). How can I improve selectivity for the desired cross-coupled product?
A: This is the central challenge of this synthesis. Selectivity is governed by the relative concentrations and reactivities of the two phenoxy radical intermediates.
-
Control Reactant Stoichiometry and Addition: Do not add both phenols to the reaction vessel at the same time. The relative reactivity of the phenols plays a key role. Typically, the less sterically hindered phenol (2,6-dimethylphenol) is more reactive. A successful strategy is to maintain a low concentration of the more reactive phenol throughout the reaction.
-
Recommended Strategy: Start the reaction with the more sterically hindered and less reactive phenol (2,6-di-tert-butylphenol) and the catalyst. Then, add the more reactive phenol (2,6-dimethylphenol) slowly over several hours using a syringe pump. This ensures that the concentration of the dimethylphenoxy radical is always low, minimizing its chances of self-coupling (Pathway A) and increasing the probability of it reacting with the more abundant di-tert-butylphenoxy radical (Pathway B).
-
-
Temperature Control: Higher temperatures can increase radical mobility and may favor the formation of the thermodynamically stable, symmetrical homo-coupled products.[3] Running the reaction at the lower end of the effective temperature range can sometimes improve cross-coupling selectivity.
Q3: What visual cues can indicate poor selectivity during the reaction?
A: The different diphenoquinone products have distinct colors. The desired this compound is typically a yellow to brownish solid.[4] In contrast, 3,3',5,5'-tetra-tert-butyldiphenoquinone is known to form bright red needles or crystals.[6] An increasingly intense red or purple hue in your reaction mixture is a strong indicator that you are disproportionately forming the tetra-tert-butyl byproduct.
Q4: How do I choose an appropriate catalyst and solvent system?
A: The catalyst and solvent work in concert to facilitate the reaction.
-
Catalysts: Copper (I) or Copper (II) salts are widely used, often complexed with amines like pyridine or supported on materials like hydrotalcites.[1][5] Iron-based catalysts, such as iron porphyrins, have also shown effectiveness in oxidizing hindered phenols.[7] For initial experiments, a simple system like CuCl with pyridine in a suitable solvent is a robust starting point.
-
Solvents: The solvent must be able to dissolve the reactants and be stable under the oxidative conditions. Common choices include methanol, ethanol, acetonitrile, or N,N-dimethylformamide (DMF).[3][5][6] The polarity of the solvent can influence catalyst stability and reaction rates.
Section 3: Systematic Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield & Low Conversion | 1. Inactive or insufficient catalyst. 2. Inefficient oxidant delivery (O₂). 3. Reaction temperature too low. 4. Absence of a required base. | 1. Use fresh catalyst or increase loading. Consider a different catalytic system. 2. Increase stirring speed and ensure a fine stream of O₂ bubbles. 3. Incrementally increase the temperature by 5-10°C. 4. Add a base (e.g., KOH, pyridine) if required by your catalytic system.[1] |
| High Proportion of Homo-Coupled Byproducts | 1. Simultaneous addition of both phenol reactants. 2. Reaction temperature too high. 3. Incorrect stoichiometry. | 1. Add the more reactive phenol (2,6-dimethylphenol) slowly over time to a solution containing the less reactive phenol. 2. Reduce the reaction temperature. Use a cooling bath if the reaction is exothermic. 3. Ensure the phenol that is added slowly is the limiting reagent. |
| Reaction Stalls Mid-Way | 1. Catalyst deactivation. 2. Complete consumption of the limiting reagent. 3. pH of the reaction mixture has shifted out of the optimal range. | 1. Some catalysts have limited turnover numbers. It may be necessary to add a second portion of catalyst. 2. Confirm consumption via TLC or GC-MS. 3. If using a base, monitor the pH and adjust if necessary. |
| Difficult Product Purification | 1. Similar polarity of the desired product and byproducts. 2. Product oiling out during crystallization. | 1. Utilize column chromatography with a shallow solvent gradient. Consider fractional crystallization from different solvent systems (e.g., benzene, ethanol).[6] 2. Ensure the crystallization solvent is appropriate. A multi-solvent system (e.g., ethanol/water) may be required to induce clean crystallization.[8] |
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point for optimizing the cross-coupling reaction. It prioritizes selectivity by controlling the addition of the more reactive phenol.
Materials:
-
2,6-Di-tert-butylphenol (1.0 eq)
-
2,6-Dimethylphenol (0.9 eq)
-
Copper(I) Chloride (CuCl) (0.05 - 0.10 eq)
-
Methanol (anhydrous)
-
Oxygen (gas cylinder)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube that reaches below the solvent surface.
-
Initial Charge: To the flask, add 2,6-di-tert-butylphenol (1.0 eq), CuCl (0.05 eq), and methanol.
-
Heating and Oxidation: Begin vigorous stirring and heat the mixture to 50°C. Once at temperature, start bubbling a slow, steady stream of oxygen gas through the mixture. The solution should turn from colorless to green/blue.
-
Reactant Addition: In a separate flask, dissolve 2,6-dimethylphenol (0.9 eq) in a minimal amount of methanol. Draw this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Add the 2,6-dimethylphenol solution to the reaction flask via the syringe pump over a period of 4 to 6 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 50°C under a constant oxygen atmosphere for an additional 12-18 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS to observe the disappearance of the starting materials and the appearance of the product spots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove the insoluble catalyst. Wash the solid with a small amount of methanol.
-
Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Purification: The crude product will be a mixture of the three diphenoquinones. Purify via column chromatography on silica gel or by careful recrystallization, potentially from benzene or ethanol.[6]
Section 5: References
-
Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. ResearchGate.
-
US Patent 2785188A, Method for preparing 3,3'-5,5'-tetraalkyl-4,4'-diphenoquinones. Google Patents.
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. Organic Chemistry Portal.
-
3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. LookChem.
-
THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL. Canadian Science Publishing.
-
THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. ResearchGate.
-
SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Google Patents.
-
Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. PubMed.
-
effect of temperature on 2,6-Di-tert-butyl-p-benzoquinone synthesis selectivity. Benchchem.
-
Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. White Rose Research Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 6. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]
- 7. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Stability of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone in Solution
Welcome to the technical support center for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that may be encountered when working with this compound in solution. As a sterically hindered diphenoquinone, its unique structure offers both advantages and challenges in experimental settings. This document will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your results.
Understanding the Core Chemistry: The "Why" Behind Instability
This compound is a highly conjugated system with two electrophilic carbonyl groups. This inherent reactivity, while useful in many applications, also makes the molecule susceptible to degradation under various conditions. The bulky tert-butyl groups provide significant steric hindrance, which can enhance stability compared to less substituted quinones. However, this protection is not absolute. The primary modes of degradation to consider are nucleophilic attack and photochemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
Solvent Choice: Protic solvents, especially those containing nucleophilic species like water or alcohols, can lead to degradation. Aprotic solvents are generally preferred.
-
Light Exposure: Like many quinone-based compounds, this diphenoquinone may be susceptible to photodegradation.[1] It is advisable to protect solutions from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2][3]
-
pH: The presence of acidic or basic species can catalyze degradation pathways. While specific data for this compound is limited, quinone stability is often pH-dependent.[1]
-
Presence of Contaminants: Nucleophilic impurities in solvents or reagents can initiate degradation.
Q2: What are the visual indicators of degradation in my this compound solution?
A2: Degradation of a this compound solution may be indicated by:
-
A color change from its characteristic hue (typically orange to red) to a lighter or colorless solution.
-
The formation of a precipitate, which could be the degradation product or the less soluble starting material crashing out of a now-impure solution.
-
Inconsistent results in your experiments, such as a decrease in expected activity or the appearance of unexpected side products.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For optimal stability, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dichloromethane, chloroform, or toluene. If your experimental protocol requires a protic solvent, prepare the solution fresh and use it immediately.
-
Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. Before use, allow the solution to warm to room temperature slowly to prevent condensation from introducing moisture.
-
Small Aliquots: Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock solution to the atmosphere.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpectedly low or inconsistent assay results. | Degradation of the active compound. | 1. Verify Solution Integrity: Prepare a fresh solution of this compound and repeat the experiment. If the results are restored, your original solution has likely degraded. 2. Analytical Confirmation: If possible, analyze the old and new solutions by HPLC-UV or LC-MS to compare the purity and concentration. A decrease in the main peak area and the appearance of new peaks in the old solution would confirm degradation.[4][5][6] |
| Color of the solution fades over a short period. | Photodegradation or reaction with solvent. | 1. Protect from Light: Repeat the solution preparation and handling in a darkened environment or using amber glassware. If the color is stable for a longer period, photodegradation is the likely cause.[1] 2. Solvent Purity Check: Ensure you are using anhydrous and high-purity solvents. Trace amounts of water or other nucleophilic impurities can cause degradation. Consider using a freshly opened bottle of solvent. |
| Precipitate forms in the solution upon storage. | Degradation product formation or decreased solubility. | 1. Identify the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR, MS) to determine if it is a degradation product or the starting material. 2. Solubility Check: The degradation of the solute can alter the properties of the solution, potentially causing the starting material to precipitate. Try preparing a more dilute solution to see if the issue persists. |
| Inconsistent results between different batches of the compound. | Variability in purity or presence of catalytic impurities. | 1. Purity Analysis: Analyze the purity of each batch by a reliable analytical method (e.g., HPLC, NMR) before use. 2. Supplier Information: Contact the supplier for the certificate of analysis and any information on potential impurities. |
Experimental Protocols: Assessing Solution Stability
To proactively assess the stability of this compound in your specific experimental conditions, a simple stability study can be performed.
Protocol 1: Time-Course Stability Study using HPLC-UV
This protocol outlines a method to monitor the stability of a solution over time.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, dichloromethane)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the main compound.
-
Sample Storage: Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, room temperature in the dark, 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks can provide information about the degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation mechanisms for this compound.
Nucleophilic Addition of Water
The carbonyl carbons of the diphenoquinone are electrophilic and can be attacked by nucleophiles such as water. This can lead to the formation of a hemiketal-like intermediate, which may undergo further reactions.
Caption: Hypothesized photoreduction pathway.
References
-
2,6-Di-tert-butylphenol - Wikipedia.
-
Evaluation of thermal stability of quinones by thermal analysis techniques.
-
Photochemical processes of 2,6-di-tert-butyl-4-methylphenol | Semantic Scholar.
-
2,6-di-tert-butylphenol revisited at 110 K. | Semantic Scholar.
-
2,4-Di-tert-butylphenol - PubChem.
-
Analytical Techniques In Stability Testing - Separation Science.
-
Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene - ResearchGate.
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC.
-
Hydroxyquinones: Synthesis and Reactivity - MDPI.
-
Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed.
-
Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC - SEEJPH.
-
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products.
-
Evaluation of thermal stability of quinones by thermal analysis techniques - ResearchGate.
Sources
- 1. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. researchgate.net [researchgate.net]
- 4. sepscience.com [sepscience.com]
- 5. seejph.com [seejph.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Diphenoquinones
Welcome to the Technical Support Center for diphenoquinone chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with these fascinating but often challenging molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the reactions you are performing. This guide is structured to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My diphenoquinone synthesis from a 2,6-disubstituted phenol is giving a low yield. What are the most likely causes?
A low yield in diphenoquinone synthesis typically points to one of three areas: suboptimal reaction conditions, competing side reactions, or product instability. The oxidation of 2,6-disubstituted phenols proceeds via a phenoxyl radical intermediate. The fate of this radical dictates your product distribution. For instance, in the common oxidation of 2,6-di-tert-butylphenol, the desired C-C coupling to form the diphenoquinone is in competition with C-O coupling, which leads to the formation of 2,6-di-tert-butyl-1,4-benzoquinone as a minor product.[1][2] Furthermore, incomplete oxidation can leave you with the biphenol intermediate, 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl (H₂DPQ).[2][3]
Q2: I'm observing a significant amount of a yellow byproduct in my reaction. What is it likely to be?
The most common yellow byproduct in the synthesis of diphenoquinones from 2,6-disubstituted phenols is the corresponding p-benzoquinone.[1][2] This arises from C-O coupling of the phenoxyl radical intermediate, as opposed to the desired C-C coupling. The formation of this byproduct is highly dependent on the chosen oxidant and catalyst system.
Q3: My purified diphenoquinone changes color over time, even when stored. What is happening?
Diphenoquinones, especially those without bulky substituents at the 3,3',5,5'-positions, can be susceptible to degradation.[4] This can manifest as a color change. The potential degradation pathways include hydration and dimerization.[4] Exposure to light, high temperatures, and non-neutral pH can accelerate these processes. It is crucial to store purified diphenoquinones in a cool, dry, and dark environment, preferably under an inert atmosphere.
Q4: What are the best general practices for handling and storing diphenoquinones?
Given their reactivity, diphenoquinones should be handled as potentially hazardous materials. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[5][6][7] General best practices include:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid creating dust.[8]
-
Storage: Store in a tightly sealed container, in a cool, dry, and dark place.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation. For sensitive compounds, refrigeration may be necessary.[6]
Troubleshooting Guide: From Synthesis to Purification
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis and workup of diphenoquinones.
Part 1: Synthesis-Related Issues
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low Yield of Diphenoquinone | 1. Suboptimal Catalyst/Oxidant System: The choice of catalyst and oxidant is critical for directing the reaction towards C-C coupling.[1] | Solution: Screen different catalyst-oxidant combinations. For example, Lewis acid catalysts like FeCl₃ with molecular oxygen have been shown to be effective.[9] Copper-based catalysts are also commonly used.[10] The oxidant, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide, should be added in a controlled manner to avoid over-oxidation.[2][3] |
| 2. Incorrect Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and competing side reactions. | Solution: Optimize the reaction temperature. For many oxidative couplings to form diphenoquinones, temperatures in the range of 50-70°C are employed.[10] | |
| 3. Inappropriate Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. | Solution: A mixture of methanol and water is often used.[1][2][3] The solvent system should be chosen to ensure all reactants are sufficiently soluble. | |
| High Levels of Benzoquinone Byproduct | Predominance of C-O Coupling: The reaction conditions favor the oxidation of the phenoxyl radical at the oxygen atom. | Solution: Modify the catalyst system. Some catalysts, like certain iron porphyrins, can be more selective for C-C coupling.[2] Adjusting the ligand environment of the metal catalyst can also influence selectivity. |
| Presence of Unreacted Biphenol Intermediate (H₂DPQ) | Incomplete Oxidation: The reaction has not gone to completion, leaving the intermediate of the C-C coupling pathway.[2][3] | Solution: Increase the reaction time or the amount of oxidant. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum diphenoquinone formation. |
| Formation of Polymeric Byproducts/Tar | Uncontrolled Radical Coupling: At high concentrations or temperatures, phenoxyl radicals can undergo non-selective coupling to form polymeric materials. | Solution: Perform the reaction at a lower concentration. Add the phenol starting material slowly to the reaction mixture to maintain a low concentration of the phenoxyl radical. |
Part 2: Work-Up and Purification-Related Issues
| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent. | Solution: If an aqueous work-up is performed, ensure the product has precipitated completely. Cooling the mixture may be necessary. If the product remains in the organic layer, choose a solvent for extraction in which the diphenoquinone is soluble but the impurities are not. |
| Product Decomposes During Purification | Exposure to harsh pH or high temperatures. | Solution: Maintain a neutral pH during work-up. Avoid excessive heating during solvent removal. For temperature-sensitive compounds, use a rotary evaporator at a reduced temperature and pressure. |
| Poor Separation During Column Chromatography | 1. Inappropriate Solvent System (Eluent): The polarity of the eluent is not optimized for separating the diphenoquinone from impurities. | Solution: Use TLC to determine the optimal eluent system.[11][12][13][14] A good starting point for many quinones is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 on the TLC plate.[12] |
| 2. Incorrect Stationary Phase: The choice of silica gel or alumina can affect the separation. | Solution: Silica gel is generally a good starting point for most organic compounds. If your compound is acid-sensitive, neutral or basic alumina may be a better choice. | |
| Product Streaks on TLC Plate | Compound is too polar for the eluent or is interacting strongly with the stationary phase. | Solution: Increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol can often resolve streaking. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the spot shape. |
| Colored Impurities in Final Product | Highly conjugated impurities that co-crystallize with the product. | Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[15] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Difficulty with Recrystallization | 1. Poor Solvent Choice: The diphenoquinone is either too soluble or not soluble enough in the chosen solvent. | Solution: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[16][17][18] Ethanol or acetone are often good starting points for quinones.[19] If a single solvent is not effective, a mixed solvent system (e.g., ethanol/water) can be used.[16] |
| 2. Oiling Out: The product separates as an oil rather than crystals. | Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute. Try a lower-boiling solvent. Alternatively, ensure the solution is not supersaturated when cooling is initiated. |
Experimental Protocols and Workflows
Workflow for Troubleshooting Diphenoquinone Synthesis
Caption: A workflow for the spectroscopic analysis of diphenoquinones.
References
-
Cimen, Y., & Görgün, M. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. Journal of Hazardous Materials, 371, 280-287. Available at: [Link]
-
SpectraBase. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. Available at: [Link]
-
Kıran, G., & Görgün, M. (2025). Oxidation of 2,6-di-tert-butylphenol with tert-butylhydroperoxide catalyzed by cobalt(II) phthalocyanine tetrasulfonate in a methanol–water mixture and formation of an unusual product 4,4′-dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl. ResearchGate. Available at: [Link]
-
Baciocchi, E., et al. (2025). Oxidation of 2,6-di-tert-butylphenols to Diphenoquinones Catalysed by Schiff Base-Cu(II) Systems Immobilized on Polymer Support. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. Available at: [Link]
- Google Patents. (n.d.). SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone. Available at: [Link]
-
Ingenta Connect. (2012). An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-tetra-tert- Butyl-4,4'-Diphenoquinone Catalyzed by Lewis Acid System in the Presence of Molecular Oxygen. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Available at: [Link]
-
ChemBK. (2024). 3,3',5,5'-Tetra-tert-butyldiphenoquinone. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Available at: [Link]
-
Togni, A., & Jørgensen, K. A. (2022). Diphenoquinones Redux. PubMed. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.doc.pdf. Available at: [Link]
-
University of Massachusetts Lowell, Department of Chemistry. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
Al-Adham, I. S. I., & Al-Hayan, M. N. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
University of Tennessee at Chattanooga. (2022). Theoretical studies of benzoquinone reactivity in acidic and basic environments. Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone. a) UV-VIS kinetic spectra of 10.... Available at: [Link]
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC) (video). Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of dye (MY) before and after degradation. Available at: [Link]
-
PubMed. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Available at: [Link]
-
Royal Society of Chemistry. (2019). Exploring the mechanism of hypochlorous acid decomposition in aqueous solutions. Available at: [Link]
-
MDPI. (n.d.). Efficient Degradation of Congo Red in Water by UV-Vis Driven CoMoO 4 /PDS Photo-Fenton System. Available at: [Link]
-
National Institutes of Health. (2021). Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. An Efficient Oxidation of 2,6-di-tert-Butylphenol to 3,3',5,5'-te...: Ingenta Connect [ingentaconnect.com]
- 10. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 11. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. mt.com [mt.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the comprehensive technical support guide for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this molecule. Here, we address potential challenges by providing in-depth troubleshooting guides, frequently asked questions, and a foundational understanding of its degradation pathways, ensuring the integrity and success of your research.
I. Understanding the Molecule: Stability and Reactivity Profile
This compound is a sterically hindered diphenoquinone. While valued for its specific redox properties, its stability can be a critical factor in experimental outcomes. The bulky tert-butyl groups and the quinone structure inherently define its reactivity. It is known to be sensitive to light and air, undergoing oxidation.[1] Diphenoquinones, in general, are subject to reversible reduction and can react with various agents, influencing their stability.[2][3]
II. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Discoloration of Solid Compound (Yellowing/Browning) | 1. Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradation products. Similar photodegradation patterns are observed in other quinone-related structures.[4]2. Oxidation: Prolonged exposure to air can lead to oxidation of the quinone moiety or the alkyl substituents. | 1. Storage: Store the compound in an amber vial or a container wrapped in aluminum foil to block light. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1]2. Handling: Minimize exposure to light and air during weighing and preparation of solutions. Work in a fume hood with subdued lighting if possible. |
| Unexpected Reaction Products or Low Yield | 1. Thermal Degradation: Although relatively stable at room temperature, elevated temperatures during reactions can initiate thermal degradation pathways.[1] The thermal stability of quinones can be influenced by the position of carbonyl groups and substituents.[5]2. Reaction with Nucleophiles: The quinone carbonyl groups are electrophilic and can react with nucleophilic reagents or solvents (e.g., amines, alcohols, water), leading to adduct formation or reduction of the quinone.[6][7] | 1. Temperature Control: Maintain strict temperature control during reactions. If elevated temperatures are necessary, conduct pilot reactions at lower temperatures to assess stability.2. Solvent & Reagent Choice: Use aprotic and non-nucleophilic solvents when possible. Ensure all reagents and solvents are dry and free of nucleophilic impurities. If a nucleophilic reagent is part of the experimental design, consider its potential side reactions with the diphenoquinone. |
| Inconsistent Spectroscopic Data (UV-Vis, NMR) | 1. Presence of Impurities: Degradation products or residual starting materials from synthesis can lead to extra peaks in NMR or shifts in UV-Vis absorption maxima.2. Reversible Reduction: The diphenoquinone can be reversibly reduced to the corresponding hydroquinone or semiquinone radical, especially in the presence of reducing agents or certain solvents. This equilibrium will affect spectroscopic measurements.[2][8][9] | 1. Purity Check: Before use, verify the purity of the compound using techniques like NMR, HPLC, or melting point analysis. If necessary, purify by recrystallization or column chromatography.2. Controlled Environment: Prepare samples for spectroscopy in a controlled environment (e.g., glovebox) using degassed, high-purity solvents to prevent unintended redox reactions. |
| Poor Solubility in Nonpolar Solvents | 1. Aggregation: Diphenoquinones can associate in the solid state through intermolecular interactions, which may hinder dissolution.[2][3]2. Incorrect Solvent Choice: While generally soluble in organic solvents, the specific combination of methyl and tert-butyl groups might influence its solubility profile.[1] | 1. Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up aggregates.2. Solvent Screening: Test a range of aprotic organic solvents (e.g., dichloromethane, chloroform, toluene, THF, acetonitrile) to find the optimal one for your application. Gentle warming can also be employed, but be mindful of potential thermal degradation. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific, detailed studies on this exact molecule are limited, based on the chemistry of diphenoquinones and related compounds, the primary degradation pathways are likely:
-
Photodegradation: Upon exposure to light, particularly UV radiation, the quinone system can undergo excitation. This can lead to the formation of radical species, which can then participate in a variety of reactions, including dimerization, polymerization, or reaction with oxygen to form oxidized products. This process is often associated with a color change to yellow or brown.[4]
-
Reductive Degradation: As an electrophilic quinone, it is susceptible to reduction. This can occur via one- or two-electron transfer processes to form the corresponding semiquinone radical anion or the dihydroxybiphenyl (hydroquinone).[2][9] This reduction can be initiated by reducing agents, certain metals, or even nucleophiles.
-
Nucleophilic Addition: The carbonyl carbons of the quinone rings are electrophilic centers. Nucleophiles can attack these carbons, leading to the formation of adducts. The specific products will depend on the nucleophile and the reaction conditions.[6]
Visualizing Potential Degradation Pathways
Below are simplified diagrams illustrating the core chemical transformations that this compound may undergo.
Caption: Reductive degradation pathway of the diphenoquinone.
Caption: Simplified photodegradation pathway.
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: To prepare a stable stock solution, follow these steps:
-
Choose an appropriate solvent: Use a high-purity, dry, aprotic solvent in which the compound is readily soluble (e.g., dichloromethane, acetonitrile, or THF).
-
Inert atmosphere: If possible, prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.
-
Degas the solvent: Before use, degas the solvent by bubbling argon or nitrogen through it for at least 15-20 minutes to remove dissolved oxygen.
-
Protect from light: Use an amber vial or wrap the container in aluminum foil.
-
Storage: Store the stock solution at a low temperature (e.g., -20°C) to further slow down any potential degradation. Before use, allow the solution to warm to room temperature to prevent condensation of water into the solution.
Q3: Can this compound be used in aqueous media?
A3: Direct use in aqueous media is challenging due to its low water solubility.[1] Furthermore, water can act as a nucleophile and may react with the diphenoquinone, especially under non-neutral pH conditions or in the presence of light. If aqueous conditions are required, consider using a co-solvent system (e.g., water/acetonitrile or water/DMSO) to improve solubility. However, be aware that the stability of the compound may be compromised. It is crucial to run control experiments to assess the stability of the compound in your specific aqueous system over the time course of your experiment.
IV. Experimental Protocols
Protocol 1: Purity Assessment by UV-Vis Spectroscopy
This protocol provides a quick method to check for the presence of the reduced hydroquinone form, which is a common impurity or degradation product.
-
Prepare a dilute solution of your this compound sample in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Record the UV-Vis spectrum over a range of 250-600 nm.
-
The pure diphenoquinone should exhibit characteristic absorption bands. Note the wavelength of maximum absorbance (λmax).
-
The corresponding dihydroxybiphenyl (reduced form) will have a significantly different absorption spectrum, typically at shorter wavelengths. The absence of significant absorption at the λmax of the dihydroxybiphenyl can be an indicator of high purity with respect to this common impurity.
-
For a more quantitative assessment, comparison with a certified reference standard is recommended.
Workflow for Handling and Using this compound
Caption: Recommended workflow for experimental success.
V. References
-
ChemBK. (n.d.). 3,5-DIMETHYL-3',5'-DI-T-BUTYL-4,4'-DIPHENOQUINONE. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Twisted diphenoquinones fused with thiophene rings. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. Retrieved from [Link]
-
ScienceDirect. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. Retrieved from [Link]
-
ResearchGate. (2014). Formation of 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl in the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride. Retrieved from [Link]
-
PubMed. (2022). Diphenoquinones Redux. Retrieved from [Link]
-
ACS Publications. (2022). Diphenoquinones Redux. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines - A pathway to new sterically hindered N,N-disubstituted o-aminophenols. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some NH- and NH,S- substituted 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Problems with 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the technical support guide for 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (CAS: 126657-30-5). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a highly hydrophobic molecule, its effective use in experimental settings, particularly those involving aqueous systems, requires a systematic and informed approach to dissolution.
Section 1: Core Concepts & At-a-Glance Solubility Profile
This compound is a diphenoquinone derivative characterized by a nonpolar structure. The presence of four alkyl groups (two methyl, two tert-butyl) on the biphenyl backbone significantly contributes to its low affinity for polar solvents like water. Understanding this inherent hydrophobicity is the first step in troubleshooting. The general principle of "like dissolves like" is paramount; polar solvents will be ineffective, whereas nonpolar organic solvents are required to break the crystal lattice energy and solvate the molecule effectively.[1]
| Solvent | Polarity | Solubility Profile | Recommended Use |
| Water | High | Insoluble[2] | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | High | Insoluble | Not recommended for initial dissolution. |
| Methanol | Medium-High | Soluble[2] | Can be used for stock solutions, but may have lower capacity than DMSO. |
| Ethanol | Medium-High | Soluble | A good alternative to methanol; often better tolerated in biological systems. |
| Acetone | Medium | Soluble[2] | Effective solvent, but high volatility may be problematic. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Highly Soluble | Primary recommendation for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Highly Soluble | Excellent alternative to DMSO for stock solutions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I added the this compound powder directly to my aqueous buffer (e.g., PBS, cell culture medium) and it won't dissolve. What went wrong?
A: This is the most common issue and is expected behavior. The compound is structurally nonpolar and therefore insoluble in water-based systems.[2] Direct addition to aqueous media will result in a suspension of insoluble particles, not a true solution. The correct procedure always involves first creating a concentrated stock solution in a suitable organic solvent.
Q2: What is the best solvent to prepare a master stock solution?
A: We strongly recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are polar aprotic solvents with a high capacity to dissolve a wide range of hydrophobic compounds. For many discovery projects, preparing a 10-50 mM stock in DMSO is a standard and effective starting point.
Q3: My compound precipitates or a haze forms immediately after I dilute my DMSO stock into my aqueous experimental medium. How can I fix this?
A: This phenomenon, often called "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the final aqueous/organic co-solvent mixture. The DMSO from your stock is miscible with the water, but it can no longer keep the compound dissolved once diluted. To resolve this, you must ensure the final concentration of the organic co-solvent is sufficient and the final concentration of your compound is below its solubility threshold in that specific mixture. The primary solution is to decrease the final working concentration of the compound.
Q4: Can I use heat or sonication to help dissolve the compound?
A: Yes, these techniques can be used cautiously. Gentle warming (e.g., 37°C water bath) or brief sonication can increase the rate of dissolution.[3] However, be aware that this compound may be sensitive to light and air, with a potential for oxidation.[2] Overheating or prolonged sonication can potentially degrade the compound. Always check for color changes and perform a quality control check (e.g., HPLC, LC-MS) if you suspect degradation.
Section 3: In-Depth Troubleshooting Workflows
Workflow A: Preparing a Stable, Concentrated Stock Solution
The foundational step for any successful experiment is the preparation of a valid stock solution. This workflow ensures complete dissolution and minimizes degradation.
Causality and Rationale
A concentrated organic stock serves as a delivery vehicle. By dissolving the compound in a small volume of a potent organic solvent, we can then introduce it into a much larger volume of aqueous medium, keeping the final organic solvent concentration low enough to be tolerated by the experimental system (e.g., cells, enzymes).
Step-by-Step Protocol
-
Preparation: Use a new, clean glass vial (amber vial is recommended to protect from light).
-
Weighing: Accurately weigh the desired amount of this compound powder.
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Solvent Addition: Add the calculated volume of anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. A clear, yellowish solution should form.[2]
-
Verification: Visually inspect the solution against a bright light source to ensure no solid particulates remain. If particulates are present, vortex again or sonicate in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
Visualization: Stock Solution Preparation Workflow
Caption: Decision tree for troubleshooting precipitation.
Section 4: Advanced Solubilization Strategies
If standard co-solvent methods are insufficient for your required concentration, more advanced formulation techniques may be necessary. These are common in pre-clinical drug development.
-
Use of Solubilizing Agents: Non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins can be used to create micelles or inclusion complexes that encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility. Extensive validation is required to ensure these agents do not interfere with the experiment.
-
pH Adjustment: While this compound lacks readily ionizable groups, the solubility of many organic molecules can be influenced by pH. [4]This is less likely to be effective here but can be considered as a last resort if the compound has hidden pKa values or if impurities are present.
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Alternative Co-solvents: While DMSO is standard, solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG 300/400) can sometimes offer different solubility profiles and may be better tolerated in certain in vivo models.
Section 5: Compound Stability, Handling, and Safety
-
Stability: Diphenoquinones can be sensitive to light and air, leading to oxidation and degradation. [2]It is recommended to handle the solid and its solutions under subdued light and to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
-
Safety Precautions: Always handle this compound in a well-ventilated area or chemical fume hood. [5][6]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [2]Avoid inhalation of the powder and skin contact. [5][7]Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
-
3,5-DIMETHYL-3'',5''-DI-T-BUTYL-4,4''-DIPHENOQUINONE. ChemBK. (2024). Available at: [Link]
-
Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. ACS Publications. (2025). Available at: [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. (2021). Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. NIH National Center for Biotechnology Information. (2017). Available at: [Link]
Sources
Technical Support Center: Synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities and optimize their synthetic protocols. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this selective oxidative cross-coupling reaction.
Introduction: The Challenge of Selectivity
The synthesis of this compound is typically achieved via the oxidative coupling of two different phenol precursors: 2,6-dimethylphenol and 2,6-di-tert-butylphenol. The primary challenge in this reaction is not conversion, but selectivity. The reaction conditions that promote the desired cross-coupling to form the unsymmetrical diphenoquinone can also facilitate the homo-coupling of each starting phenol, leading to two significant impurities: 3,3',5,5'-tetramethyldiphenoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone.[1] Controlling the reaction kinetics and minimizing these byproducts is paramount for achieving a high purity final product.
Troubleshooting Guide: Isolating and Resolving Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My final product analysis (NMR/GC-MS) shows a mixture of three diphenoquinones. How can I increase the selectivity for the desired this compound?
Answer: This is the most common issue and stems from the competitive nature of homo-coupling and cross-coupling reactions. The core strategy is to manipulate the reaction conditions to favor the interaction between the two different phenoxy radicals.
Causality: Oxidative coupling proceeds through phenoxy radical intermediates. If both starting phenols are present in high concentrations, their respective radicals will readily couple with themselves. To favor cross-coupling, you must maintain a low concentration of one radical species relative to the other.
Solutions:
-
Controlled Reagent Addition: Do not mix the two phenols at the start. Instead, add one phenol solution slowly (e.g., via syringe pump) to the reaction mixture containing the other phenol and the catalyst. We recommend the slow addition of 2,6-dimethylphenol to the solution of 2,6-di-tert-butylphenol. The bulky tert-butyl groups on the latter provide steric hindrance, which can slightly disfavor its rate of homo-coupling, providing a larger window for the less-hindered dimethylphenoxy radical to react.[1]
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (e.g., 1.1 equivalents of the phenol in the flask) can help ensure the complete consumption of the slowly added phenol, simplifying purification.
-
Catalyst Choice: Copper-based catalysts, such as those derived from copper(II) chloride and an amine, are commonly used for these oxidations.[2] The specific ligand can influence selectivity. A bulkier amine ligand may create a sterically demanding environment around the copper center, potentially favoring cross-coupling.
dot
Caption: Reaction scheme illustrating the desired cross-coupling and undesired homo-coupling pathways.
Question 2: The reaction is sluggish, showing poor conversion of starting materials even after an extended time. What are the likely causes?
Answer: Poor conversion typically points to issues with the catalyst system or the delivery of the oxidant.
Causality: The catalytic cycle involves the oxidation of the phenol by the metal catalyst (e.g., Cu(II) -> Cu(I)) and the subsequent re-oxidation of the catalyst by the terminal oxidant (e.g., Cu(I) -> Cu(II) by O₂). A failure in either step will halt the reaction.
Solutions:
-
Catalyst Activity: Ensure the copper salt used is of high purity and the amine co-catalyst, if used, is not degraded. If preparing a catalyst complex in situ, allow sufficient time for its formation before adding the phenols.[2]
-
Oxygen Delivery: If using molecular oxygen or air as the terminal oxidant, ensure efficient gas dispersion. Use a fritted glass gas inlet tube and vigorous stirring to maximize the gas-liquid interface. An insufficient oxygen supply is a common reason for stalled reactions.[2][3]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. The optimal temperature is typically between 50-75°C.[2][4] Verify your reaction temperature with a calibrated thermometer.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can sometimes interfere with the catalyst's activity.
Question 3: My crude product is a dark, tarry material that is difficult to handle and purify. How can I prevent this?
Answer: The formation of dark, polymeric, or tarry substances is usually a result of over-oxidation or uncontrolled radical side reactions.
Causality: The phenoxy radicals are reactive intermediates. While the desired pathway is C-C coupling at the para-position, other radical-radical interactions can occur, leading to the formation of higher molecular weight oligomers and polymers (polyphenylene ethers), which are often highly colored.[1] Over-oxidation can also lead to the degradation of the diphenoquinone product itself.
Solutions:
-
Strict Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that provides a reasonable rate to minimize over-oxidation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the products. Stop the reaction as soon as the limiting phenol is consumed to prevent the product from being exposed to oxidative conditions for an extended period.
-
Control Oxidant Flow: Do not use an overly aggressive flow of oxygen. A steady, controlled stream is sufficient.[2][4] For alternative oxidants like hydrogen peroxide, ensure slow, dropwise addition.[5][6]
Question 4: What is the most effective method for purifying the crude product and isolating the this compound?
Answer: A two-step process of column chromatography followed by recrystallization is generally the most effective strategy. The three possible diphenoquinone products have different polarities and molecular shapes, which allows for their separation.
Solutions:
-
Column Chromatography: This is the primary method for separating the three products.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar solvent system with a shallow polarity gradient is recommended. Start with a non-polar solvent like hexanes or heptane and gradually introduce a slightly more polar solvent like dichloromethane or ethyl acetate. The highly symmetrical and non-polar tetra-tert-butyl diphenoquinone will elute first, followed by the desired unsymmetrical product, and finally the more polar tetramethyl diphenoquinone.
-
-
Recrystallization: After column chromatography, the fractions containing the desired product can be combined, the solvent evaporated, and the resulting solid recrystallized to achieve high purity.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Ethanol or a mixture of ethanol and water is often a good starting point.[3] Test small batches with various solvents (e.g., methanol, isopropanol, acetonitrile) to find the optimal system.
-
| Compound | Molecular Weight | Polarity | Elution Order (Normal Phase) |
| 3,3',5,5'-Tetra-tert-butyldiphenoquinone | 408.62 g/mol | Low | 1st |
| This compound | 324.46 g/mol | Medium | 2nd |
| 3,3',5,5'-Tetramethyldiphenoquinone | 240.29 g/mol | High | 3rd |
| Table 1: Physicochemical properties and expected elution order of products during silica gel chromatography. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of copper-catalyzed oxidative coupling of phenols?
A: The reaction proceeds via a single-electron transfer (SET) mechanism. The phenol is first deprotonated or coordinates to the Cu(II) center. The copper(II) then oxidizes the phenolate to a phenoxy radical, being reduced to copper(I) in the process. Two phenoxy radicals then couple to form the C-C bond. The resulting intermediate is further oxidized to the final diphenoquinone product. The catalytic cycle is completed when the copper(I) is re-oxidized to copper(II) by the terminal oxidant, typically O₂.
Q: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Use a silica plate and a hexanes/dichloromethane solvent system. You will be able to visualize the consumption of the starting phenols and the appearance of the three product spots (with different Rf values).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the components in the crude reaction mixture and confirming the mass of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation of the purified product. The unsymmetrical nature of this compound will result in a distinct and more complex spectrum compared to the symmetrical impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the purity of the final product.
dot
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Q: What are the key safety precautions for this synthesis?
A:
-
Phenols: 2,6-dimethylphenol and 2,6-di-tert-butylphenol are toxic and corrosive. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidants: If using pure oxygen, ensure all equipment is free of grease and organic residues to prevent the risk of fire or explosion. If using hydrogen peroxide, be aware of its corrosive and strongly oxidizing nature.
-
Solvents: Work with organic solvents in a well-ventilated fume hood.
-
Pressurized Systems: If conducting the reaction under oxygen pressure, use a properly rated and shielded reaction vessel.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 2,6-Dimethylhydroquinone: Molecular Structure, Properties, and Synthesis.
- Benchchem. (n.d.). Application Note: Synthesis of 2,6-Dimethylhydroquinone from 2,6-Dimethylphenol.
- PrepChem.com. (n.d.). Synthesis of 2,6-di-tert.butyl-hydroquinone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2,6-Di-tert-butyl-p-benzoquinone: From Metabolism to Synthesis.
- ChemicalBook. (n.d.). 2,6-DIMETHYLBENZOQUINONE synthesis.
- Google Patents. (n.d.). RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone.
- Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-p-BENZOQUINONE.
- LookChem. (n.d.). Cas 2417-00-7,3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE.
- Google Patents. (n.d.). WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone.
- ResearchGate. (n.d.). Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen.
- Google Patents. (n.d.). US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones.
- Organic Chemistry Portal. (n.d.). 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ.
- Google Patents. (n.d.). SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
- National Institutes of Health (NIH). (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds.
- ChemicalBook. (n.d.). This compound CAS#: 126657-30-5.
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015169898A1 - Process for the production of 2,6-dimethylbenzoquinone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-DIMETHYLBENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 6. RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of the unsymmetrical 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone. The oxidative cross-coupling of two different phenols presents a significant synthetic challenge, primarily in controlling selectivity. This document provides in-depth troubleshooting, answers to frequently asked questions, and a procedural framework to navigate the complexities of this reaction, particularly during scale-up.
Introduction: The Challenge of Selective Cross-Coupling
The synthesis of this compound is achieved via the oxidative coupling of 2,6-dimethylphenol (DMP) and 2,6-di-tert-butylphenol (DTBP). The core challenge lies in maximizing the formation of the desired unsymmetrical product (A-B) while minimizing the two symmetrical homo-coupled byproducts: 3,3',5,5'-tetramethyldiphenoquinone (A-A) and 3,3',5,5'-tetra-tert-butyldiphenoquinone (B-B).[1][2]
Achieving this selectivity requires careful control over the reaction mechanism. Uncatalyzed or poorly catalyzed reactions often proceed via a radical-phenol mechanism, leading to a statistical mixture of all three products, which are often difficult to separate.[2] Modern catalytic methods, however, can offer a high degree of control by orchestrating the reaction pathway.[3][4] This guide focuses on a catalyst-controlled approach, which is essential for any scalable and efficient synthesis.
Experimental Workflow: A Catalytic Approach
The following diagram outlines a typical workflow for the catalytic oxidative cross-coupling of phenols. This process is designed to maximize selectivity and yield of the unsymmetrical diphenoquinone.
Caption: Catalytic synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Problem 1: Low Yield of the Desired Cross-Coupled Product and/or Poor Selectivity
Q: My reaction is producing a nearly statistical mixture of the two homo-coupled products and the desired cross-coupled product. How can I improve the selectivity for the unsymmetrical diphenoquinone?
A: This is the most common challenge and points directly to a lack of kinetic control over the coupling reaction.
-
Potential Cause 1: Ineffective Catalyst System. The choice of catalyst is the single most critical factor for achieving high cross-coupling selectivity.[1][5] Many generic oxidation catalysts (e.g., some simple copper or iron salts without specialized ligands) may not differentiate effectively between the two phenol substrates.
-
Solution: Employ a catalyst system known for selective phenol cross-coupling. Chromium-salen complexes, for instance, have been demonstrated to be exceptionally effective.[6][7] These catalysts are believed to operate by coordinating to one phenol, activating it for a selective reaction with the second, more nucleophilic phenol.[7]
-
-
Potential Cause 2: Competing Background (Uncatalyzed) Reaction. If the reaction temperature is too high or if radical initiators are present, an uncatalyzed radical-based pathway can compete with the desired catalyst-controlled mechanism, eroding selectivity.[2]
-
Solution:
-
Temperature Control: Operate at the lowest temperature that still provides a reasonable reaction rate. Screen temperatures from 40 °C to 80 °C.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) before the controlled introduction of the oxidant (O₂). This prevents premature, uncontrolled oxidation.
-
Purity of Reagents: Use high-purity solvents and starting materials to avoid contaminants that could initiate radical chain reactions.
-
-
-
Potential Cause 3: Incorrect Stoichiometry of Phenols. The ratio of the two phenol starting materials can influence selectivity.
-
Solution: While a 1:1 ratio is a logical starting point, optimal selectivity might be found using a slight excess of one phenol. For example, using a 1.3–1.5:1 ratio of the more readily available or more nucleophilic phenol can sometimes push the reaction towards the cross-coupled product.[7]
-
Problem 2: Significant Formation of Byproducts or Tar
Q: My reaction mixture is turning dark brown/black, and upon workup, I isolate a significant amount of intractable material, leading to low mass balance.
A: This indicates over-oxidation or other side reactions are occurring. Diphenoquinone products can be more susceptible to oxidation than the starting phenols, leading to the formation of higher-order oligomers or degradation products.[2]
-
Potential Cause 1: Excessive Oxidant or Reaction Time. Allowing the reaction to proceed for too long after the starting materials are consumed can lead to the oxidation of the desired product.
-
Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). The goal is to quench the reaction as soon as the limiting phenol is consumed or when the concentration of the desired product is maximized.
-
-
Potential Cause 2: Catalyst Poisoning or Degradation. The catalyst may be degrading over the course of the reaction, leading to a loss of control and the emergence of non-selective or degradation pathways.
-
Solution: Ensure the chosen ligand for your metal catalyst is oxidatively stable under the reaction conditions. Salen-type ligands are often robust.[3] If catalyst degradation is suspected, consider a lower reaction temperature or a more controlled, slower addition of the oxidant.
-
-
Potential Cause 3: C-O Coupling. Besides the desired C-C bond formation, oxidative coupling can sometimes lead to C-O coupled byproducts (polyphenyl ethers).[2] This is more common when catalyst control is poor.
-
Solution: The use of a highly selective catalyst, as mentioned in Problem 1, is the primary way to mitigate this. Steric hindrance from the ortho-substituents on both phenols helps to disfavor C-O coupling, but it can still occur.
-
Problem 3: Difficulties in Product Purification
Q: I am struggling to separate the desired unsymmetrical product from the two symmetrical byproducts. Their polarities seem very similar.
A: This is a common downstream challenge, especially if the reaction selectivity is not optimized.
-
Potential Cause: Similar Physicochemical Properties. The three potential diphenoquinone products often have very similar polarities and solubilities, making chromatographic separation and crystallization challenging.
-
Solution 1: Optimize Chromatography.
-
Solvent System Screening: Systematically screen different solvent systems for column chromatography. A shallow gradient of a slightly more polar solvent (e.g., ethyl acetate or ether) in a nonpolar solvent (e.g., hexanes or cyclohexane) is often required.
-
Alternative Stationary Phases: If silica gel is ineffective, consider alumina or a bonded-phase silica.
-
-
Solution 2: Recrystallization.
-
Solvent Screening: Test a wide range of solvents for recrystallization. The goal is to find a solvent in which one of the three products has significantly lower solubility than the other two at a given temperature. Methanol has been used for purifying similar compounds.[8]
-
Fractional Crystallization: This may be necessary if a single solvent is not selective enough. It is a labor-intensive process but can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving selective oxidative cross-coupling? The key is to create a situation where the reaction A + B → A-B is kinetically much faster than both A + A → A-A and B + B → B-B. This is typically achieved with a catalyst that selectively activates one phenol (often the more easily oxidized one) to form a reactive intermediate, which then preferentially reacts with the other phenol (often the more nucleophilic one).[1][7]
Q2: Why is molecular oxygen (O₂) often used as the oxidant? Molecular oxygen is an ideal oxidant from a green chemistry and atom economy perspective, as its only byproduct is water.[3] It is inexpensive and readily available. However, its use requires a catalyst capable of activating it and mediating the electron transfer process in a controlled manner.
Q3: Can I scale this reaction up directly from a lab-scale procedure? Direct scaling is risky. When moving to a larger scale, several factors change:
-
Heat Transfer: The surface-area-to-volume ratio decreases, making it harder to dissipate heat. If the reaction is exothermic, this can lead to temperature spikes and a loss of selectivity.
-
Mass Transfer: Efficient mixing becomes more critical to ensure the catalyst and reagents are interacting effectively. In gas-liquid reactions (using O₂), ensuring efficient gas dispersion is crucial.
-
Addition Rates: The rate of oxidant introduction may need to be carefully controlled on a larger scale to maintain a steady reaction rate and temperature. A pilot run at an intermediate scale is always recommended.
Q4: How do I handle the catalyst after the reaction? Most metal-salen catalysts are soluble in the organic reaction medium. During an aqueous workup, they can be separated. Often, passing the crude reaction mixture through a short plug of silica gel can help remove a significant portion of the metal complex before final purification. For industrial applications, developing methods to recycle the catalyst is a key consideration.
Q5: What are the expected properties of the final product? this compound (CAS 126657-30-5) is a solid.[9][10] Like other diphenoquinones, it is expected to be a colored (likely yellow to red) compound, soluble in common organic solvents and insoluble in water.[11] These compounds are known for their redox activity.[12]
Key Reaction Parameters Summary
The table below summarizes typical conditions and ranges for catalytic oxidative cross-coupling of phenols. These should be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | Cr(salen)Cl, Fe(acac)₃ | Crucial for selectivity. Cr-salen complexes are reported to be highly effective for cross-coupling.[6][7] |
| Catalyst Loading | 5 - 20 mol % | Higher loading may be needed for initial optimization; aim to reduce for scale-up to minimize cost and metal contamination. |
| Substrate Ratio | 1:1 to 1:1.5 (DMP:DTBP) | A slight excess of one phenol can improve conversion and selectivity. Empirical optimization is required.[7] |
| Solvent | Dichloroethane (DCE), Toluene | Should be relatively non-coordinating and able to dissolve all components. Must be stable to oxidation. |
| Oxidant | O₂ (1 atm, balloon) | Green, atom-economical oxidant. Requires a catalyst that can activate it.[3] |
| Temperature | 40 - 80 °C | Balance between reaction rate and selectivity. Higher temperatures can lead to loss of control and byproduct formation. |
| Reaction Time | 12 - 48 hours | Must be determined by reaction monitoring (TLC, GC, HPLC) to avoid over-oxidation of the product. |
References
-
Doyle, A. G., & Jacobsen, E. N. (2007). Catalytic Asymmetric Synthesis of Quaternary Carbons. Chemical Reviews, 107(12), 5713–5743. Available from: [Link]
-
Yoon, T. P., & Jacobsen, E. N. (2003). Privileged Chiral Catalysts. Science, 299(5613), 1691–1693. Available from: [Link]
-
Shalit, H., Dyadyuk, A., & Pappo, D. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 84(4), 1677–1686. Available from: [Link]
-
Pappo, D., & Shalit, H. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 84(4), 1677-1686. Available from: [Link]
-
Engel, S., & Kozlowski, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(18), 6982–6985. Available from: [Link]
-
Shalit, H., et al. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry. Available from: [Link]
-
Nieves-Quinones, Y., et al. (2019). Chromium-Salen Catalyzed Cross-Coupling of Phenols: Mechanism and Origin of the Selectivity. Journal of the American Chemical Society, 141(23), 9375–9385. Available from: [Link]
-
Kang, H., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Angewandte Chemie International Edition. Available from: [Link]
-
Wikipedia contributors. (2023, November 29). Oxidative coupling of phenols. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
-
Kumar, A., & Hart, H. (1983). A novel synthesis of unsymmetrical tetraalkoxybenzenes. The Journal of Organic Chemistry, 48(5), 764–765. Available from: [Link]
-
Yu, C., Huang, R., & Patureau, F. W. (2022). Direct Dehydrogenative Access to Unsymmetrical Phenones. Angewandte Chemie International Edition. Available from: [Link]
-
Weiss, J. R., et al. (2022). Diphenoquinones Redux. Accounts of Chemical Research, 55(13), 1779–1793. Available from: [Link]
-
Villa, A. L., et al. (2001). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Green Chemistry, 3(5), 253-256. Available from: [Link]
-
LookChem. (n.d.). 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Retrieved from: [Link]
-
Paniak, T. J., & Kozlowski, M. C. (2021). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. ACS Catalysis, 11(15), 9678–9684. Available from: [Link]
-
Wikipedia contributors. (2023, April 20). 2,6-Di-tert-butylphenol. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]
-
Jerne, D., et al. (2001). Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants. Green Chemistry. Available from: [Link]
-
Ciufolini, M. A., & Braun, N. A. (1998). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chemical Communications. Available from: [Link]
-
Choudary, B. M., et al. (2005). Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. Catalysis Letters, 102(1-2), 95-98. Available from: [Link]_
-
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. Available from: [Link]
-
Szymański, P., et al. (2015). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Synthetic Communications, 45(23), 2691-2697. Available from: [Link]
- Vakhitova, M. S., et al. (1980). Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. SU Patent 727617A1.
-
Richards, S.-J., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters, 26(3), 739–744. Available from: [Link]
Sources
- 1. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 126657-30-5 [m.chemicalbook.com]
- 10. This compound | Chemrio [chemrio.com]
- 11. lookchem.com [lookchem.com]
- 12. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone and other oxidants
A Senior Application Scientist's Perspective on 3,3',5,5'-Tetra-tert-butyldiphenoquinone and its Alternatives
In the landscape of synthetic organic chemistry, the choice of an oxidant is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a reaction. Among the arsenal of available reagents, quinone-based oxidants have carved out a significant niche due to their versatile reactivity and tunable properties. This guide provides a comparative analysis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), a prominent member of the diphenoquinone family, and other commonly employed oxidants.
Editor's Note: While the initial topic of interest was 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, the vast majority of published research and comparative data centers on its close analog, 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ). Therefore, to provide a comprehensive and data-supported comparison, this guide will focus on DPQ as a representative of this class of oxidants.
Introduction to 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
3,3',5,5'-Tetra-tert-butyldiphenoquinone, often abbreviated as DPQ, is a crystalline solid that is readily prepared through the oxidation of the inexpensive and commercially available 2,6-di-tert-butylphenol.[1][2] This accessibility, coupled with its unique properties, makes it an attractive choice for various oxidative transformations.
Key Physicochemical Properties of DPQ:
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₂ |
| Molecular Weight | 408.62 g/mol |
| Appearance | Red to dark blue/black powder/crystals |
| Melting Point | 242-244 °C[3] |
| Solubility | Soluble in tetrahydrofuran[3] |
One of the most significant advantages of DPQ lies in its nature as a two-electron acceptor, which upon reaction is reduced to 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl.[1] This byproduct is notably non-nucleophilic, a crucial feature that prevents unwanted side reactions with electrophilic species that may be present in the reaction mixture.[1] Furthermore, the reduced form can often be easily separated from the reaction products.[1]
Comparative Analysis with Other Oxidants
The performance of an oxidant is best understood in the context of its alternatives. Here, we compare DPQ with other widely used oxidants: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Redox Potential: A Measure of Oxidizing Strength
The standard reduction potential (E°) is a fundamental thermodynamic parameter that quantifies the oxidizing power of a substance. A more positive E° indicates a stronger oxidant.
| Oxidant | Redox Potential (E° vs. SHE) |
| DDQ | ~ +0.59 V (in acetonitrile) |
| DPQ | Data not readily available in standard compilations |
| TEMPO | ~ +0.7 V (for the TEMPO+/TEMPOH couple) |
| DPPH | ~ +0.3 V (in various organic solvents) |
While the precise redox potential of DPQ is not as widely documented as that of DDQ, its reactivity profile suggests it is a milder oxidant than DDQ. DDQ is recognized as one of the most powerful quinone-based oxidants, a property attributed to the electron-withdrawing effects of its chloro and cyano substituents.[4]
Performance in Key Synthetic Transformations
The practical utility of an oxidant is demonstrated through its application in common chemical reactions. We will consider the oxidation of alcohols and aldehydes as representative examples.
Oxidation of Benzylic Alcohols:
The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation in organic synthesis.
| Oxidant | Typical Conditions | Yield | Selectivity | Noteworthy Features |
| DPQ | N-Heterocyclic Carbene (NHC) catalysis | High | High for aldehydes | Mild conditions, avoids over-oxidation. |
| DDQ | Stoichiometric or catalytic with a co-oxidant | Generally high[5][6] | Can be highly selective for benzylic and allylic alcohols[7] | Powerful oxidant, but can be less selective with complex substrates.[7] |
| TEMPO | Catalytic with a co-oxidant (e.g., NaOCl, bleach) | High | Excellent for primary alcohols to aldehydes | "Green" catalyst system, but requires a stoichiometric co-oxidant.[8] |
Oxidative Esterification of Aldehydes:
N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for the umpolung of aldehydes, enabling their oxidation to various functional groups, including esters. DPQ has proven to be an effective oxidant in these systems.
A key advantage of using DPQ in NHC-catalyzed reactions is the avoidance of harsh conditions and the formation of a non-interfering byproduct.[1] This contrasts with some other oxidative systems where the byproducts can complicate purification or lead to side reactions.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these oxidants, we provide representative experimental protocols.
Synthesis of 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
DPQ can be synthesized via the oxidative coupling of 2,6-di-tert-butylphenol. Various methods exist, including the use of one-electron oxidizing agents like lead dioxide or potassium ferricyanide.[2] A common laboratory preparation is as follows:
Procedure:
-
Dissolve 2,6-di-tert-butylphenol in a suitable solvent such as methanol.
-
Add a solution of potassium hydroxide in methanol.
-
To this solution, add a solution of iodine in methanol dropwise with stirring.
-
The reaction is typically rapid, and the product precipitates out of solution.
-
The solid DPQ can be collected by filtration, washed with methanol, and dried.
For a detailed and optimized procedure, refer to Kharasch, M. S.; Joshi, B. S. J. Org. Chem. 1957, 22, 1439.
NHC-Catalyzed Oxidative Esterification of an Aldehyde using DPQ
This protocol is representative of the use of DPQ in modern organocatalysis.
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the triazolium salt precursor to the NHC catalyst.
-
Add the desired alcohol as the solvent or in a co-solvent such as dichloromethane.
-
Add a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to generate the NHC in situ.
-
Add the aldehyde substrate to the reaction mixture.
-
Finally, add DPQ as the oxidant.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel.
For a detailed procedure and substrate scope, see: De Sarkar, S.; Studer, A. Org. Lett. 2010, 12, 1992-1995.[1]
Mechanistic Insights and Workflow Visualization
Understanding the underlying mechanisms of these oxidation reactions is crucial for optimizing reaction conditions and predicting outcomes.
General Mechanism of Quinone-Based Oxidations
Quinones like DPQ and DDQ typically act as hydride acceptors. The reaction often proceeds through a charge-transfer complex, followed by the transfer of a hydride ion from the substrate to the quinone.
Caption: Workflow for NHC-catalyzed esterification using DPQ.
Conclusion: Selecting the Right Oxidant
The choice between DPQ, DDQ, TEMPO, and other oxidants is highly dependent on the specific requirements of the chemical transformation.
-
DPQ is an excellent choice for reactions where a mild oxidant is required and where the presence of a non-nucleophilic byproduct is advantageous, particularly in the context of modern organocatalysis.
-
DDQ remains the powerhouse for oxidations that require a stronger driving force, though careful consideration must be given to its potential for lower selectivity.
-
TEMPO offers a green and highly selective alternative for alcohol oxidation, especially when the goal is the clean formation of aldehydes from primary alcohols.
-
DPPH is primarily used as a radical scavenger to determine antioxidant activity and is less commonly employed as a bulk oxidant in synthetic preparations. [9] By understanding the distinct advantages and limitations of each of these reagents, researchers can make informed decisions to achieve their synthetic goals with greater efficiency and precision.
References
-
De Sarkar, S.; Studer, A. A N-Heterocyclic Carbene Catalyzes the Oxidative Esterification of Various Aldehydes. Org. Lett.2010 , 12 (9), 1992–1995. [Link]
-
3,3',5,5'-Tetra-tert-butyldiphenoquinone. LookChem. [Link]
-
Kharasch, M. S.; Joshi, B. S. Reactions of Hindered Phenols. II. The Oxidation of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyldiphenyl. J. Org. Chem.1957 , 22 (11), 1439–1443. [Link]
-
3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. PubChem. [Link]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Adv.2021 , 11, 23456-23485. [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Maki, B. E.; Scheidt, K. A. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Org. Lett.2008 , 10 (19), 4331–4334. [Link]
-
Benzylic alcohol oxidation by DDQ. ResearchGate. [Link]
- Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
-
Dichloro Dicyano Quinone (DDQ). University of Delhi. [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. University of California, Berkeley. [Link]
-
Genesis and development of DPPH method of antioxidant assay. J. Food Sci. Technol.2011 , 48 (4), 412–422. [Link]
Sources
- 1. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]
- 2. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (DMDQ) Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone (DMDQ), a specialized quinone derivative, serves as a critical building block in various synthetic pathways. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic potential and safety of the final drug substance.
This guide provides an in-depth, technical comparison of methodologies for validating the purity of DMDQ, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond rote protocols to explore the scientific rationale behind methodological choices, establish a framework for a self-validating analytical system, and compare HPLC with alternative analytical techniques, providing the supporting data and workflows necessary for immediate application in a research or quality control setting.
The Analytical Imperative: Why HPLC for DMDQ Purity?
DMDQ is a moderately hydrophobic, non-volatile organic molecule, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). The choice of HPLC as the primary analytical tool is predicated on its high resolving power, sensitivity, and adaptability. Unlike Gas Chromatography (GC), HPLC does not require the analyte to be thermally stable or volatile. Compared to spectroscopic methods like Nuclear Magnetic Resonance (NMR), HPLC excels at separating and quantifying closely related impurities that may be structurally indistinguishable by NMR alone.
The core objective of an HPLC purity method is to separate the main DMDQ peak from all potential impurities, which may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted species.
-
Isomers: Structural isomers of DMDQ.
-
Degradants: Products of decomposition due to light, heat, or oxidative stress.
Designing the Separation: A Comparative Look at HPLC Parameters
Developing a robust and reliable HPLC method requires a systematic evaluation of its core components. The choices made here are critical for achieving the necessary selectivity and resolution.
Column Chemistry: The Heart of the Separation
The stationary phase, or column, is where the separation occurs. For a molecule like DMDQ, several reverse-phase chemistries can be considered.
| Column Chemistry | Principle of Separation | Suitability for DMDQ | Advantages & Disadvantages |
| Standard C18 (ODS) | Primarily hydrophobic interactions. | Excellent . The tert-butyl and dimethyl groups provide strong hydrophobic character. | Pro: High retention, widely available, extensive literature. Con: Potential for strong retention requiring high organic solvent concentration. |
| C8 (Octyl) | Less hydrophobic than C18. | Good . Offers a viable alternative if retention on C18 is excessive. | Pro: Shorter run times, less organic solvent usage. Con: May provide insufficient resolution for closely related non-polar impurities. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | Very Good . The quinone and aromatic rings of DMDQ can engage in π-π stacking. | Pro: Offers alternative selectivity, potentially resolving impurities that co-elute on C18/C8. Con: Method development can be more complex. |
Expert Rationale: A C18 column is the logical starting point due to the pronounced hydrophobicity of DMDQ. However, a Phenyl-Hexyl column should be considered a primary alternative, as its unique selectivity can be invaluable for separating isomers or impurities with similar hydrophobicity but different aromatic character.
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and, therefore, the retention time and resolution. A typical mobile phase for DMDQ would consist of an aqueous component (often with a buffer or acid modifier) and an organic solvent.
-
Organic Solvents: Acetonitrile (ACN) is generally preferred over Methanol (MeOH) for quinone-like compounds as it often provides better peak shape and lower UV cutoff.
-
Aqueous Modifier: A small amount of acid (e.g., 0.1% Formic Acid or Phosphoric Acid) is used to protonate any residual silanols on the column packing, which sharpens the peaks and improves reproducibility.[1]
-
Elution Mode: A gradient elution (where the organic solvent concentration is increased over time) is typically superior to an isocratic (constant concentration) elution for purity analysis. A gradient ensures that late-eluting, highly retained impurities are cleared from the column while still providing good resolution for early-eluting peaks.
The Framework of Trust: Method Validation via ICH Q2(R1) Guidelines
An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[2][3][4][5] A validated method provides documented evidence of its suitability for the intended purpose.
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Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | Analyze DMDQ spiked with known impurities or force-degraded samples. Use a photodiode array (PDA) detector for peak purity analysis. | Main peak is spectrally pure. Resolution (Rs) > 2.0 between DMDQ and nearest impurity.[6] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a series of at least 5 concentrations of DMDQ standard across a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | For impurity testing: Reporting threshold to 120% of the impurity specification.[3] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Analyze samples of a known concentration (e.g., spiked placebo) and calculate the percent recovery. | 98.0% to 102.0% recovery for the active substance. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[6] |
| Limit of Quantitation (QL) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio typically ≥ 10.[7] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). | System suitability parameters must still be met. |
Daily Verification: The Role of System Suitability Testing (SST)
Before any sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable step that verifies the entire HPLC system (instrument, column, mobile phase) is performing correctly on the day of analysis.[7][8][9]
Typical SST Protocol:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five or six replicate injections of a DMDQ standard solution.
-
Calculate the key SST parameters.
| SST Parameter | Purpose | Common Acceptance Limit |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0[6] |
| Theoretical Plates (N) | Measures column efficiency. | N > 2000 |
| %RSD of Peak Area | Measures injection precision. | %RSD ≤ 2.0%[6] |
| %RSD of Retention Time | Measures pumping precision. | %RSD ≤ 1.0% |
Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding requires comparing it with other available techniques.
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// Edges start -> q1; q1 -> gcms [label=" Yes"]; q1 -> hplc [label="No "]; hplc -> q2; q2 -> qnmr [label="Yes "]; q2 -> hplc_uv [label="No "]; hplc_uv -> q3; q3 -> hplc_ms [label="Yes "]; q3 -> final [label="No "]; hplc_ms -> final; } caption [label="Fig. 2: Logic for Selecting an Analytical Technique.", fontsize=10, fontname="Arial"];
| Technique | Principle | Pros for DMDQ Analysis | Cons for DMDQ Analysis |
| HPLC-UV/PDA | Chromatographic separation followed by UV-Vis absorbance detection. | Gold standard for purity/impurity profiling; highly quantitative and reproducible; PDA provides peak purity information. | Requires impurities to have a UV chromophore; structural information is limited. |
| LC-MS | Chromatographic separation coupled with a mass spectrometer. | Provides molecular weight information, aiding in impurity identification; highly sensitive.[10][11] | Can be less quantitative than UV detection without appropriate standards; complex matrix can cause ion suppression. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry. | Excellent for identifying volatile or semi-volatile impurities. | DMDQ has low volatility, likely requiring derivatization; potential for on-column degradation at high temperatures. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides absolute purity without needing a specific DMDQ reference standard; gives definitive structural information.[12] | Lower sensitivity than HPLC; may not separate signals from structurally similar impurities, leading to an overestimation of purity. |
Experimental Protocol: A Validated RP-HPLC Method for DMDQ Purity
This section provides a detailed, self-validating protocol for the determination of DMDQ purity.
6.1. Reagents and Materials
-
DMDQ Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
6.2. Chromatographic Conditions
-
HPLC System: Quaternary pump, autosampler, column thermostat, PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 254 nm
-
Injection Volume: 10 µL
6.3. Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of DMDQ reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with Acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the DMDQ sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
6.4. Analysis and Purity Calculation
-
System Suitability: Inject the Working Standard Solution six times. Verify that all SST parameters (Tailing, Plates, %RSD) meet the criteria outlined in Section 4.
-
Analysis: Inject a blank (Acetonitrile), followed by the Working Standard Solution, and then the Sample Solution.
-
Identification: The principal peak in the sample chromatogram should have the same retention time as the main peak in the standard chromatogram.
-
Purity Calculation (Area Percent Method):
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks below the Limit of Quantitation (typically < 0.05%).
-
Calculate the percentage purity using the formula:
% Purity = (Area of DMDQ Peak / Sum of All Peak Areas) x 100
-
Final Assessment
The validation of an analytical method, particularly for a crucial intermediate like this compound, is a rigorous but essential process. A well-developed and validated RP-HPLC method, grounded in the principles of ICH Q2(R1), provides the highest degree of assurance in the purity of the material. By systematically evaluating column chemistry, optimizing the mobile phase, and comparing against orthogonal techniques, researchers and drug development professionals can build a robust analytical framework. This not only satisfies regulatory expectations but also ensures the integrity and quality of the entire downstream manufacturing process, safeguarding the path to a safe and effective final product.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Assayprism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
MDPI. (n.d.). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2018). Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). A novel method for the determination of chemical purity and assay of menaquinone-7. Comparison with the methods from the official USP monograph. Retrieved from [Link]
-
National Institutes of Health. (2018, December 21). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. Retrieved from [Link]
Sources
- 1. Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. assayprism.com [assayprism.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 10. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone: A Multi-Technique Approach Centered on NMR Spectroscopy
An In-Depth Technical Guide for Researchers
This guide provides a detailed characterization of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, a member of the diphenoquinone family. Diphenoquinones are a class of organic compounds featuring an extended quinonoid structure that are notable for their redox activity and potential applications as organic oxidants and materials for electrochemical devices.[1] A robust and unambiguous structural confirmation is paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose.
Here, we present a predictive yet comprehensive analysis of the ¹H and ¹³C NMR spectra of the target molecule. We will explain the rationale behind the expected chemical shifts and coupling patterns based on fundamental principles. Furthermore, we will objectively compare the structural insights gained from NMR with data obtainable from complementary analytical techniques, including UV-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Cyclic Voltammetry (CV), providing a holistic characterization framework.
Part 1: Definitive Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of organic molecules in solution. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.
Caption: Information provided by different analytical techniques.
UV-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For quinones, the key electronic transitions are the π → π* transitions within the conjugated system and the lower-energy n → π* transitions involving the non-bonding electrons of the carbonyl oxygens. [2]* Expected Data: As a colored compound, this compound is expected to show a characteristic absorption profile. By analogy with other quinones, we anticipate two main absorption regions:
-
An intense band in the UV region (250-300 nm) corresponding to π → π* transitions.
-
A less intense, broad band in the near-UV or visible region (>350 nm) corresponding to the n → π* transition, which is responsible for the compound's color. For example, 1,2-benzoquinone shows a maximum at 389 nm. [3][4]* Comparison with NMR: UV-Vis confirms the presence of the extended conjugated quinone chromophore but provides no information about the specific arrangement or nature of the alkyl substituents. It is an excellent complementary technique for confirming the core structure and for quantitative analysis.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the determination of its elemental formula, and its fragmentation pattern can offer clues about the molecule's structure. [5]* Expected Data: The molecular formula of this compound is C₂₈H₃₆O₂.
-
Molecular Ion (M⁺•): A high-resolution mass spectrum (e.g., ESI-TOF) should show a prominent molecular ion peak at an m/z corresponding to the exact mass of 420.2664.
-
Fragmentation: Common fragmentation pathways for such molecules under electron ionization (EI) would include the loss of a methyl radical (M-15) and the loss of a tert-butyl radical (M-57), leading to characteristic fragment ions.
-
-
Comparison with NMR: MS provides the molecular formula, which is a crucial piece of information that NMR alone cannot directly determine. The fragmentation pattern corroborates the presence of methyl and tert-butyl groups identified by NMR. Together, NMR and MS offer a near-complete structural picture.
Cyclic Voltammetry (CV)
-
Principle: CV is an electrochemical technique used to study the redox properties of a substance. [6]A potential is swept across a working electrode, and the resulting current is measured. For quinones, this technique is ideal for probing their characteristic ability to undergo reversible reduction.
-
Expected Data: Diphenoquinones are known to be reduced rapidly and reversibly. [1][7]The cyclic voltammogram of our target molecule in a suitable solvent (like acetonitrile) with a supporting electrolyte is expected to show two distinct, reversible one-electron reduction waves:
-
Q + e⁻ ⇌ Q⁻• (Formation of the semiquinone radical anion)
-
Q⁻• + e⁻ ⇌ Q²⁻ (Formation of the hydroquinone dianion) The reduction potentials for diphenoquinones are generally higher (less negative) than those of analogous benzoquinones, indicating they are stronger oxidizing agents. [1]* Comparison with NMR: CV provides no direct structural information. Instead, it characterizes the molecule's electronic function—its ability to accept electrons. This is critical for applications in redox flow batteries, catalysis, or electrochemistry, where the reduction potential is a key performance parameter. [8][9]
-
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, atom connectivity, molecular symmetry | Unambiguous structure elucidation | Requires soluble sample, relatively low sensitivity |
| UV-Vis | Electronic transitions, conjugation | High sensitivity, good for quantification | Provides little structural detail |
| MS | Molecular weight, elemental formula, fragmentation | High sensitivity, exact mass determination | Isomers can be difficult to distinguish |
| CV | Redox potentials, electrochemical behavior | Probes electronic function, determines redox properties | Provides no direct structural information |
Conclusion
The comprehensive characterization of this compound relies on a synergistic, multi-technique approach. NMR spectroscopy serves as the indispensable foundation, providing the definitive structural blueprint of the molecule. This structural assignment is then powerfully corroborated and expanded upon by other techniques. Mass Spectrometry confirms the molecular formula, UV-Vis spectroscopy verifies the integrity of the conjugated quinonoid system, and Cyclic Voltammetry elucidates the molecule's functional redox properties. By integrating the insights from each of these methods, researchers can achieve a complete and self-validating understanding of the molecule's structure and function, which is essential for advancing its application in materials science and organic chemistry.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry.
- (n.d.). Analytical techniques for the characterization of quinone-based materials. ScienceDirect.
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. Available at: [Link]
- (n.d.). Supporting Information. ScienceOpen.
-
(n.d.). Analytical methods for quinone compound. ResearchGate. Available at: [Link]
-
(n.d.). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. ResearchGate. Available at: [Link]
-
(n.d.). A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. MDPI. Available at: [Link]
- (n.d.). Wiley-VCH 2008 - Supporting Information.
- (n.d.). Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones.
- (n.d.). Chemical shifts.
-
(n.d.). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. MDPI. Available at: [Link]
-
(n.d.). 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Efficient Electrochemical Synthesis of Robust, Densely Functionalized Water Soluble Quinones. PMC - NIH. Available at: [Link]
- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
(n.d.). Diphenoquinones Redux. PubMed. Available at: [Link]
-
(n.d.). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. PMC. Available at: [Link]
-
(n.d.). Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
(n.d.). Diphenoquinones Redux | Request PDF. ResearchGate. Available at: [Link]
-
(n.d.). Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra. PubMed. Available at: [Link]
-
(n.d.). Absorption spectrum, mass spectrometric properties, and electronic structure of 1,2-benzoquinone. PubMed. Available at: [Link]
Sources
- 1. Diphenoquinones Redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Absorption spectrum, mass spectrometric properties, and electronic structure of 1,2-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies in mass spectrometry. Part V. Mass spectra of benzoquinones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Diphenoquinone Derivatives for Researchers
This guide provides an in-depth technical comparison of the reactivity of various diphenoquinone derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explain the underlying principles governing their chemical behavior. By understanding the interplay of electronic and steric effects, researchers can better select or design diphenoquinone scaffolds with tailored reactivity for applications ranging from organic electronics to medicinal chemistry.
Introduction: The Diphenoquinone Core and Its Reactivity
Diphenoquinones are a class of organic compounds characterized by a quinonoid structure extended over two aromatic rings. This extended conjugation imparts unique electronic properties, making them fascinating subjects for chemical modulation. Their reactivity is primarily governed by two key factors:
-
Redox Behavior: The quinone moiety is inherently redox-active, readily undergoing one- or two-electron reduction to form the corresponding radical anion and dianion. The potential at which these reductions occur is highly sensitive to the nature of the substituents on the aromatic rings.
-
Electrophilicity: The carbon atoms of the quinonoid system, particularly those at the 3, 3', 5, and 5' positions, are electrophilic and susceptible to nucleophilic attack. This reactivity is also tunable through substitution.
This guide will dissect how different substituents on the diphenoquinone framework influence these two aspects of reactivity, providing both qualitative explanations and quantitative experimental data.
The Influence of Substituents on Redox Potential
The reduction potential of a diphenoquinone derivative is a direct measure of its ability to accept electrons. This property is paramount in applications such as organic batteries and as oxidizing agents in chemical synthesis. The electronic nature of the substituents plays a dominant role in modulating the redox potential.
Electronic Effects: A Hammett Correlation Perspective
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They decrease the electron density of the diphenoquinone ring system, making it more electron-deficient. This increased electrophilicity facilitates the acceptance of electrons, resulting in a higher (less negative) reduction potential . Computationally, this corresponds to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy.[1]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃, -C(CH₃)₃) and alkoxy (-OCH₃) groups are electron-donating. They increase the electron density of the ring system, making it more electron-rich. This makes the addition of electrons less favorable, leading to a lower (more negative) reduction potential . This is reflected in a higher LUMO energy.[1]
The following diagram illustrates the general principle of how substituents influence the LUMO energy and, consequently, the reduction potential.
Caption: Influence of EWGs and EDGs on LUMO energy and redox potential.
Comparative Redox Potentials of Diphenoquinone Derivatives
The following table summarizes the experimentally determined half-wave reduction potentials (E₁/₂) for a selection of diphenoquinone derivatives, as measured by cyclic voltammetry. These values provide a quantitative basis for comparing their reactivity as oxidizing agents.
| Derivative | Substituents (R) | First Reduction Potential (E₁/₂) vs. SCE [V] | Second Reduction Potential (E₂/₂) vs. SCE [V] | Reference |
| 3,3',5,5'-Tetra-tert-butyldiphenoquinone | -C(CH₃)₃ | -0.53 | -0.92 | [2] |
| 3,3',5,5'-Tetraisopropyldiphenoquinone | -CH(CH₃)₂ | -0.46 (in MeCN) | -0.81 (in MeCN) | [2] |
| Unsubstituted Diphenoquinone | -H | -0.09 | -0.47 | [2] |
Note: Potentials were measured in non-aqueous solvents (e.g., acetonitrile or DMF) with a supporting electrolyte. The specific values can vary slightly with experimental conditions.
From this data, it is evident that the electron-donating alkyl groups in the tetra-tert-butyl and tetraisopropyl derivatives make them more difficult to reduce (more negative reduction potentials) compared to the unsubstituted diphenoquinone. This aligns with the principles discussed above.
Steric Effects on Reactivity
While electronic effects primarily govern the thermodynamics of electron transfer, steric hindrance plays a crucial role in the kinetics of reactions involving nucleophilic attack. The bulky substituents at the 3, 3', 5, and 5' positions can physically obstruct the approach of a nucleophile to the electrophilic carbon centers.
Diphenoquinone derivatives that are unsubstituted at the 3,3',5,5'-positions are known to be highly reactive towards nucleophiles, readily undergoing reactions such as hydration and dimerization.[3] The introduction of sterically demanding groups at these positions, such as tert-butyl groups, significantly enhances the stability of the diphenoquinone by shielding the reactive sites.
The 3,3',5,5'-tetra-tert-butyldiphenoquinone is a classic example of a sterically hindered and, therefore, relatively stable diphenoquinone derivative.[2] This steric protection makes it a useful and handleable oxidizing agent in organic synthesis, as it is less prone to undesired side reactions with nucleophilic species present in the reaction mixture.
The following diagram illustrates the concept of steric shielding.
Caption: Steric hindrance affecting nucleophilic attack.
Reactivity with Nucleophiles: A Kinetic Perspective
The reaction of diphenoquinones with nucleophiles typically proceeds via a Michael-type addition to the electron-deficient carbon atoms of the quinonoid system. The rate of this reaction is influenced by both the electronic nature of the diphenoquinone and the nucleophilicity of the attacking species.
While specific kinetic data for a wide range of diphenoquinone derivatives is scarce, the principles of quinone reactivity can be applied. Electron-withdrawing substituents, which increase the reduction potential, also enhance the electrophilicity of the ring carbons, leading to a faster reaction with nucleophiles . Conversely, electron-donating groups will decrease the rate of nucleophilic attack .
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the key experimental techniques discussed in this guide.
Protocol for Cyclic Voltammetry of Diphenoquinone Derivatives
This protocol outlines the procedure for determining the redox potentials of diphenoquinone derivatives in a non-aqueous solvent.
Objective: To measure the half-wave reduction potentials of a diphenoquinone derivative.
Materials:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
High-purity non-aqueous solvent (e.g., acetonitrile or DMF), dried over molecular sieves
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Diphenoquinone derivative of interest
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in ethanol, and dry thoroughly.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M TBAPF₆) in the chosen solvent. Prepare a stock solution of the diphenoquinone derivative in the same electrolyte solution (typically 1-5 mM).
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and ensure the absence of impurities.
-
Sample Analysis: Add the diphenoquinone stock solution to the cell to achieve the desired final concentration. Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction peaks, and then reversing the scan.
-
Data Analysis: Determine the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂) can be approximated as the average of the cathodic and anodic peak potentials for a reversible process.
Caption: Workflow for Cyclic Voltammetry of Diphenoquinones.
Protocol for Kinetic Analysis of Nucleophilic Addition by UV-Vis Spectroscopy
This protocol describes a method to determine the rate of reaction between a diphenoquinone derivative and a model nucleophile.
Objective: To determine the pseudo-first-order rate constant for the reaction of a diphenoquinone derivative with a nucleophile.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Solvent (e.g., acetonitrile or a buffered aqueous solution)
-
Diphenoquinone derivative stock solution
-
Nucleophile stock solution (e.g., a thiol like glutathione or an amine like butylamine)
Procedure:
-
Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the diphenoquinone derivative. Equilibrate the cell holder to the desired reaction temperature.
-
Solution Preparation: Prepare a stock solution of the diphenoquinone derivative of known concentration. Prepare a series of stock solutions of the nucleophile at different concentrations, ensuring that the nucleophile will be in large excess compared to the diphenoquinone.
-
Kinetic Run: a. Pipette a known volume of the diphenoquinone stock solution into a cuvette containing the solvent. b. Place the cuvette in the spectrophotometer and record the initial absorbance (A₀). c. Initiate the reaction by adding a small volume of the nucleophile stock solution to the cuvette, quickly mix, and start recording the absorbance as a function of time.
-
Data Analysis: a. The reaction is followed by monitoring the decrease in absorbance of the diphenoquinone. b. For a reaction under pseudo-first-order conditions (i.e., [Nucleophile] >> [Diphenoquinone]), the natural logarithm of the absorbance versus time should be linear. c. The pseudo-first-order rate constant (k_obs) is the negative of the slope of the ln(A) vs. time plot. d. To determine the second-order rate constant (k₂), plot k_obs versus the concentration of the nucleophile for the series of experiments. The slope of this plot is k₂.
Caption: Workflow for Kinetic Analysis by UV-Vis Spectroscopy.
Conclusion
The reactivity of diphenoquinone derivatives is a rich and tunable landscape governed by the delicate interplay of electronic and steric effects. By judiciously choosing substituents, researchers can fine-tune the redox potential and susceptibility to nucleophilic attack. Electron-withdrawing groups enhance both the oxidizing power and the rate of nucleophilic addition, while electron-donating groups have the opposite effect. Steric bulk, particularly at the 3,3',5,5'-positions, provides a crucial tool for stabilizing these molecules and controlling their kinetic reactivity. The experimental protocols provided herein offer a robust starting point for the quantitative evaluation of new diphenoquinone derivatives, enabling a more rational design of these versatile compounds for a wide array of chemical applications.
References
-
Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 2016, 6, 89827-89835.
-
Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone-Based Compounds. ChemElectroChem, 2020, 7, 1-10.
-
Diphenoquinones Redux. The Journal of Organic Chemistry, 2022, 87 (12), 7673–7695.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Substituted Diphenoquinones
Introduction: Navigating the Analytical Landscape for Diphenoquinones
Substituted diphenoquinones are a class of organic compounds characterized by a quinone structure, which imparts distinct redox and chromophoric properties. These molecules are of significant interest in materials science, organic synthesis, and pharmaceutical development, often acting as potent oxidizing agents or building blocks for complex polymers. The specific compound of interest for this guide is 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone.
While direct analytical literature for this precise molecule is sparse, its core structure is closely related to the well-characterized and commercially available 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ). The analytical principles and methodologies developed for DPQ and other sterically hindered quinones are directly transferable and serve as an authoritative foundation for developing robust quantitative methods for this compound.
This guide provides an in-depth comparison of the primary analytical techniques suitable for the quantification of this class of compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible (UV-Vis) Spectroscopy, and Electrochemical Methods. We will explore the fundamental principles behind each technique, provide validated experimental protocols, and offer expert insights into the causal factors guiding methodological choices, ensuring scientific integrity and trustworthiness in your analytical workflows.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is arguably the most powerful and versatile technique for the quantification of substituted diphenoquinones. Its strength lies in its ability to physically separate the analyte from a complex matrix before detection, thereby providing exceptional specificity and accuracy. For non-polar molecules like diphenoquinones, a reverse-phase (RP) HPLC setup is the logical choice.
Causality Behind the Method: Why Reverse-Phase HPLC?
The diphenoquinone structure, with its aromatic rings and bulky alkyl groups (dimethyl and di-tert-butyl), is inherently hydrophobic. Reverse-phase chromatography utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The hydrophobic analyte interacts strongly with the stationary phase, and its elution is controlled by increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase. This mechanism allows for fine-tuned separation from polar impurities or related compounds with different substitution patterns.
Experimental Protocol: HPLC with UV Detection (HPLC-UV)
This protocol is a self-validating system for the routine quantification of diphenoquinones.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A smaller particle size (e.g., 3 µm) can be used for faster UPLC applications.[1]
-
Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and Water (e.g., 85:15 v/v). A small amount of acid, like 0.1% phosphoric acid or formic acid (for MS compatibility), can be added to sharpen peaks.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at the absorbance maximum (λmax) of the diphenoquinone. For quinone derivatives, this is typically in the 240-260 nm and/or 400-450 nm range.[2] A DAD is invaluable for confirming peak purity and identity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation & Calibration:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Dissolve the unknown sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
-
-
Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve (R² > 0.999).
-
Accuracy: Perform spike-recovery experiments at three concentration levels. Recoveries should be within 98-102%. A study on a similar compound showed recoveries of 99.00% to 101.00%.[3]
-
Precision: Analyze replicate injections of a standard. The relative standard deviation (RSD) should be <2%.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
-
Advanced Detection: HPLC-Mass Spectrometry (LC-MS)
For ultimate selectivity, especially in complex matrices like biological fluids or reaction mixtures, coupling HPLC to a mass spectrometer is the authoritative choice. LC-MS provides mass-to-charge ratio information, confirming the molecular weight of the eluting peak and enabling structural elucidation. While highly sensitive and specific, it requires more complex and expensive equipment.[4]
Workflow Visualization: HPLC Analysis
Caption: Workflow for quantification via HPLC-UV.
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is another high-resolution separation technique suitable for analytes that are thermally stable and sufficiently volatile. Substituted diphenoquinones generally meet these criteria, making GC a viable and powerful alternative to HPLC, particularly when coupled with a mass spectrometer (GC-MS).
Causality Behind the Method: Why GC?
The core principle of GC involves vaporizing the sample and partitioning it between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inside of a long capillary column.[5] Separation is based on the differential partitioning of compounds based on their boiling points and interactions with the stationary phase. For a semi-volatile compound like a diphenoquinone, GC can provide extremely sharp peaks and, therefore, excellent resolution and sensitivity.
Experimental Protocol: GC with Mass Spectrometry Detection (GC-MS)
GC-MS is the gold standard for GC analysis as it provides both quantitative data and structural confirmation, making the protocol a self-validating system.[6]
-
Instrumentation: A GC system with a split/splitless injector, a capillary column oven, and a Mass Spectrometer detector.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), 30 m length, 0.25 mm i.d., 0.25 µm film thickness. High-resolution gas chromatography (HRGC) with capillary columns is essential for separating complex mixtures.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 280 °C. The high temperature ensures complete vaporization.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes. This temperature program ensures the elution of the analyte in a reasonable time without degradation.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 50 to 550.
-
-
Sample Preparation & Calibration:
-
Prepare a stock solution in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Create calibration standards by serial dilution.
-
An internal standard (e.g., a stable, deuterated polycyclic aromatic hydrocarbon) is highly recommended for optimal accuracy.
-
Dissolve and dilute the unknown sample in the same solvent to fit the calibration range.
-
-
Data Analysis:
-
Quantify using the peak area of a characteristic ion (the quant ion).
-
Confirm identity by the presence and ratio of qualifier ions and by matching the mass spectrum to a reference standard or library (like NIST).[6]
-
Workflow Visualization: GC-MS Analysis
Caption: Workflow for quantification via GC-MS.
UV-Visible Spectroscopy: For Rapid, High-Throughput Screening
UV-Vis spectroscopy is a simple, fast, and cost-effective method for quantification. Its applicability is based on the Beer-Lambert Law, which relates absorbance to concentration. The conjugated π-system of the diphenoquinone structure results in strong absorption in the UV-Vis region, making this technique highly suitable for pure samples or simple mixtures.
Causality Behind the Method: Why UV-Vis?
The quinone chromophore exhibits characteristic electronic transitions (π→π* and n→π*) that absorb light at specific wavelengths.[2] This property allows for direct quantification by measuring the amount of light absorbed by a solution containing the analyte. The primary limitation is its lack of selectivity; any other substance in the sample that absorbs at the chosen wavelength will interfere with the measurement.
Experimental Protocol: Spectrophotometric Quantification
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Methodology:
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest (e.g., Acetonitrile, Ethanol, or Hexane).
-
Wavelength Selection: Scan a dilute solution of the diphenoquinone from 200 to 700 nm to identify the wavelength of maximum absorbance (λmax). Quinone derivatives typically show a strong, sharp band around 240-260 nm and a broader, weaker band around 400-450 nm.[2]
-
Calibration: Prepare a series of standards in the chosen solvent. Measure the absorbance of each at the λmax and plot a calibration curve of Absorbance vs. Concentration.
-
Quantification: Measure the absorbance of the unknown sample (diluted to be within the linear range of the curve) and determine its concentration from the calibration equation.
-
Electrochemical Methods: A High-Sensitivity Approach
The defining characteristic of a quinone is its ability to undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This intrinsic redox activity makes electrochemical techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), highly sensitive methods for quantification.
Causality Behind the Method: Why Electrochemistry?
Electrochemical methods measure the current that results from the oxidation or reduction of an analyte at an electrode surface as a function of applied potential.[8] For a quinone (Q), the reaction is: Q + 2e⁻ + 2H⁺ ⇌ H₂Q (Hydroquinone)
The peak current generated during this reduction is directly proportional to the concentration of the quinone in the solution. These methods can be exceptionally sensitive but are prone to interference from other electroactive species in the sample matrix. They are often used as detection methods for HPLC (HPLC-ECD), combining the selectivity of chromatography with the sensitivity of electrochemistry.[4]
Conceptual Protocol: Voltammetric Quantification
-
Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).[9]
-
Methodology:
-
System Setup: Dissolve the sample in a solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) to ensure conductivity.
-
Measurement: Scan the potential over the range where the quinone reduction occurs.
-
Calibration: Generate a calibration curve by plotting the peak current from the voltammogram against the concentration of a series of standards.
-
Quantification: Measure the peak current of the unknown sample and determine its concentration from the calibration curve.
-
Comparative Guide to Analytical Methods
The choice of the optimal analytical method depends on a balance of required performance, sample complexity, and available resources.
Decision Logic: Selecting the Right Tool
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy | Electrochemical Methods |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility/boiling point | Light absorption by chromophores | Redox reaction at an electrode surface |
| Selectivity | High to Very High | Very High | Low | Moderate to Low |
| Sensitivity (LOD) | ng/mL to low µg/mL | pg/mL to ng/mL | High µg/mL to mg/mL | pg/mL to ng/mL |
| Speed | Moderate (5-15 min/sample) | Moderate (10-25 min/sample) | Very Fast (<1 min/sample) | Fast (1-5 min/sample) |
| Cost & Complexity | Moderate | High | Low | Low to Moderate |
| Advantages | Robust, versatile, high accuracy, good for non-volatile compounds | Excellent resolution, provides structural confirmation (MS) | Simple, inexpensive, high throughput | Extremely sensitive, portable instrumentation possible |
| Disadvantages | Higher solvent consumption | Requires volatile & thermally stable analyte | Prone to interference, not suitable for complex mixtures | Prone to matrix effects and electroactive interferences |
Conclusion and Recommendations
The quantification of this compound can be approached with a high degree of confidence using methods validated for structurally similar compounds.
-
For routine quality control of pure substances or simple formulations where speed and cost are critical, UV-Visible Spectroscopy is the most efficient choice.
-
For reliable and accurate quantification in research, development, and quality assurance settings with moderately complex samples, HPLC-UV stands as the gold standard, offering an excellent balance of performance, cost, and robustness.
-
For applications requiring the highest level of certainty , such as impurity profiling, analysis in complex biological or environmental matrices, or definitive structural confirmation, GC-MS or LC-MS are the authoritative and indispensable tools.
By understanding the fundamental principles and causal logic behind each technique, researchers can select and develop the most appropriate, trustworthy, and self-validating analytical method for their specific scientific needs.
References
- Separation of 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone on Newcrom R1 HPLC column.SIELC Technologies.
- A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction.
- A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein.SciELO.
- How To Read Gas Chromatography Analysis?Chemistry For Everyone - YouTube.
- Analytical Methods for 2,3-benzofuran.
- Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones.Royal Society of Chemistry.
- Gas chromatography and mass spectroscopic determination of phytocompounds.Scholars Research Library.
- 3,5-Di-tert-butyl-1,2-benzoquinone.
- 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ.Organic Chemistry Portal.
- Quantitative determination of hydroquinone via electrochemical methods at nano-architecture platinum electrode.
- In Situ Techniques for Quinone-Mediated Electrochemical Carbon Capture and Release in Aqueous Environments.ChemRxiv.
- Electrochemical Study of Quinone-Mediated Extracellular Electron Transfer in Escherichia coli during Glucose Oxidation Metabolism.
Sources
- 1. Separation of 3,3’,5,5’-Tetra-tert-butyl-4,4’-dibenzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Confirmation of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the structural elucidation of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, a molecule of interest in various research domains. We will explore the application of key spectroscopic techniques, comparing the expected data for our target molecule with the experimentally-derived data of a closely related analogue, 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), to provide a robust framework for its characterization.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately its biological activity. In drug development, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and pharmacokinetics. Therefore, employing a suite of orthogonal analytical techniques is not merely a procedural step but a critical component of ensuring the integrity and reproducibility of research findings. Diphenoquinones, with their extended conjugated systems, present unique spectral features that, when correctly interpreted, provide a detailed structural fingerprint.
A Multi-faceted Approach to Structural Confirmation
A conclusive structural determination relies on the convergence of data from multiple analytical methods. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and self-validating picture. The primary methods for the characterization of this compound and its analogues include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.
Below, we delve into the principles and expected outcomes for each of these techniques in the context of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound, we can predict the following signals in its proton NMR spectrum:
-
tert-Butyl Protons: A sharp singlet, integrating to 18 protons, arising from the two equivalent tert-butyl groups. The chemical shift is expected in the upfield region, typically around 1.2-1.4 ppm.
-
Methyl Protons: A singlet, integrating to 6 protons, from the two equivalent methyl groups attached to the quinone rings. Its chemical shift would likely be in the range of 2.0-2.3 ppm.
-
Vinyl Protons: Two singlets, each integrating to 2 protons, corresponding to the vinylic protons on each of the quinone rings. Due to the electron-withdrawing nature of the carbonyl groups and the aromatic system, these protons are expected to be deshielded and appear in the downfield region, around 6.5-7.5 ppm. The slight difference in their chemical environments might lead to two distinct singlets.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show the following key signals:
-
Carbonyl Carbons: A signal in the highly deshielded region, typically between 180-190 ppm, characteristic of quinone carbonyls.
-
Olefinic Carbons: Signals for the sp² hybridized carbons of the quinone rings, appearing in the range of 120-150 ppm.
-
tert-Butyl Carbons: Two signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl groups, expected around 35 ppm and 30 ppm, respectively.
-
Methyl Carbons: A signal for the methyl group carbons attached to the rings, likely appearing in the range of 15-20 ppm.
Experimental Protocol for NMR Analysis[1][2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are typically used, but may be optimized for concentration and relaxation times.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum of this compound
For this compound (C₂₂H₂₈O₂), the molecular weight is 324.46 g/mol .[3] In an electron ionization (EI) mass spectrum, we would expect to see:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 324, corresponding to the intact molecule with one electron removed.
-
Fragment Ions: Characteristic fragmentation may involve the loss of a methyl group (M-15) leading to a peak at m/z = 309, or the loss of a tert-butyl group (M-57) resulting in a peak at m/z = 267. Cleavage of the bond connecting the two rings is also a possibility.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)[5][6]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[4]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[5][6]
-
Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.
Predicted IR Spectrum of this compound
The IR spectrum of our target molecule is expected to be dominated by the following absorption bands:
-
C=O Stretching: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of the conjugated carbonyl groups in the quinone system.
-
C=C Stretching: Absorptions in the 1600-1650 cm⁻¹ region corresponding to the carbon-carbon double bonds within the quinone rings.
-
C-H Stretching: Bands just above 3000 cm⁻¹ for the vinylic C-H bonds and just below 3000 cm⁻¹ for the C-H bonds of the methyl and tert-butyl groups.
-
C-H Bending: Characteristic bending vibrations for the methyl and tert-butyl groups in the 1350-1470 cm⁻¹ region.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[8][9]
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.[7]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[8]
-
Spectrum Acquisition: The infrared beam is passed through the ATR crystal, where it undergoes internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies. The attenuated beam is then directed to the detector.
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background is automatically subtracted by the instrument's software.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds with extensive conjugation, like diphenoquinones, this technique is particularly informative.
Predicted UV-Vis Spectrum of this compound
The extended π-system of the diphenoquinone core will give rise to strong absorptions in the UV-Vis region. We can anticipate:
-
π → π* Transitions: Intense absorption bands in the UV region (typically 200-400 nm) due to electronic transitions within the conjugated system. The exact position of the maximum absorption (λ_max) is sensitive to the substitution pattern.
-
n → π* Transitions: Weaker absorption bands at longer wavelengths, possibly extending into the visible region, arising from the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital.
Experimental Protocol for UV-Vis Spectroscopy[10][11]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Blank Measurement: The cuvette is filled with the pure solvent, and a blank spectrum is recorded to zero the instrument.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).[9]
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are determined.
Comparative Analysis: this compound vs. 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ)
To provide a practical context for the structural confirmation, we will compare the predicted spectroscopic data for our target molecule with the known data for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), a commercially available and well-characterized analogue.[10]
| Spectroscopic Feature | This compound (Predicted) | 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) (Experimental)[10][11] | Key Structural Difference and Spectral Impact |
| ¹H NMR | |||
| tert-Butyl Protons | ~1.2-1.4 ppm (singlet, 18H) | ~1.3 ppm (singlet, 36H) | DPQ has four tert-butyl groups, leading to a larger integration value. |
| Methyl Protons | ~2.0-2.3 ppm (singlet, 6H) | N/A | The presence of methyl groups in the target molecule will give a characteristic downfield singlet. |
| Vinyl Protons | ~6.5-7.5 ppm (two singlets, 2H each) | ~7.1 ppm (singlet, 4H) | The vinyl protons in DPQ are equivalent due to symmetry. The methyl and tert-butyl groups in the target molecule may induce slight non-equivalence. |
| ¹³C NMR | |||
| Carbonyl Carbons | ~180-190 ppm | ~186 ppm | The electronic environment of the carbonyls is similar in both molecules. |
| Methyl Carbons | ~15-20 ppm | N/A | A signal unique to the target molecule. |
| Mass Spec (M⁺) | m/z = 324 | m/z = 408 | The difference in molecular weight (84 amu) corresponds to the replacement of two tert-butyl groups with two methyl groups. |
| IR (C=O stretch) | ~1650-1680 cm⁻¹ | ~1660 cm⁻¹ | The position of the carbonyl stretch is expected to be very similar. |
Visualizing the Workflow and Structures
To further clarify the process and the structural comparison, the following diagrams are provided.
Figure 1: An overview of the experimental workflow for the structural confirmation of a synthesized organic compound.
Figure 2: A comparison of the chemical structures of the target molecule and its analogue, DPQ.
Conclusion
The structural confirmation of this compound requires a systematic and multi-pronged analytical approach. By leveraging the combined power of NMR, MS, IR, and UV-Vis spectroscopy, a detailed and unambiguous structural assignment can be achieved. The comparative analysis with a well-characterized analogue like DPQ provides a valuable benchmark for interpreting the spectral data. This guide serves as a comprehensive resource for researchers, outlining not only the expected spectral features but also the underlying principles and practical experimental protocols necessary for rigorous scientific investigation.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research and Applications, 8(3), 1-2. Retrieved from [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Unknown. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for... - ResearchGate. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Unknown. (2023, August 29). ATR-FTIR. Chemistry LibreTexts. Retrieved from [Link]
-
Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Retrieved from [Link]
-
Unknown. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]
-
Unknown. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3). Retrieved from [Link]
-
Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Unknown. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. Retrieved from [Link]
-
Unknown. (n.d.). Advanced Nmr Techniques Organic. Retrieved from [Link]
-
Unknown. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Unknown. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
-
Unknown. (n.d.). NMR Spectroscopy. MSU chemistry. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
Unknown. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]
-
Unknown. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. Retrieved from [Link]
-
Unknown. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]
-
Unknown. (2012). Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-t-butyl-p-benzoquinone. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetrabis(tert-butyl)stilbenequinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S20 1 H-NMR of 3,3 ′ ,5,5 ′ -tetra-tert-butyldiphenoquinone (DPQ).... Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
-
mzCloud. (n.d.). 2 5 di tert Butylhydroquinone. Retrieved from [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. This compound CAS#: 126657-30-5 [m.chemicalbook.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. agilent.com [agilent.com]
- 9. longdom.org [longdom.org]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis for Researchers: 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone vs. Benzoquinone
In the landscape of synthetic chemistry, the choice of an oxidizing agent is pivotal, dictating not only the reaction's success but also influencing downstream purification and overall process efficiency. Among the plethora of available oxidants, quinones stand out for their versatility. This guide provides an in-depth, data-driven comparison between the sterically hindered 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, more commonly known as 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ), and the archetypal p-benzoquinone. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make an informed selection based on electrochemical properties, steric and electronic effects, and practical performance in organic synthesis.
At a Glance: Key Physicochemical and Electrochemical Properties
A direct comparison of the fundamental properties of DPQ and p-benzoquinone reveals significant differences that underpin their distinct reactivity and applicability.
| Property | This compound (DPQ) | p-Benzoquinone |
| Molecular Formula | C₂₈H₄₀O₂ | C₆H₄O₂ |
| Molecular Weight | 408.6 g/mol | 108.09 g/mol |
| Appearance | Red to dark blue/black crystalline powder | Bright-yellow crystals |
| First Reduction Potential (E'₁) | -0.27 V vs Ag/AgCl | +0.225 V vs Ag/AgCl |
| Second Reduction Potential (E'₂) | -0.72 V vs Ag/AgCl | Not applicable (single ring) |
Note: Redox potentials are highly dependent on experimental conditions such as solvent and electrolyte. The values presented are for comparative purposes.
Delving Deeper: A Mechanistic and Performance Comparison
Electrochemical Characteristics: The Driving Force of Oxidation
The oxidizing strength of a quinone is intrinsically linked to its reduction potential; a more positive potential indicates a stronger oxidant. Cyclic voltammetry data reveals that DPQ exhibits two distinct, reversible one-electron reduction steps. In a representative study, these were observed at -0.27 V and -0.72 V (versus an Ag/AgCl reference electrode). In stark contrast, p-benzoquinone undergoes a two-electron reduction at a significantly more positive potential, with reported values around +0.225 V vs Ag/AgCl under comparable conditions.
This substantial difference in redox potential signifies that p-benzoquinone is a considerably stronger oxidizing agent than DPQ . The extended conjugation and the presence of electron-donating alkyl groups in DPQ decrease its electron affinity, making it less readily reduced.
Caption: Relationship between reduction potential and oxidizing strength.
The Decisive Role of Substituents: Steric Hindrance and Electronic Effects
The performance divergence between DPQ and benzoquinone is a direct consequence of the substituents on their respective quinonoid rings.
-
Steric Hindrance: The four bulky tert-butyl groups on the DPQ framework create significant steric shielding around the carbonyl groups and the aromatic rings. This steric bulk has profound implications:
-
Selectivity: It can impart selectivity in oxidation reactions by favoring attack at less hindered sites on a substrate.
-
Reaction Rate: The steric hindrance can also impede the approach of substrates, potentially leading to slower reaction rates compared to the sterically unencumbered benzoquinone.
-
Product Profile: A key advantage of DPQ is that its reduced form, a biphenol, is a poor nucleophile due to steric hindrance. This prevents it from participating in undesired side reactions with electrophilic starting materials or products, a common issue with the hydroquinone formed from benzoquinone.[1]
-
-
Electronic Effects: The methyl groups on the DPQ backbone are electron-donating, which, as previously mentioned, contributes to its lower redox potential. In contrast, the unsubstituted nature of benzoquinone makes it more electron-deficient and thus a stronger oxidant.
Caption: Structural and electronic effects on quinone properties.
Performance in Application: A Tale of Two Oxidants
The theoretical differences translate into distinct practical applications in organic synthesis.
p-Benzoquinone is a workhorse oxidant for a wide array of transformations, including:
-
Dehydrogenation reactions.
-
As a component in Wacker-Tsuji oxidations.
-
As a dienophile in Diels-Alder reactions.
Its high oxidizing power and small size make it a versatile reagent. However, the nucleophilicity of the resulting hydroquinone can lead to complications, such as Michael additions or other side reactions.
DPQ , on the other hand, is the preferred oxidant in scenarios where the side reactions of hydroquinone are problematic. It is frequently employed in:
-
N-heterocyclic carbene (NHC) catalyzed oxidations of aldehydes.[1]
-
Oxidative coupling reactions.
-
Reactions involving sensitive electrophilic groups that would react with hydroquinone.[1]
A notable example is in the catalytic oxidation of sodium sulfide, where a related stilbenequinone demonstrated higher catalytic activity than DPQ, illustrating how subtle structural changes can fine-tune performance for specific applications.
Experimental Protocols: A Guide to Comparative Evaluation
To empirically determine the most suitable oxidant for a novel application, a standardized comparative study is essential. Below are outlined protocols for assessing both the electrochemical properties and the synthetic performance.
Protocol 1: Comparative Analysis of Redox Potentials via Cyclic Voltammetry
This experiment provides a quantitative measure of the oxidizing strength of the two quinones.
Objective: To determine and compare the reduction potentials of DPQ and p-benzoquinone under identical conditions.
Materials:
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat
-
Electrochemical cell
-
DPQ and p-benzoquinone
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as a supporting electrolyte
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Analyte Solution Preparation: Prepare separate ~1 mM solutions of DPQ and p-benzoquinone in the electrolyte solution.
-
Deoxygenation: Purge each analyte solution with dry nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before each measurement.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to encompass the reduction peaks, and then reversing the scan. A typical scan rate is 100 mV/s.
-
Record the voltammogram for both the DPQ and p-benzoquinone solutions.
-
-
Data Analysis:
-
Determine the cathodic (Epc) and anodic (Epa) peak potentials for each redox event.
-
Calculate the formal reduction potential (E°') for each reversible couple as the average of Epc and Epa.
-
Compare the E°' values to quantify the difference in oxidizing strength.
-
Caption: Workflow for comparative cyclic voltammetry.
Protocol 2: Comparative Oxidation of a Secondary Alcohol
This experiment assesses the practical performance of the two quinones in a common synthetic transformation.
Objective: To compare the yield and reaction time for the oxidation of a model secondary alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone) using DPQ and p-benzoquinone.
Materials:
-
1-Phenylethanol
-
DPQ
-
p-Benzoquinone
-
Suitable catalyst (e.g., a palladium or ruthenium complex, if required for the chosen reaction conditions)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Reaction flasks, stir plates, and heating mantles
-
Thin-layer chromatography (TLC) plates and developing system
-
Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) for product identification and quantification
-
Internal standard for quantitative analysis (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
Set up two identical reaction flasks, each charged with 1-phenylethanol (1 mmol) and a magnetic stir bar in the chosen solvent (10 mL).
-
Add an internal standard for quantitative analysis.
-
If a catalyst is used, add it to each flask.
-
-
Oxidant Addition:
-
To one flask, add p-benzoquinone (1.2 equivalents).
-
To the second flask, add DPQ (1.2 equivalents).
-
-
Reaction Monitoring:
-
Stir both reactions at a constant temperature (e.g., room temperature or an elevated temperature).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by TLC, or after a set time), quench the reactions (e.g., by adding a saturated solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent.
-
Dry the organic layer, filter, and concentrate.
-
Analyze the crude product mixture by GC-MS or ¹H NMR to determine the yield of acetophenone in each reaction by comparing the product signal to the internal standard.
-
-
Performance Comparison:
-
Compare the reaction times and the isolated or quantitative yields of acetophenone for both oxidants.
-
Conclusion and Recommendations
The choice between this compound (DPQ) and p-benzoquinone is not a matter of inherent superiority but of strategic application.
-
Choose p-Benzoquinone for:
-
Applications requiring a strong, cost-effective oxidizing agent.
-
Reactions where the nucleophilicity of the resulting hydroquinone is not a concern.
-
Transformations where high reactivity and rapid conversion are paramount.
-
-
Choose DPQ for:
-
Oxidations of substrates containing sensitive electrophilic functional groups.
-
Reactions where a non-nucleophilic, easily separable byproduct is crucial for simplifying purification.
-
Catalytic systems where the oxidant's role is to regenerate the active catalyst without interfering with the substrate or product.
-
By understanding the fundamental electrochemical, steric, and electronic differences between these two quinones and validating their performance through standardized experimental protocols, researchers can optimize their synthetic strategies, leading to improved yields, higher purity, and more efficient discovery and development processes.
References
-
Organic Chemistry Portal. 3,3',5,5'-tetra-tert-butyldiphenoquinone, DPQ. Available at: [Link]
- Tümer, M., Aslantaş, M., Sahin, E., & Deligönül, N. (2008). Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 477–481.
- Huskinson, B., Marshak, M. P., Gerhardt, M. R., & Aziz, M. J. (2013). Benzoquinone-Hydroquinone Couple for Flow Battery. MRS Online Proceedings Library, 1491.
- Khang, K. H., Akhmadullin, R. M., Akhmadullina, F. Y., Zakirov, R. K., Akhmadullina, A. G., & Gazizov, A. S. (2018). Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-stilbenequinone and Its Catalytic Activity in the Liquid-Phase Oxidation of Inorganic Sulfides. Russian Journal of Organic Chemistry, 54(7), 1008–1013.
- Parkin, A. (2015). Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society, 137(42), 13498–13506.
- Gao, Y., et al. (2016). Quinone-Catalyzed Selective Oxidation of Organic Molecules.
Sources
A Comparative Guide to the Electrochemical Properties of Diphenoquinones
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of diphenoquinones against other prominent redox-active organic molecules, namely viologens and phenazines. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that are crucial for leveraging these molecules in applications ranging from organic electronics to drug development.
Introduction: The Landscape of Redox-Active Organics
The field of organic electronics and bioelectrochemistry is continually searching for molecules with tunable and stable redox properties. Among these, quinone-based structures have long been a focus due to their prevalence in biological electron transport chains and their potential in energy storage systems.[1] Diphenoquinones, with their extended π-conjugated system compared to simpler benzoquinones, offer intriguing electrochemical characteristics that warrant a detailed comparative analysis.[1] This guide will dissect the electrochemical behavior of diphenoquinones, contrasting them with two other major classes of redox-active organic compounds: viologens and phenazines. This comparison will provide researchers with the necessary framework to select the most appropriate molecular scaffold for their specific application.
The Electrochemical Profile of Diphenoquinones
Diphenoquinones are characterized by two cyclohexadienone rings linked by a carbon-carbon double bond. This extended quinonoid structure is central to their electrochemical behavior.
Redox Mechanism: A Two-Electron Affair
Electrochemical studies, primarily using cyclic voltammetry (CV), have revealed that diphenoquinones typically undergo a reversible two-electron reduction process.[1] This process occurs in two successive one-electron steps, forming a stable radical anion intermediate (semiquinone) and then a dianion.
Caption: Redox pathway of diphenoquinones.
The key takeaway for researchers is the inherent stability of the radical anion, which is a direct consequence of the extensive electron delocalization across the entire molecular framework. This stability is a desirable trait in applications requiring multi-stage redox switching.
Redox Potentials: A Comparative Advantage
A significant feature of diphenoquinones is their higher reduction potentials compared to analogous benzoquinones.[1] This means that diphenoquinones are more readily reduced, a property that can be advantageous in designing high-voltage organic batteries or sensitive electrochemical sensors. The substitution pattern on the aromatic rings can further tune these potentials. Electron-withdrawing groups will generally increase the reduction potential, making the molecule even easier to reduce, while electron-donating groups will have the opposite effect.
Comparative Analysis: Diphenoquinones vs. Alternatives
To fully appreciate the electrochemical landscape, a direct comparison with other well-established redox-active organic molecules is essential.
Viologens: Stepwise and Colorful Redox Chemistry
Viologens, or 4,4'-bipyridinium salts, are another important class of redox-active organic molecules. Their electrochemical behavior is characterized by two distinct and reversible one-electron reduction steps.
Caption: Redox states of viologens.
A hallmark of viologens is the intense color change that accompanies their reduction, making them ideal for electrochromic devices.[2]
Phenazines: pH-Dependent Redox Shuttles
Phenazines are nitrogen-containing heterocyclic compounds that also exhibit reversible two-electron redox chemistry. A key distinguishing feature of phenazines is the strong dependence of their redox potentials on pH, owing to the involvement of protons in their reduction.
Caption: Redox transformation of phenazines.
This pH dependence makes phenazines excellent candidates for applications in biological sensing and as redox mediators in bioelectrochemical systems.
Performance Metrics: A Head-to-Head Comparison
| Property | Diphenoquinones | Viologens | Phenazines |
| Redox Mechanism | Two successive one-electron transfers | Two successive one-electron transfers | Two-electron, two-proton transfer |
| Typical Redox Potentials (vs. SHE) | Higher than benzoquinones (e.g., -0.5 to -1.0 V in aprotic media) | Tunable (e.g., -0.4 to -0.9 V for the first reduction) | pH-dependent (e.g., -0.1 to -0.3 V at pH 7) |
| Electron Transfer Kinetics | Generally rapid and reversible | Generally fast and reversible | Generally rapid, can be influenced by proton availability |
| Key Features | Extended conjugation, stable radical anion | Intense color change upon reduction, stable radical cation | pH-dependent redox potential |
| Primary Applications | Organic batteries, electrocatalysis | Electrochromic devices, redox indicators | Biosensors, redox mediators |
Experimental Protocols: Unveiling Electrochemical Properties
The primary technique for characterizing the electrochemical properties of these molecules is cyclic voltammetry (CV).
Step-by-Step Cyclic Voltammetry Protocol
Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes of a given organic molecule.
Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Analyte (Diphenoquinone, Viologen, or Phenazine derivative) at a concentration of ~1 mM
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface. Rinse thoroughly with the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenation: Bubble the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and identify any background currents.
-
Analyte Addition: Add the analyte to the cell to the desired concentration.
-
Data Acquisition:
-
Set the potential window to scan over the expected redox events of the analyte.
-
Start with a scan rate of 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Scan Rate Dependence: Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer. For a reversible process, the peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and the peak currents should be proportional to the square root of the scan rate.
Caption: Workflow for Cyclic Voltammetry Analysis.
Causality Behind Experimental Choices
-
Choice of Solvent and Electrolyte: Aprotic solvents like acetonitrile or dimethylformamide are often used to avoid proton-related side reactions, especially when studying the intrinsic electron transfer properties. The supporting electrolyte is crucial to minimize solution resistance and ensure that the potential drop is primarily at the electrode-solution interface.
-
Inert Atmosphere: Oxygen is electrochemically active and its reduction can mask the signals of the analyte. Therefore, deoxygenation is a critical step for obtaining clean and interpretable voltammograms.
-
Scan Rate Variation: This is a powerful diagnostic tool. For a simple, reversible electron transfer, the peak separation remains constant with the scan rate. An increase in peak separation with increasing scan rate suggests quasi-reversible or irreversible kinetics.
Conclusion and Future Outlook
Diphenoquinones represent a compelling class of redox-active organic molecules with distinct electrochemical properties. Their higher reduction potentials compared to benzoquinones and their stable radical anion intermediates make them promising candidates for a variety of applications, particularly in the realm of organic energy storage. The comparative analysis with viologens and phenazines highlights the unique features of each molecular scaffold, providing a rational basis for their selection in specific technological contexts. Future research will likely focus on the synthesis of novel substituted diphenoquinones to further tune their redox properties and enhance their stability and performance in devices.
References
-
Néron, S., et al. (2022). Diphenoquinones Redux. The Journal of Organic Chemistry, 87(12), 7673–7695. [Link]
-
Wang, C., et al. (2018). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Molecules, 23(11), 2846. [Link]
-
Hernandez, M. E., & Newman, D. K. (2001). Extracellular electron transfer. Cellular and Molecular Life Sciences CMLS, 58(11), 1562–1571. [Link]
-
Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
-
Leitão, F., et al. (2022). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone-Based Compounds. ChemistryOpen, 11(6), e202200044. [Link]
-
Wang, W., et al. (2013). A Quinone-Based Organic Cathode for High-Performance Lithium-Ion Batteries. Angewandte Chemie International Edition, 52(27), 7162-7165. [Link]
-
Song, Z., et al. (2020). Review on quinone-based electrodes for high-performance rechargeable batteries. Journal of Power Sources, 453, 227833. [Link]
- Monk, P. M. S. (2001). The Viologens: Physicochemical Properties, Synthesis and Applications of the Salts of 4, 4'-Bipyridine. John Wiley & Sons.
-
La-ongsri, P., et al. (2019). Phenazine-based redox mediators in bioelectrochemical systems. Biotechnology Advances, 37(6), 107402. [Link]
Sources
A Researcher's Guide to Assessing the Antioxidant Activity of Diphenoquinone Compounds
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the discovery of new therapeutic agents. Diphenoquinones, a class of organic compounds characterized by a quinonoid structure extended across two aromatic rings, have garnered interest for their redox properties and potential biological activities.[1] This guide provides an in-depth, technical comparison of key methodologies for assessing the antioxidant activity of diphenoquinone compounds, grounded in scientific principles and supported by experimental data.
The Chemical Rationale: Understanding Antioxidant Mechanisms
The antioxidant activity of phenolic compounds, including diphenoquinones, primarily stems from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals.[2][3] This reactivity is governed by two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of a HAT-based antioxidant is related to its O-H bond dissociation enthalpy (BDE).[4]
-
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. The ionization potential (IP) of the antioxidant is a key factor in the SET mechanism.[4]
It is important to note that many antioxidant assays operate via a combination of these mechanisms, and the predominant pathway can be influenced by the solvent and pH of the reaction.[5]
Diagram of Antioxidant Mechanisms
Caption: The two primary mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Comparative Analysis of Common Antioxidant Assays
Several in vitro assays are routinely employed to evaluate antioxidant capacity. This section compares three of the most common methods: the DPPH, ABTS, and FRAP assays. Each assay has its own distinct advantages and limitations, making the choice of method dependent on the specific research question and the chemical nature of the compounds being tested.
| Assay | Principle | Mechanism | Advantages | Limitations |
| DPPH | Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Primarily HAT, but can also proceed via SET. | Simple, rapid, and cost-effective.[6] | Steric hindrance can limit the reaction with bulky molecules. The reaction is sensitive to solvent and pH. |
| ABTS | Reduction of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Both HAT and SET. | Applicable to both hydrophilic and lipophilic compounds. The radical is soluble in a wide range of solvents and pH.[7] | The radical is not representative of physiological radicals. The pre-formed radical has a long preparation time. |
| FRAP | Reduction of a ferric tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ). | Exclusively SET.[8] | Simple, rapid, and automated. The reagents are stable.[8][9] | Does not measure the response to all types of free radicals. The reaction is conducted at a non-physiological pH of 3.6.[2] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[10]
Experimental Workflow
Caption: A schematic workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container.
-
Prepare a series of concentrations of the diphenoquinone compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the diphenoquinone or standard solution to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Plot the % inhibition against the concentration of the diphenoquinone and standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore with a characteristic absorbance at 734 nm.[7]
Experimental Workflow
Caption: A schematic workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•⁺), mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the diphenoquinone compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well microplate, add 10 µL of the diphenoquinone or standard solution to each well.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[8][9]
Experimental Workflow
Caption: A schematic workflow for the FRAP assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.
-
Ferric chloride solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the diphenoquinone compound and a standard (e.g., FeSO₄ or Trolox).
-
In a 96-well microplate, add 20 µL of the diphenoquinone or standard solution to each well.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (typically between 4 and 30 minutes).
-
Measure the absorbance of each well at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the standard solutions.
-
Determine the FRAP value of the diphenoquinone samples from the standard curve, typically expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Interpreting the Data: A Comparative Look at Diphenoquinones and Related Structures
While extensive quantitative data for a wide range of diphenoquinone derivatives is still emerging, studies on related phenolic compounds provide valuable insights into potential structure-activity relationships. For instance, research on stilbenes, which share some structural similarities with diphenoquinones, has shown that the number and position of hydroxyl groups significantly influence antioxidant activity.[8]
It is hypothesized that the extended quinonoid system in diphenoquinones, coupled with the presence of hydroxyl or other electron-donating substituents, could lead to potent antioxidant activity. The reversible reduction of diphenoquinones suggests a capacity to participate in electron transfer reactions, which is a key aspect of antioxidant function.[1]
Future research should focus on the systematic synthesis and evaluation of a diverse library of diphenoquinone derivatives to establish clear structure-activity relationships. This will involve varying the substituents on the aromatic rings and assessing the impact on their performance in the DPPH, ABTS, and FRAP assays. The resulting data will be crucial for the rational design of novel diphenoquinone-based antioxidants for therapeutic and other applications.
Conclusion
The assessment of the antioxidant activity of diphenoquinone compounds requires a multi-faceted approach, employing a combination of assays that probe different aspects of their radical scavenging and reducing capabilities. The DPPH, ABTS, and FRAP assays, when conducted with rigorous adherence to standardized protocols, provide a robust framework for this evaluation. By understanding the underlying chemical mechanisms and carefully interpreting the comparative data, researchers can effectively characterize the antioxidant potential of this promising class of compounds and unlock their therapeutic possibilities.
References
-
Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). ABTS radical scavenging assay. Retrieved January 21, 2026, from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 21, 2026, from [Link]
- Arnao, M. B., Cano, A., & Acosta, M. (2001). The hydrophilic and lipophilic contribution to total antioxidant activity. Food Chemistry, 73(2), 239-244.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Yu, J., et al. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 141(3), 2536-2544.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved January 21, 2026, from [Link]
- Rodríguez-Bonilla, P., Gandía-Herrero, F., Matencio, A., & López-Nicolás, J. M. (2017). Comparative Study of the Antioxidant Capacity of Four Stilbenes Using ORAC, ABTS+, and FRAP Techniques. Journal of Agricultural and Food Chemistry, 65(41), 9036-9043.
- Liu, H., et al. (2018).
-
Liu, H., et al. (2018). Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway. PMC. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). DPPH Assay Procedure Guide. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Antioxidant power of stilbenes based on its ferric reducing ability and standard curve. Retrieved January 21, 2026, from [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved January 21, 2026, from [Link]
- Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved January 21, 2026, from [Link]
-
Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved January 21, 2026, from [Link]
- De, P., et al. (2024). Nitroxyl Hybrids with Curcumin and Stilbene Scaffolds Display Potent Antioxidant Activity, Remodel the Amyloid Beta Oligomer, and Reverse Amyloid Beta-Induced Cytotoxicity. International Journal of Molecular Sciences, 25(22), 12450.
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
- Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food chemistry, 125(2), 288-306.
- Jiang, Z. W., Weng, X. C., Huang, Y., Hou, J. P., & Liao, X. Y. (2014). Synthesis and antioxidant activity of two novel tetraphenolic compounds derived from toluhydroquinone and tertiary butylhydroquinone. Grasas y Aceites, 65(2), e023.
-
ResearchGate. (n.d.). Antioxidant activity of synthesized compounds 5a–h by DPPH assay. Retrieved January 21, 2026, from [Link]
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
-
MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved January 21, 2026, from [Link]
- Curtin, D. A., et al. (2022). Diphenoquinones Redux. The Journal of Organic Chemistry, 87(12), 7996-8008.
-
MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved January 21, 2026, from [Link]
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International journal of molecular sciences, 22(7), 3380.
- Wetchakul, P., et al. (2021). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 1-5.
-
YouTube. (2024, March 25). DPPH assay and TPC assays. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Antioxidant Activity of Novel Series of Naphthoquinone Derivatives Attached to Benzothiophene Moiety. Retrieved January 21, 2026, from [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
Sources
- 1. Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone, a compound that, while valuable in various applications, requires careful handling due to its potential hazards. This document is designed to be your preferred resource, offering in-depth, actionable information that goes beyond mere compliance to foster a culture of safety and responsibility in your laboratory.
Understanding the Compound: Properties and Rationale for Cautious Disposal
This compound is an organic compound belonging to the diphenoquinone family. These compounds are known for their utility as antioxidants and stabilizers in various industrial processes, including in the manufacturing of plastics and rubbers.[1] The presence of bulky tert-butyl and methyl groups on the phenyl rings contributes to its distinct chemical properties, including its insolubility in water and solubility in organic solvents.[2]
Hazard Assessment and Classification
A critical first step in the proper disposal of any chemical is a thorough hazard assessment. As of the writing of this guide, a specific Globally Harmonized System (GHS) classification for this compound is not available in major public databases. However, based on the GHS classifications of similar diphenoquinone compounds, it is prudent to handle it with the assumption that it may possess the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Eye Irritation: May cause serious eye irritation.[4]
-
Aquatic Toxicity: Many complex organic molecules are harmful to aquatic life.[1]
It is the legal responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste. This determination must be made in consultation with local, regional, and national hazardous waste regulations.[3]
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 2411-19-0 | N/A |
| Molecular Formula | C30H40O2 | [2] |
| Appearance | Yellow to brownish solid | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| GHS Pictograms | Not available; assume at least Irritant (GHS07) | Inferred |
| GHS Hazard Statements | Not available; assume at least H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
| Disposal Consideration | Must be disposed of as hazardous waste | [3] |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: While not always necessary for handling small quantities of a solid in a well-ventilated area, a NIOSH-approved respirator may be required if there is a risk of generating dust.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired this compound should be disposed of in its original container if possible.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected as solid hazardous waste.
-
Solutions: If the compound is in a solvent, it must be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate amount of waste in the container.
-
-
Liquid Waste:
-
Collect liquid waste in a chemically compatible, sealable container.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
Ensure that the storage area is in compliance with your institution's and local regulations for hazardous waste accumulation.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
Step 5: Documentation
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Trustworthiness and Self-Validation
This protocol is built on a foundation of established principles for hazardous waste management. By following these steps, you create a self-validating system for the disposal of this compound:
-
Clear Identification: Proper labeling prevents accidental mixing of incompatible waste streams.
-
Containment: Using appropriate, sealed containers minimizes the risk of spills and exposure.
-
Regulatory Compliance: Adherence to institutional and governmental regulations ensures that the disposal process is legally sound and environmentally responsible.
-
Professional Disposal: Engaging with your EHS office or a licensed contractor guarantees that the waste will be handled and disposed of by trained professionals using approved methods, such as high-temperature incineration.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. While specific data for this compound may be limited, a cautious and systematic approach based on the known hazards of similar chemicals and established best practices for hazardous waste management is essential. By integrating this guide into your laboratory's standard operating procedures, you contribute to a safer working environment and demonstrate a commitment to the principles of green chemistry and sustainable scientific practice.
References
-
LookChem. (n.d.). 3,3'-DIMETHYL-5,5'-DITERT-BUTYL-DIPHENOQUINONE. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Di-tert-butylhydroquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
Understanding the Risks: The Nature of Diphenoquinones
Diphenoquinones are a class of organic compounds that demand careful handling due to their chemical reactivity and potential biological effects. The quinone structural motif is associated with potential mutagenicity and carcinogenicity, as well as the induction of oxidative stress.[1][2] These molecules can act as Michael acceptors, allowing them to react with biological macromolecules, and can also participate in redox cycling, which can generate reactive oxygen species (ROS).[3] Therefore, all interactions with 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone must be approached with the assumption that it may possess similar toxicological properties. The primary routes of exposure to be concerned with are inhalation of the powder, skin contact, and eye contact.[4][5][6]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. These are designed to minimize exposure by isolating or removing the hazard at the source.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of any fine powders.
-
Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored or used.[4][5]
-
Designated Work Area: Establish a clearly marked, designated area for working with this compound to prevent cross-contamination.[8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. This selection is based on the potential for skin, eye, and respiratory irritation noted for similar quinone compounds.[9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Protects against skin contact. Always inspect gloves for tears or holes before use and change them frequently.[7][11] |
| Eye & Face Protection | Tightly fitting safety goggles with side shields. A full-face shield should be worn over goggles when there is a risk of splashing. | Protects against eye irritation from dust or splashes.[6][10] |
| Body Protection | A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. | Prevents contact with skin and personal clothing.[12][13] |
| Respiratory Protection | For handling larger quantities of powder or when there is a potential for aerosolization, a NIOSH-approved N95 respirator is recommended. | Surgical masks do not provide adequate respiratory protection from chemical dust.[14][15] |
Step-by-Step Handling Protocol
The following protocol is designed to minimize exposure and ensure safe handling during routine laboratory procedures.
Preparation:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for analogous compounds.[16]
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper.[8]
-
Assemble Equipment: Have all necessary spatulas, weigh boats, and containers readily at hand.
Handling the Compound:
-
Transport: Keep the container tightly closed when transporting it to the fume hood.[5]
-
Weighing:
-
Dissolving:
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container covered as much as possible during this process.
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.[12]
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous liquid waste container.[12] Do not mix with other waste streams unless compatibility is confirmed.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- tert-Butylhydroquinone - SAFETY DATA SHEET. (2009, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (2014, January 27).
- Material Safety Data Sheet - ChemPoint.com. (n.d.).
- Safe Handling and Disposal of 3,5-Difluorophenol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
- 7 - SAFETY DATA SHEET. (2010, September 22).
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium - PubMed. (2021, September 1).
- NIOSH Pocket Guide to Chemical Hazards - Quinone - CDC. (n.d.).
- (PDF) Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds - ResearchGate. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Role of quinones in toxicology - PubMed - NIH. (n.d.).
- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
- Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium | Request PDF - ResearchGate. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- Diphenoquinones Redux - PubMed. (2022, June 17).
- Personal Protective Equipment for Chemical, Biological, and Radiological Hazards: Design, Evaluation, and Selection | Request PDF - ResearchGate. (n.d.).
Sources
- 1. Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. uwlax.edu [uwlax.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. MSDS Document [chempoint.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 15. gerpac.eu [gerpac.eu]
- 16. gz-supplies.com [gz-supplies.com]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
